Fmoc-Ala-Ala-Asn-PABC-PNP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H38N6O11/c1-22(41-35(47)23(2)42-38(50)54-21-32-30-9-5-3-7-28(30)29-8-4-6-10-31(29)32)36(48)44-33(19-34(40)46)37(49)43-25-13-11-24(12-14-25)20-55-39(51)56-27-17-15-26(16-18-27)45(52)53/h3-18,22-23,32-33H,19-21H2,1-2H3,(H2,40,46)(H,41,47)(H,42,50)(H,43,49)(H,44,48)/t22-,23-,33-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDVZTLIGXDKKC-BHWLZUDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H38N6O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Fmoc-Ala-Ala-Asn-PABC-PNP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the Fmoc-Ala-Ala-Asn-PABC-PNP linker, a critical component in the development of advanced antibody-drug conjugates (ADCs) and other targeted therapeutic agents. This document details the enzymatic cleavage, self-immolative spacer chemistry, and subsequent payload release, supported by available quantitative data and detailed experimental protocols.
Introduction to this compound
This compound is a sophisticated, enzymatically cleavable linker system designed for the targeted delivery of cytotoxic payloads. Its multi-component structure ensures stability in systemic circulation and specific, efficient release of the active drug within the target cell. The key components of this linker system are:
-
Fmoc (9-fluorenylmethyloxycarbonyl group): A base-labile protecting group commonly used in solid-phase peptide synthesis, which is removed during the final stages of ADC production.
-
Ala-Ala-Asn (Alanine-Alanine-Asparagine): A tripeptide sequence that serves as a specific substrate for the lysosomal protease legumain.
-
PABC (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the adjacent peptide, undergoes spontaneous 1,6-elimination to release the conjugated payload in its unmodified, active form.
-
PNP (p-nitrophenyl): An activated carbonate group that serves as a good leaving group, facilitating the efficient conjugation of the linker to an amine-containing payload.
The strategic combination of these elements allows for precise control over drug release, enhancing the therapeutic window of the conjugated payload by minimizing off-target toxicity.
Core Mechanism of Action
The mechanism of action of an ADC utilizing the Ala-Ala-Asn-PABC linker is a multi-step process that begins with target recognition and culminates in intracellular payload release and induction of cytotoxicity.
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a target cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The internal environment of the lysosome is acidic (pH 4.5-5.0) and rich in a variety of hydrolytic enzymes.
-
Enzymatic Cleavage by Legumain: Within the lysosome, the tripeptide sequence Ala-Ala-Asn is recognized and cleaved by the asparaginyl endopeptidase, legumain.[1][2] Legumain is a cysteine protease that is often overexpressed in the tumor microenvironment and in the lysosomes of cancer cells, providing a degree of tumor specificity to the linker's cleavage.[1] Legumain specifically hydrolyzes the peptide bond on the C-terminal side of the asparagine (Asn) residue.[3][4][5]
-
Self-Immolation of the PABC Spacer: The cleavage of the Ala-Ala-Asn peptide bond exposes an amine group on the PABC spacer. This initiates a spontaneous, irreversible 1,6-elimination reaction. This electronic cascade results in the release of the payload, carbon dioxide, and aza-p-quinone methide.
-
Payload-Induced Cytotoxicity: The released, unmodified cytotoxic payload is now free to exert its pharmacological effect within the cell, such as inhibiting tubulin polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.
Signaling Pathways and Bystander Effect
The primary signaling pathway initiated by the released payload is the induction of apoptosis. For payloads like auristatins (e.g., MMAE), this involves the disruption of the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent activation of apoptotic cascades.
Furthermore, if the released payload is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells. This phenomenon, known as the bystander effect , can enhance the overall anti-tumor efficacy of the ADC, particularly in heterogeneous tumors where not all cells express the target antigen.
Quantitative Data
The following tables summarize available quantitative data for Ala-Ala-Asn and similar legumain-cleavable linkers. It is important to note that direct kinetic data for the complete this compound linker is not widely available in the public domain. The data presented is based on closely related systems and provides a strong indication of the expected performance.
| Parameter | Substrate/Linker | Enzyme | Value | Reference |
| Michaelis Constant (Km) | Cbz-Ala-Ala-Asn-AMC | Human Legumain | 80 µM | [6] |
| Michaelis Constant (Km) | Z-Ala-Ala-Asn-AMC | Recombinant Human Legumain | 25.7 µM | [7] |
Table 1: Enzymatic Cleavage Kinetics. This table presents the Michaelis constant (Km), a measure of the substrate concentration at which the enzyme reaction rate is at half-maximum. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Linker System | Species | Stability Metric | Value | Reference |
| Asn-containing linkers (e.g., AsnAsn, GlnAsn) | Human Serum | % Payload Retained (7 days) | >95% | [8] |
| Asn-containing linkers (e.g., AsnAsn, GlnAsn) | Mouse Serum | % Payload Retained (7 days) | >85% | [8] |
| AlaAlaAsn-PABC-MMAE | Rat Liver Lysosomal Prep (48h) | % Hydrolysis | 18% | [2] |
Table 2: Plasma and Lysosomal Stability. This table highlights the stability of legumain-cleavable linkers in biological matrices. High plasma stability is crucial for minimizing premature drug release and off-target toxicity, while efficient lysosomal cleavage is required for payload release at the target site. Asn-containing linkers are notably stable in mouse plasma and resistant to cleavage by carboxylesterase 1c (Ces1c).[1][2]
| ADC with Linker | Cell Line | IC50 | Reference |
| Asn-containing Linker-MMAE ADC | HER2+ SKBR3 | ~0.03 µg/mL | [9] |
Table 3: In Vitro Cytotoxicity. This table provides an example of the in vitro potency of an ADC utilizing a legumain-cleavable linker. The IC50 value represents the concentration of the ADC required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
Detailed methodologies for the characterization of ADCs with the this compound linker are provided below. These protocols are based on established methods and may require optimization for specific antibodies and payloads.
Synthesis and Conjugation of Fmoc-Ala-Ala-Asn-PABC-Drug
This protocol describes a general approach for the synthesis of the drug-linker construct.
Materials:
-
Fmoc-Ala-Ala-Asn-OH
-
p-aminobenzyl alcohol (PABC-OH)
-
p-nitrophenyl chloroformate (PNP-Cl)
-
Amine-containing cytotoxic payload (e.g., MMAE)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Synthesis of Fmoc-Ala-Ala-Asn-PABC-OH: a. Couple Fmoc-Ala-Ala-Asn-OH to PABC-OH using standard peptide coupling reagents (HBTU/HOBt, DIPEA) in DMF. b. Monitor the reaction by LC-MS. c. Purify the product by RP-HPLC.
-
Activation of the PABC alcohol with PNP: a. Dissolve Fmoc-Ala-Ala-Asn-PABC-OH in DCM. b. Add PNP-Cl and a non-nucleophilic base (e.g., pyridine (B92270) or DIPEA). c. Stir the reaction at room temperature and monitor by TLC or LC-MS. d. Purify the resulting this compound by silica (B1680970) gel chromatography or RP-HPLC.
-
Conjugation to the Payload: a. Dissolve the this compound and the amine-containing payload in anhydrous DMF. b. Add DIPEA and stir at room temperature. c. Monitor the reaction progress by LC-MS. d. Purify the Fmoc-Ala-Ala-Asn-PABC-Payload conjugate by RP-HPLC and lyophilize.
-
Fmoc Deprotection and Antibody Conjugation: a. The Fmoc group is typically removed with a piperidine solution prior to conjugation to the antibody. The deprotected linker-payload is then conjugated to the antibody via a suitable linker (e.g., maleimide).
Legumain Cleavage Assay
This assay quantifies the rate of payload release from an ADC in the presence of purified legumain.
Materials:
-
ADC with Ala-Ala-Asn-PABC linker
-
Recombinant human legumain
-
Assay Buffer: 50 mM Citric Acid, 100 mM NaCl, 2 mM DTT, pH 5.5[5]
-
Quenching Solution: Acetonitrile with 1% formic acid
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Prepare a reaction mixture containing the ADC (e.g., 10 µM) in the assay buffer.
-
Initiate the reaction by adding activated legumain (e.g., 1 µM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot and quench the reaction by adding an equal volume of quenching solution.
-
Centrifuge the samples to precipitate the antibody and enzyme.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC in plasma from different species.
Materials:
-
ADC
-
Plasma (human, mouse, rat, cynomolgus monkey)
-
PBS
-
Protein A or G affinity resin (e.g., magnetic beads)
-
LC-MS system
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in plasma.[10]
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot and immediately freeze it at -80°C to stop any further reaction.
-
Thaw the samples and capture the ADC using Protein A/G beads.
-
Wash the beads to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.
-
Calculate the percentage of intact ADC remaining to determine the plasma stability and half-life.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the IC50 of the ADC.
Materials:
-
Target antigen-positive and negative cancer cell lines
-
Complete cell culture medium
-
ADC and control antibody
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control antibody in cell culture medium.
-
Remove the old medium from the cells and add the ADC/control solutions. Include wells with medium only (blank) and untreated cells (negative control).
-
Incubate the plate for a period that allows for several cell doublings (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Mechanism of Action
Caption: Intracellular processing pathway of an Ala-Ala-Asn-PABC linked ADC.
PABC Self-Immolation Workflow
Caption: The self-immolative mechanism of the PABC spacer following enzymatic cleavage.
Experimental Workflow for In Vitro Cytotoxicity
Caption: Workflow for determining the in vitro cytotoxicity (IC50) of an ADC using an MTT assay.
Conclusion
The this compound linker represents a highly engineered system for the targeted delivery of potent cytotoxic agents. Its mechanism of action, centered on specific cleavage by the lysosomal protease legumain and subsequent self-immolation of the PABC spacer, provides a robust platform for developing effective and safer antibody-drug conjugates. The favorable stability profile in plasma, coupled with efficient intracellular payload release, underscores its potential in advancing the field of targeted cancer therapy. Further research to generate more detailed quantitative data on ADCs utilizing this specific linker will continue to refine its application and optimize therapeutic outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Pivotal Role of the p-Aminobenzyloxycarbonyl (PABC) Spacer in Antibody-Drug Conjugate (ADC) Drug Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p-aminobenzyloxycarbonyl (PABC) spacer is a critical self-immolative linker component in the design of modern antibody-drug conjugates (ADCs). Its primary function is to ensure stable drug conjugation during systemic circulation and facilitate the efficient release of the unmodified cytotoxic payload within the target cancer cell. This technical guide provides an in-depth analysis of the PABC spacer's mechanism of action, its role in enzymatic and pH-sensitive drug release strategies, and the critical factors influencing its performance. We present a compilation of quantitative data on linker stability and drug release kinetics, detailed experimental protocols for the synthesis and evaluation of PABC-containing ADCs, and visual diagrams of key pathways and workflows to elucidate its function in targeted cancer therapy.
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, combining the high specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker, which connects the antibody to the payload, is a crucial determinant of an ADC's therapeutic index. Self-immolative linkers, such as the p-aminobenzyloxycarbonyl (PABC) spacer, are ingeniously designed chemical systems that undergo spontaneous fragmentation upon a specific triggering event, leading to the release of the active drug.[1][2] The PABC spacer is arguably the most successful and widely used self-immolative moiety in clinically approved and investigational ADCs.[3][4] Its design allows for a traceless release of the payload, meaning the drug is liberated in its native, unmodified form, which is often crucial for its pharmacological activity.
The Self-Immolative Mechanism of the PABC Spacer
The PABC spacer's function is predicated on a cascade of electronic rearrangements that are initiated by the cleavage of a trigger group attached to the para-amino position of the benzyl (B1604629) ring. This process can be broadly divided into two steps:
-
Trigger Cleavage: The process is initiated by the removal of a masking group from the aniline (B41778) nitrogen of the PABC spacer. In the most common ADC designs, this trigger is an enzymatically cleavable peptide sequence, such as valine-citrulline (Val-Cit), which is a substrate for lysosomal proteases like cathepsin B.[2][5] Upon ADC internalization into the target cancer cell and trafficking to the lysosome, cathepsin B cleaves the amide bond between the peptide and the PABC spacer.
-
1,6-Elimination Cascade: The cleavage of the trigger group exposes a free aniline nitrogen. This initiates a spontaneous 1,6-elimination reaction. The lone pair of electrons on the nitrogen atom donates into the aromatic ring, leading to the expulsion of the carbamate-linked drug and the formation of an unstable quinone methide intermediate. This intermediate is then hydrolyzed by water. The overall process results in the release of the unmodified drug, carbon dioxide, and a benign aromatic byproduct.[1][2]
The following diagram illustrates the self-immolative mechanism of the PABC spacer following enzymatic cleavage of a Val-Cit linker.
Caption: PABC self-immolation mechanism.
Quantitative Data on PABC Linker Performance
The stability of the PABC linker in systemic circulation and its efficiency of cleavage within the target cell are paramount for the success of an ADC. The following tables summarize key quantitative data from various studies.
Table 1: Comparative Stability of Different Val-Cit-PABC Linker Variants in Plasma
| Linker Type | Plasma Source | Incubation Time | % Intact ADC Remaining |
| Val-Cit-PABC | Mouse | 14 days | < 5% |
| Ser-Val-Cit-PABC | Mouse | 14 days | ~30% |
| Glu-Val-Cit-PABC | Mouse | 14 days | > 95% |
| Val-Cit-PABC | Human | 28 days | > 95% |
| Glu-Val-Cit-PABC | Human | 28 days | > 95% |
| VC-PABC | Mouse | 6 days | ~25% (drug released) |
| VC-PABC | Rat | 6 days | ~90% |
| VC-PABC | Monkey | 6 days | > 95% |
| VC-PABC | Human | 6 days | > 95% |
| Data compiled from multiple sources. Note that direct comparison between studies may be limited by variations in experimental conditions. |
Table 2: In Vitro Cytotoxicity (IC50 Values) of ADCs with PABC Linkers
| ADC | Target Cell Line | Antigen | Payload | IC50 (nM) |
| Trastuzumab-vc-MMAE | SK-BR-3 | HER2 | MMAE | 0.5 |
| Trastuzumab-vc-MMAE | BT-474 | HER2 | MMAE | 1.2 |
| Inotuzumab Ozogamicin | Ramos | CD22 | Calicheamicin | <0.1 |
| Brentuximab Vedotin | Karpas 299 | CD30 | MMAE | 0.3 |
| IC50 values are indicative and can vary based on the specific cell line, assay conditions, and drug-to-antibody ratio (DAR).[6][7] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of PABC-containing ADCs.
Synthesis of a Val-Cit-PABC-Drug Linker (Example: Mc-Val-Cit-PABC-MMAE)
This protocol describes a representative synthesis of a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-monomethylauristatin E (Mc-Val-Cit-PABC-MMAE) drug-linker.
Materials:
-
Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-L-valine)
-
L-Citrulline
-
p-Aminobenzyl alcohol (PABA)
-
Monomethyl auristatin E (MMAE)
-
6-Maleimidohexanoic acid succinimidyl ester (Mc-OSu)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard peptide coupling reagents (e.g., HATU, HOBt)
-
Reversed-phase HPLC system for purification
Procedure:
-
Synthesis of Fmoc-Val-Cit-PABA:
-
Couple Fmoc-Val-OSu to L-Citrulline in the presence of DIPEA in DMF.
-
Activate the C-terminus of the resulting dipeptide with a suitable coupling agent.
-
Couple the activated dipeptide to p-aminobenzyl alcohol. Purify the product by chromatography.
-
-
Formation of the Carbamate (B1207046) with MMAE:
-
React Fmoc-Val-Cit-PABA with triphosgene to form a chloroformate intermediate.
-
React the chloroformate with MMAE in the presence of a non-nucleophilic base to form the carbamate linkage.
-
-
Deprotection and Maleimide (B117702) Functionalization:
-
Remove the Fmoc protecting group from the N-terminus of the valine residue using a solution of piperidine in DMF.
-
React the deprotected amine with Mc-OSu to introduce the maleimide group for antibody conjugation.
-
-
Purification:
-
Purify the final Mc-Val-Cit-PABC-MMAE drug-linker by reversed-phase HPLC. Characterize the product by mass spectrometry and NMR.[4]
-
ADC Conjugation
This protocol outlines the conjugation of the drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Mc-Val-Cit-PABC-MMAE drug-linker
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Reduction:
-
Incubate the antibody with a controlled molar excess of TCEP or DTT to selectively reduce the interchain disulfide bonds. The reaction time and temperature should be optimized to achieve the desired degree of reduction.
-
-
Conjugation:
-
Dissolve the Mc-Val-Cit-PABC-MMAE drug-linker in DMSO.
-
Add the drug-linker solution to the reduced antibody solution. The reaction is typically carried out at room temperature for a defined period.
-
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker and other impurities using size-exclusion chromatography.
-
-
Characterization:
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.
-
In Vitro Cathepsin B Cleavage Assay
This assay evaluates the enzymatic release of the drug from the ADC.
Materials:
-
ADC sample
-
Purified human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)
-
LC-MS/MS system for quantification of released drug
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the ADC in the assay buffer.
-
Initiate the reaction by adding a known amount of Cathepsin B.
-
Incubate the reaction at 37°C.
-
-
Time-Course Analysis:
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a protease inhibitor or by rapid freezing).
-
-
Quantification of Released Drug:
-
Analyze the quenched samples by LC-MS/MS to quantify the amount of released payload.
-
-
Data Analysis:
-
Plot the concentration of released drug over time to determine the cleavage kinetics.
-
Plasma Stability Assay
This assay assesses the stability of the ADC in plasma.
Materials:
-
ADC sample
-
Human and/or animal plasma
-
LC-MS/MS or ELISA for quantification
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at 37°C for a specified period (e.g., up to 7 days).
-
Collect aliquots at various time points and store them at -80°C.
-
-
Sample Processing:
-
For LC-MS/MS analysis of released drug, precipitate plasma proteins with an organic solvent (e.g., acetonitrile) and analyze the supernatant.
-
For ELISA-based quantification of intact ADC, use an appropriate antibody pair to capture and detect the ADC.
-
-
Data Analysis:
-
Determine the concentration of released drug or the percentage of intact ADC remaining over time to assess plasma stability.[3]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cell-killing activity of the ADC.[8][9][10]
Materials:
-
Target cancer cell line
-
Control cell line (antigen-negative)
-
Cell culture medium and supplements
-
ADC sample
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and treat the cells for a specified duration (e.g., 72-96 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
Mandatory Visualizations
ADC Internalization and Drug Release Pathway
Caption: ADC internalization and drug release pathway.
Experimental Workflow for ADC Development and Evaluation
Caption: ADC development and evaluation workflow.
Logical Relationship of ADC Components for Drug Release
Caption: Logical relationship of ADC components.
Conclusion
The p-aminobenzyloxycarbonyl (PABC) spacer is a cornerstone of modern ADC technology, enabling the development of highly effective and selective cancer therapeutics. Its self-immolative mechanism ensures the traceless release of the active drug, a critical feature for maximizing therapeutic efficacy. Understanding the intricacies of PABC chemistry, including its cleavage kinetics, stability, and the factors that influence its performance, is essential for the rational design of next-generation ADCs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy. Continued innovation in linker technology, including modifications to the PABC spacer to enhance its properties, will undoubtedly lead to the development of even more potent and safer ADCs in the future.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Cathepsin B Cleavable Peptide Sequences for Linker Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin B, a lysosomal cysteine protease, is a critical enzyme in intracellular protein catabolism. Its upregulation in various pathological conditions, particularly in the tumor microenvironment, has rendered it an attractive target for designing selectively cleavable linkers in advanced drug delivery systems.[1][2][3] Most notably, these linkers are integral to the design of Antibody-Drug Conjugates (ADCs), where they facilitate the controlled release of potent cytotoxic payloads within target cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[4][5][] This technical guide provides an in-depth overview of common Cathepsin B cleavable peptide sequences, their cleavage kinetics, and the experimental protocols for their evaluation and synthesis.
Cathepsin B Cleavable Peptide Sequences: A Quantitative Comparison
The specificity of Cathepsin B is a key determinant in the design of cleavable linkers. The enzyme exhibits a preference for cleaving peptide bonds C-terminal to specific amino acid residues. Dipeptidyl carboxypeptidase and endopeptidase activities of Cathepsin B have been observed under both acidic and neutral pH conditions.[7][8] The most well-characterized and widely utilized sequences in linker technology are dipeptides and tetrapeptides. The following table summarizes quantitative data for some of the most common Cathepsin B-cleavable peptide sequences. It is important to note that direct comparison of kinetic parameters across different studies can be challenging due to variations in experimental conditions, such as pH, substrate formulation, and enzyme source.
| Peptide Sequence | Linker Structure Example | kcat/Km (M⁻¹s⁻¹) | Km (µM) | kcat (s⁻¹) | pH | Comments | Reference(s) |
| Val-Cit | mc-Val-Cit-PABC | - | - | - | - | The most widely used sequence in approved and clinical-stage ADCs due to its high plasma stability and efficient cleavage by Cathepsin B.[][9] | [][9] |
| Phe-Lys | Z-Phe-Lys-AMC | - | - | - | - | Another clinically relevant dipeptide linker with a good balance of stability and enzymatic cleavability.[9] | [9] |
| Val-Ala | Boc-Val-Ala-PAB | - | - | - | - | A dipeptide sequence recognized and cleaved by Cathepsin B, often used in ADC development.[][9] | [][9] |
| Gly-Phe-Leu-Gly | GFLG-Doxorubicin | - | - | - | - | A tetrapeptide linker designed for Cathepsin B-mediated drug release. Cleavage can occur between Phe-Leu or after the C-terminal Gly.[7] | [7] |
| Z-Arg-Arg | Z-Arg-Arg-AMC | 1.1 x 10⁵ | 200 | 22 | 7.2 | A substrate commonly used to assay for Cathepsin B endopeptidase activity.[10][11] | [10][11] |
| Z-Phe-Arg | Z-Phe-Arg-AMC | 1.2 x 10⁶ | 25 | 30 | 7.2 | Another common fluorogenic substrate for assessing Cathepsin B activity.[10][11] | [10][11] |
| Z-Nle-Lys-Arg | Z-Nle-Lys-Arg-AMC | 1.4 x 10⁶ | 18 | 25 | 7.2 | A highly efficient substrate designed based on cleavage preference analysis.[10][11] | [10][11] |
| Abz-GIVRAK(Dnp) | - | 1.1 x 10⁶ | 15 | 16.5 | 4.6 | A substrate used to measure the dipeptidyl carboxypeptidase (DPCP) activity of Cathepsin B.[7][8] | [7][8] |
Signaling Pathways and Experimental Workflows
Cathepsin B-Mediated ADC Activation Pathway
The targeted delivery and intracellular activation of an ADC employing a Cathepsin B-cleavable linker is a multi-step process. The following diagram illustrates the key events from systemic circulation to payload release within the target cancer cell.
Experimental Workflow for Evaluating Linker Cleavage
The confirmation of selective and efficient cleavage of a peptide linker by Cathepsin B is a critical step in the development of ADCs and other drug delivery systems. A typical experimental workflow involves in vitro assays with purified enzyme followed by analysis using chromatographic and spectrometric techniques.
Detailed Experimental Protocols
In Vitro Cathepsin B Cleavage Assay using Fluorescence Resonance Energy Transfer (FRET)
This protocol describes a fluorescence-based assay to determine the kinetics of peptide linker cleavage by Cathepsin B using a FRET substrate.
Materials:
-
Recombinant Human Cathepsin B
-
FRET-based peptide substrate (e.g., labeled with sulfo-Cyanine3 and sulfo-Cyanine5 at opposite ends)
-
Assay Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Prepare a stock solution of recombinant Cathepsin B in the assay buffer. Activate the enzyme by incubating at 37°C for 15-30 minutes.
-
Substrate Preparation: Prepare a stock solution of the FRET-peptide substrate in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in the assay buffer.
-
Assay Setup: To each well of the 96-well plate, add the diluted FRET substrate.
-
Initiate Reaction: Add the activated Cathepsin B solution to each well to initiate the cleavage reaction. For a negative control, add assay buffer without the enzyme.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores. Monitor the decrease in the FRET signal (or increase in donor fluorescence) over time at 37°C.
-
Data Analysis: Determine the initial reaction velocities from the linear portion of the fluorescence versus time plot. Kinetic parameters (Km and kcat) can be calculated by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.
HPLC-MS/MS Analysis of ADC Linker Cleavage
This protocol outlines the analysis of payload release from an ADC following incubation with Cathepsin B.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with 0.1% formic acid
-
HPLC-MS/MS system
Procedure:
-
Cleavage Reaction: Incubate the ADC with activated Cathepsin B in the assay buffer at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Quenching: Stop the reaction at each time point by adding an excess of the quenching solution to the aliquot.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the antibody and larger fragments. Collect the supernatant containing the released payload.
-
HPLC-MS/MS Analysis: Inject the supernatant onto an appropriate HPLC column (e.g., C18) coupled to a mass spectrometer. Develop a chromatographic method to separate the released payload from other components.
-
Quantification: Use the mass spectrometer to detect and quantify the released payload based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. Create a standard curve with a known concentration of the payload to accurately quantify its release over time.[12]
Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) for Specificity Determination
MSP-MS is a powerful technique to determine the substrate specificity of a protease by incubating it with a library of diverse peptides.[9][13][14][15][16]
Materials:
-
Purified Cathepsin B
-
Library of synthetic tetradecapeptides
-
Assay Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5
-
Quenching Solution: 8 M Urea or acid (e.g., trifluoroacetic acid)
-
LC-MS/MS system
Procedure:
-
Enzyme-Library Incubation: Incubate a low concentration of activated Cathepsin B with the peptide library in the assay buffer at 37°C.
-
Time-Course Sampling: Collect aliquots at multiple time points to monitor the progression of cleavage. Quench the reaction immediately.
-
Sample Desalting: Desalt the quenched samples using C18 spin tips.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to identify the cleavage products. The mass spectrometer will fragment the peptides, and the resulting spectra are used to determine the amino acid sequence and the precise cleavage site.
-
Data Analysis: Use specialized software to compare the identified cleavage products against the sequences of the parent peptides in the library. This allows for the determination of the frequency of cleavage at each peptide bond and the preferred amino acid residues at positions surrounding the scissile bond (P4 to P4').[9][13][14][15][16]
Synthesis Protocols for Common Linkers
Synthesis of Mc-Val-Cit-PABC Linker
The synthesis of the widely used Mc-Val-Cit-PABC linker is a multi-step process that requires careful control of reaction conditions to avoid side reactions and ensure high purity. The following is a generalized protocol based on reported methods.[17][18][19]
Key Steps:
-
Protection of L-Citrulline: The amino group of L-Citrulline is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
-
Coupling of PABC: The Fmoc-protected L-Citrulline is coupled to p-aminobenzyl alcohol (PABA).
-
Dipeptide Formation: The Fmoc group is removed from the citrulline residue, followed by coupling with Fmoc-protected L-Valine.
-
Maleimide (B117702) Functionalization: After removal of the final Fmoc group, the N-terminus is reacted with a maleimidohexanoic acid derivative to introduce the maleimide group for antibody conjugation.
A detailed, step-by-step synthesis protocol with specific reagents and purification methods can be found in the chemical literature.[17][18][19]
Synthesis of Gly-Phe-Leu-Gly (GFLG) Peptide Linker
The GFLG tetrapeptide linker can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[20]
General Procedure (using Fmoc-SPPS):
-
Resin Preparation: Start with a suitable resin, for example, a Wang resin pre-loaded with the C-terminal glycine (B1666218).
-
Deprotection: Remove the Fmoc protecting group from the resin-bound glycine using a solution of piperidine (B6355638) in a suitable solvent like DMF.
-
Coupling: Couple the next Fmoc-protected amino acid (Fmoc-Leu-OH) using a coupling agent such as HBTU or HATU in the presence of a base like DIPEA.
-
Repeat: Repeat the deprotection and coupling steps for Fmoc-Phe-OH and Fmoc-Gly-OH.
-
Cleavage and Deprotection: Once the tetrapeptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Conclusion
Cathepsin B cleavable peptide linkers are a cornerstone of modern targeted drug delivery, particularly in the field of antibody-drug conjugates. The selection of an appropriate peptide sequence, such as the well-established Val-Cit or other tailored sequences, is critical for achieving the desired balance of plasma stability and efficient intracellular payload release. This guide provides a foundational understanding of the key peptide sequences, their evaluation through robust experimental protocols, and the principles behind their synthesis. For researchers and drug developers, a thorough understanding of these concepts is essential for the rational design of the next generation of targeted therapeutics.
References
- 1. Improved Lysosomal Trafficking Can Modulate the Potency of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20200360532A1 - Process for the preparation of drug linker compounds - Google Patents [patents.google.com]
- 3. Lysosomal-mediated drug release and activation for cancer therapy and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iphasebiosci.com [iphasebiosci.com]
- 7. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. escholarship.org [escholarship.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Multiplex substrate profiling by mass spectrometry for proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multiplex substrate profiling by mass spectrometry for proteases [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. Global Identification of Peptidase Specificity by Multiplex Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 20. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Structure and Function of the Fmoc-Ala-Ala-Asn Peptide
Executive Summary: The Fmoc-Ala-Ala-Asn peptide is a synthetic tripeptide of significant interest in the fields of drug delivery and biomaterials. Structurally, it consists of three amino acids—Alanine, Alanine, and Asparagine—with its N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This unique composition endows the peptide with a dual functionality. Primarily, the Ala-Ala-Asn sequence serves as a substrate for specific enzymes like Cathepsin B, making it an effective cleavable linker for Antibody-Drug Conjugates (ADCs) designed for targeted cancer therapy.[1][2] Secondly, the aromatic Fmoc group promotes molecular self-assembly through π-π stacking, enabling the peptide to form higher-ordered nanostructures such as fibrils and hydrogels.[3][4] These hydrogels are explored for applications in tissue engineering and controlled drug release.[5] This guide provides an in-depth overview of the peptide's structure, its principal functions, and the experimental protocols for its synthesis and characterization.
Molecular Structure and Physicochemical Properties
The fundamental structure of Fmoc-Ala-Ala-Asn consists of the tripeptide L-Alanyl-L-Alanyl-L-Asparagine, with the N-terminal amine protected by the Fmoc group. This protecting group is crucial for its use in solid-phase peptide synthesis (SPPS) and also drives its self-assembly behavior.[1][3] In many applications, particularly synthesis and use in ADCs, the side chain of the asparagine residue is often protected with a trityl (Trt) group to prevent unwanted side reactions.[1][6]
Quantitative Data Summary
The physicochemical properties of Fmoc-Ala-Ala-Asn and its common derivatives are summarized below. These variants are primarily used in peptide synthesis and for conjugation to other molecules like antibodies or cytotoxic agents.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| Fmoc-Ala-Ala-Asn | C25H28N4O7 | 496.51 | N/A | Base peptide with Fmoc protection; used as an ADC linker.[7][8] |
| Fmoc-Ala-Ala-Asn(Trt)-OH | C44H42N4O7 | 738.83 | 1951424-92-2 | Trityl-protected asparagine side chain for SPPS; precursor for ADC linkers.[1][9][10] |
| Fmoc-Ala-Ala-Asn-PABC-PNP | C39H38N6O11 | 766.75 | 1834516-06-1 | ADC linker incorporating a self-immolative PABC spacer and a PNP activating group for payload conjugation.[11][] |
Core Functions and Applications
The utility of the Fmoc-Ala-Ala-Asn peptide is rooted in two distinct, yet complementary, properties: its role as an enzymatically cleavable linker and its capacity for self-assembly into functional biomaterials.
Cleavable Linker for Antibody-Drug Conjugates (ADCs)
The primary application of the Ala-Ala-Asn sequence is as a cleavable linker in the design of ADCs for targeted cancer therapy.[7][10] ADCs are a class of biopharmaceuticals that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.
The mechanism relies on the overexpression of certain proteases, such as Cathepsin B, within the lysosomes of tumor cells.[1] The Ala-Ala-Asn peptide sequence is engineered to be a specific substrate for this enzyme.
Mechanism of Action:
-
Targeting & Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically via endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an organelle rich in degradative enzymes.
-
Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the peptide bond within the Ala-Ala-Asn linker.
-
Payload Release & Action: This cleavage liberates the cytotoxic drug, which can then exert its cell-killing effect. This targeted release mechanism enhances the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.[1][2]
Self-Assembly and Hydrogel Formation
The bulky, aromatic Fmoc group attached to the peptide's N-terminus is a potent driver of molecular self-assembly.[4] This process is governed by non-covalent interactions:
-
π-π Stacking: The planar fluorenyl rings of the Fmoc groups stack on top of one another.[3]
-
Hydrogen Bonding: The peptide backbones form intermolecular hydrogen bonds, often leading to the formation of β-sheet-like secondary structures.[13][14]
These interactions cause the peptide monomers to aggregate into elongated, one-dimensional nanostructures, such as fibrils or nanotubes. As the concentration of these nanofibers increases, they can entangle to form a three-dimensional network that immobilizes water, resulting in the formation of a self-supporting hydrogel.[4] Fmoc-modified amino acids, including Fmoc-Ala, have been shown to form various self-assembled morphologies, from fibrils to flower-like structures.[15][16][17] These peptide-based hydrogels are biocompatible and biodegradable, making them attractive candidates for biomedical applications such as 3D cell culture scaffolds, tissue engineering, and platforms for sustained drug delivery.[5][18]
Experimental Protocols
Synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Ala-Ala-Asn is synthesized using the standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[19] This process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
Materials:
-
Rink Amide or 2-Chlorotrityl chloride resin
-
Fmoc-Asn(Trt)-OH, Fmoc-Ala-OH
-
Dimethylformamide (DMF), Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% v/v in DMF)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% Water.
Methodology:
-
Resin Preparation: Swell the resin in DMF for at least 1 hour in a reaction vessel.[20]
-
First Amino Acid Coupling (Asn):
-
If using 2-chlorotrityl chloride resin, dissolve Fmoc-Asn(Trt)-OH (1.5 eq) and DIPEA (3.0 eq) in DCM and add to the resin. Rock for 2-4 hours. Cap any unreacted sites with methanol.
-
-
SPPS Cycle (for each Ala):
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5-7 minutes. Repeat once.[20]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts.[20]
-
Amino Acid Activation: In a separate vial, dissolve the next amino acid (Fmoc-Ala-OH, 3-5 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and rock for 1-2 hours. Perform a ninhydrin (B49086) test to confirm the completion of the reaction (absence of free primary amines).[19]
-
Washing: Wash the resin with DMF (3-5 times).
-
-
Final Deprotection: After the final coupling, perform one last Fmoc deprotection step as described above.
-
Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and rock for 2-3 hours. This step cleaves the peptide from the resin and removes the Trt side-chain protecting group.[20]
-
Precipitation and Purification: Filter the resin and collect the TFA solution. Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization of Peptide and Hydrogels
Peptide Characterization:
-
Purity Analysis (RP-HPLC): The purity of the synthesized peptide is determined using analytical RP-HPLC. A C18 column is typically used with a gradient of water and acetonitrile (B52724) (both containing 0.1% TFA). Peptide purity should ideally be >95%.
-
Identity Confirmation (Mass Spectrometry): The molecular weight of the purified peptide is confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF to ensure it matches the theoretical mass.[20]
Hydrogel Preparation and Characterization:
-
Hydrogel Formation: Dissolve the lyophilized Fmoc-Ala-Ala-Asn peptide in a suitable solvent (e.g., DMSO or a basic aqueous solution). Induce gelation by a trigger, such as adding a buffer to change the pH towards neutral or injecting the solution into water. The system is left undisturbed to allow for self-assembly.
-
Morphological Analysis (SEM/TEM): The nanofibrous network of the hydrogel is visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). Samples are typically flash-frozen and lyophilized or critically point dried before imaging.[4][18]
-
Rheological Analysis: The viscoelastic properties (storage modulus G' and loss modulus G") of the hydrogel are measured using an oscillatory rheometer. A stable hydrogel is characterized by G' being significantly greater than G" and both being independent of frequency.[4][18]
References
- 1. Fmoc-Ala-Ala-Asn(Trt)-OH, CAS 1951424-92-2 | AxisPharm [axispharm.com]
- 2. Fmoc-Ala-Ala-Asn-PAB-PNP, CAS 1834516-06-1 | AxisPharm [axispharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc-Ala-Ala-Asn(Trt)-OH - Creative Peptides [creative-peptides.com]
- 7. Fmoc-Ala-Ala-Asn, ADC linker | BroadPharm [broadpharm.com]
- 8. purepeg.com [purepeg.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Fmoc-Ala-Ala-Asn(Trt)-OH, ADC linker, 1951424-92-2 | BroadPharm [broadpharm.com]
- 11. Page loading... [wap.guidechem.com]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. acris.aalto.fi [acris.aalto.fi]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide to p-Nitrophenyl Carbonate Activation for Drug Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, protocols, and applications of p-nitrophenyl carbonate (PNP-carbonate) activation chemistry in the field of drug conjugation. This well-established method offers a reliable means of forming stable carbamate (B1207046) linkages, which are crucial in the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs), PEGylated proteins, and targeted drug delivery systems.
Core Principle: The Chemistry of Activation and Conjugation
The central strategy involves a two-step process. First, a hydroxyl group on a carrier molecule, linker, or the drug itself is "activated" by converting it into a p-nitrophenyl carbonate. This is accomplished by reacting the alcohol with an activating agent like p-nitrophenyl chloroformate. The resulting PNP-carbonate is an electrophilic intermediate that is highly susceptible to nucleophilic attack.
In the second step, this activated intermediate is reacted with a primary or secondary amine on the conjugation partner (e.g., a drug, antibody, or peptide). The amine attacks the carbonyl carbon of the carbonate, displacing the p-nitrophenolate ion, which is an excellent leaving group due to the electron-withdrawing nature of the nitro group. This reaction results in the formation of a highly stable carbamate bond linking the two molecules. A notable feature of this method is the release of the yellow-colored p-nitrophenol upon reaction, which allows for convenient spectrophotometric monitoring of the conjugation progress.[1][2]
Experimental Protocols
Detailed methodologies are critical for successful conjugation. Below are generalized protocols derived from common practices in the literature.
Protocol 1: Activation of a Hydroxyl-Containing Polymer (e.g., Four-Arm PEG-OH)
This protocol is adapted from a method for synthesizing four-arm PEG-nitrophenyl carbonate (PEG4NPC).[3]
-
Preparation : Under anhydrous conditions and a nitrogen atmosphere, dissolve four-arm PEG-hydroxyl (PEG4OH) in anhydrous dichloromethane (B109758) (DCM).
-
Activator Solution : In a separate flask, dissolve p-nitrophenyl chloroformate (4-NPC) in anhydrous DCM. A 3-molar excess per hydroxyl group is typically used.[3]
-
Reaction : Slowly add the PEG4OH solution dropwise to the stirring 4-NPC solution at room temperature.
-
Incubation : Allow the reaction to stir at room temperature for an extended period (e.g., 72 hours) to ensure complete activation.[3]
-
Purification :
-
Evaporate the DCM solvent.
-
Dissolve the product in a minimal amount of fresh DCM.
-
Precipitate the activated polymer by adding it to a large volume of cold diethyl ether and centrifuging (e.g., 20 min at 4°C).[3]
-
Aspirate the supernatant and repeat the dissolution/precipitation step multiple times to remove unreacted 4-NPC and byproducts.
-
-
Drying : Dry the final product under vacuum. Lyophilization can be performed to obtain a fine powder.[3]
Protocol 2: Conjugation of a PNP-Activated Molecule to an Amine
This protocol describes the general steps for conjugating a PNP-activated molecule to a protein or peptide.
-
Buffer Preparation : Prepare a suitable reaction buffer. The optimal pH for the reaction of PNP-carbonates with amines is slightly basic, typically in the range of pH 7.5 to 9.0.[4][5] Common buffers include phosphate (B84403) or bicarbonate buffers.
-
Dissolution :
-
Dissolve the amine-containing molecule (e.g., protein, peptide) in the reaction buffer to a desired concentration.
-
Dissolve the PNP-activated molecule in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO) before adding it to the aqueous buffer to prevent hydrolysis.
-
-
Reaction : Add the dissolved PNP-activated molecule to the solution of the amine-containing molecule. The molar ratio will depend on the desired degree of conjugation.
-
Incubation : Stir the reaction mixture at room temperature or 4°C. The reaction time can range from a few hours to overnight. Reaction progress can be monitored by measuring the absorbance of the released p-nitrophenolate at approximately 405-413 nm.[1][3]
-
Quenching : Add a small molecule with a primary amine (e.g., Tris or glycine) to quench any unreacted PNP-carbonate groups.
-
Purification : Purify the resulting conjugate to remove excess reagents, byproducts, and unreacted starting materials using appropriate techniques such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Quantitative Data and Reaction Parameters
The efficiency of PNP-carbonate chemistry is influenced by several factors. The data below, compiled from various studies, provides a reference for expected outcomes.
| Parameter | Value / Condition | Application Context | Reference |
| Activation Yield | 94% | Protection of benzyl (B1604629) alcohol with p-nitrophenyl chloroformate. | [2] |
| Coupling Efficiency | 93% | Synthesis of four-arm PEG-NPC. | [3] |
| Conjugation Yield | 73% | Synthesis of a Doxorubicin-carbamate linker. | [6] |
| Reaction pH | 7.5 - 9.0 | Optimal range for aminolysis, balancing amine reactivity and intermediate stability. | [4][5] |
| Stability | Stable in acidic and neutral solutions; labile in basic conditions (pH > 8). | General property of PNP-carbonates and carbamates. | [1][2] |
| Monitoring Wavelength | 405 - 413 nm | Spectrophotometric detection of the p-nitrophenolate leaving group. | [1][3] |
| Leaving Group pKa | ~7.15 | The pKa of p-nitrophenol, indicating its quality as a leaving group. | [2] |
Applications in Drug Development
PNP-carbonate activation is a versatile tool employed in various drug development strategies.
-
PEGylation : It is a widely used method for attaching polyethylene (B3416737) glycol (PEG) chains to proteins and peptides.[7] This process can improve the drug's solubility, stability, and pharmacokinetic profile.
-
Antibody-Drug Conjugates (ADCs) : This chemistry is used to attach cytotoxic drugs to monoclonal antibodies via linkers. Carbonates can serve as pH-sensitive linkers that are stable at physiological pH but may release the drug in the acidic environment of lysosomes.[8]
-
Prodrug Synthesis : PNP-carbonates are instrumental in creating prodrugs where the active drug is released upon cleavage of the carbamate bond. This can be designed for time-dependent release or triggered by specific physiological conditions.[9][10]
-
Functional Polymers for Drug Delivery : Monomers containing a PNP-carbonate group can be polymerized to create functional polymers. Drugs can then be conjugated to the polymer backbone, creating a high-capacity drug delivery vehicle.[11]
-
PROTAC Linkers : PEG-based linkers activated with PNP-carbonate are used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[12]
Comparison with Other Amine-Reactive Chemistries
While effective, PNP-carbonate is one of several methods for conjugating molecules to amines. Its properties are often compared to those of N-Hydroxysuccinimide (NHS) esters.
-
Reactivity and Stability : Both PNP-carbonates and NHS esters react efficiently with primary amines to form stable carbamate and amide bonds, respectively. However, NHS esters are known to be highly susceptible to hydrolysis in aqueous environments, with a half-life of minutes at pH 8.[13] PNP-carbonates also hydrolyze but can offer a different stability profile. The choice between them may depend on the specific substrate and the required reaction conditions.
-
Byproducts : The release of the colored p-nitrophenolate is a distinct advantage of the PNP-carbonate method, providing a built-in tool for reaction monitoring that is not present with NHS esters.
-
Reaction Conditions : Both chemistries operate in a similar, slightly basic pH range. The choice of solvent for the activated intermediate (typically DMF or DMSO) is also similar for both methods to minimize premature hydrolysis.[13]
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03052G [pubs.rsc.org]
- 7. Novel reactive PEG for amino group conjugation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. njbio.com [njbio.com]
- 9. A Ligand‐Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. p-Nitrophenyl Carbonate Monomer for Introduction of Functional Moieties into Polymers and Monomers | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Unveiling the Chemical Landscape of Fmoc-Ala-Ala-Asn-PABC-PNP: A Technical Guide for Drug Development
For Immediate Release
This technical guide provides an in-depth analysis of the chemical properties, synthesis, and application of Fmoc-Ala-Ala-Asn-PABC-PNP, a crucial cleavable linker in the development of advanced antibody-drug conjugates (ADCs). Tailored for researchers, scientists, and professionals in the field of drug development, this document elucidates the core characteristics and experimental considerations for this complex molecule.
Core Chemical Properties
This compound is a sophisticated chemical entity designed for the precise delivery of therapeutic payloads. Its structure incorporates several key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group for solid-phase peptide synthesis (SPPS), a tripeptide sequence (Ala-Ala-Asn) susceptible to enzymatic cleavage, a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, and a p-nitrophenyl (PNP) activated leaving group for conjugation to amine-bearing molecules.
| Property | Value | Reference |
| Molecular Formula | C39H38N6O11 | [1][2] |
| Molecular Weight | 766.75 g/mol | [2][] |
| CAS Number | 1834516-06-1 | [1][2] |
| Appearance | Solid | [] |
| Purity | ≥95% | [][4] |
| Solubility | Soluble in DMSO | [] |
| Storage | -20 °C, desiccated | [5] |
Synthesis and Conjugation: A Detailed Protocol
The synthesis of this compound is a multi-step process that leverages the principles of solid-phase peptide synthesis followed by solution-phase modification.
Solid-Phase Synthesis of Fmoc-Ala-Ala-Asn
The tripeptide backbone is constructed on a solid support, typically a Wang or 2-chlorotrityl chloride resin, using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Ala-OH
-
2-chlorotrityl chloride resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane, water)
Protocol:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Loading of the First Amino Acid: Dissolve Fmoc-Asn(Trt)-OH and DIPEA in DCM and add to the swollen resin. Agitate for 2-4 hours.
-
Capping: Cap any unreacted sites on the resin using a capping agent (e.g., acetic anhydride/DIPEA in DMF).
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound asparagine by treating with 20% piperidine in DMF for 20 minutes.
-
Coupling of the Second Amino Acid: Dissolve Fmoc-Ala-OH, HBTU, HOBt, and DIPEA in DMF. Add this solution to the deprotected resin and agitate for 2 hours.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for the final alanine (B10760859) residue.
-
Cleavage from Resin: After the final Fmoc deprotection, cleave the tripeptide from the resin using a solution of TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude Fmoc-Ala-Ala-Asn is then purified by reverse-phase HPLC.
Synthesis of PABC-PNP Moiety and Final Coupling
The PABC spacer is activated with a p-nitrophenyl group to facilitate conjugation.
Materials:
-
p-Aminobenzyl alcohol (PABA)
-
Bis(4-nitrophenyl) carbonate
-
Pyridine
-
Dichloromethane (DCM)
-
Purified Fmoc-Ala-Ala-Asn
-
Coupling reagents (e.g., DCC, NHS)
-
N,N-Diisopropylethylamine (DIPEA)
Protocol:
-
Activation of PABA: Dissolve p-aminobenzyl alcohol and bis(4-nitrophenyl) carbonate in DCM with pyridine. Stir at room temperature until the reaction is complete to yield p-aminobenzyl-p-nitrophenyl carbonate (PABC-PNP). Purify by column chromatography.
-
Coupling to Tripeptide: Dissolve the purified Fmoc-Ala-Ala-Asn and PABC-PNP in a suitable solvent like DMF. Add coupling reagents such as DCC and NHS, along with DIPEA, and stir at room temperature.
-
Purification: Monitor the reaction by LC-MS. Upon completion, purify the final product, this compound, by preparative reverse-phase HPLC.
Conjugation to an Amine-Bearing Payload (e.g., MMAE)
The activated linker is reacted with the therapeutic payload.
Protocol:
-
Dissolution: Dissolve this compound and the amine-containing payload (e.g., monomethyl auristatin E, MMAE) in an anhydrous solvent such as DMF.
-
Reaction: Add a non-nucleophilic base like DIPEA to the solution and stir at room temperature. The p-nitrophenyl group acts as a good leaving group, facilitating the formation of a carbamate bond between the PABC spacer and the payload.
-
Monitoring and Purification: Monitor the progress of the conjugation reaction using LC-MS. Once complete, purify the resulting drug-linker conjugate by preparative RP-HPLC.
Mechanism of Action: Enzymatic Cleavage and Payload Release
The efficacy of an ADC utilizing this linker hinges on its selective cleavage within the target cancer cell.
Signaling Pathway of Payload Release:
Caption: Intracellular processing of an ADC with a cleavable linker.
The Ala-Ala-Asn tripeptide sequence is designed to be a substrate for specific lysosomal proteases, such as legumain, which are often overexpressed in the tumor microenvironment. Upon internalization of the ADC into the cancer cell and trafficking to the lysosome, these enzymes cleave the peptide linker. This cleavage event triggers the 1,6-elimination of the PABC spacer, a self-immolative process that releases the unmodified, active cytotoxic payload into the cytoplasm to exert its therapeutic effect.
Experimental Workflow and Characterization
The synthesis and purification of this compound require rigorous analytical monitoring to ensure the quality and purity of the final product.
Experimental Workflow:
Caption: Overall workflow for the synthesis and application of the linker.
Characterization Methods:
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for assessing the purity of the synthesized peptide and the final linker-drug conjugate. A gradient of acetonitrile (B52724) in water with 0.1% TFA is typically used.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is employed to confirm the molecular weight of the intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the synthesized molecules, ensuring the correct connectivity and the absence of major impurities.
This comprehensive guide provides a foundational understanding of the chemical properties and handling of this compound. The detailed protocols and workflow diagrams serve as a valuable resource for researchers dedicated to advancing the field of antibody-drug conjugates.
References
The Core Mechanism of PABC Linker Spontaneous 1,6-Elimination: An In-depth Technical Guide
The p-aminobenzyloxycarbonyl (PABC) linker is a critical component in the design of modern antibody-drug conjugates (ADCs), serving as a self-immolative spacer that facilitates the controlled release of cytotoxic payloads.[1][2] Its ingenious mechanism of spontaneous 1,6-elimination following a triggering event, typically enzymatic cleavage, ensures the liberation of the drug in its active form within the target cancer cell. This guide provides a comprehensive technical overview of the PABC linker's core mechanism for researchers, scientists, and drug development professionals.
The 1,6-Elimination Cascade: A Step-by-Step Breakdown
The PABC linker is strategically positioned between a cleavable unit, often a dipeptide like valine-citrulline (Val-Cit), and the cytotoxic drug.[1][3] The entire construct is designed to be stable in systemic circulation.[4] Upon internalization of the ADC into a cancer cell and trafficking to the lysosome, the process of drug release is initiated.[5]
-
Enzymatic Trigger: Lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells, recognize and cleave the specific dipeptide sequence.[5][6] This enzymatic action is the crucial first step, exposing the aniline (B41778) nitrogen of the PABC moiety.[2]
-
Electron Cascade: The newly freed aniline nitrogen initiates a spontaneous electronic cascade. The lone pair of electrons on the nitrogen pushes into the aromatic ring, leading to the cleavage of the carbamate (B1207046) bond connecting the linker to the drug.
-
Self-Immolation: This process, termed 1,6-elimination, results in the formation of an unstable intermediate, an azaquinone methide, and the release of carbon dioxide.[1] The azaquinone methide is subsequently hydrolyzed by the aqueous environment of the cell.
-
Payload Liberation: The ultimate outcome of this rapid, irreversible cascade is the release of the unmodified, fully active cytotoxic drug, which can then exert its therapeutic effect.[1]
Quantitative Analysis of PABC Linker Stability and Cleavage
The stability of the PABC linker in systemic circulation and the kinetics of its cleavage are paramount for the efficacy and safety of an ADC. Premature drug release can lead to off-target toxicity, while inefficient cleavage at the target site can diminish therapeutic potency. The following table summarizes key quantitative data from various studies.
| Parameter | Linker System | Condition | Value | Reference(s) |
| Half-life (t½) | Phe-Lys-PABC | Human Plasma | 30 days | [4] |
| Val-Cit-PABC | Human Plasma | 230 days | [4] | |
| Phe-Lys-PABC | Mouse Plasma | 12.5 hours | [4] | |
| Val-Cit-PABC | Mouse Plasma | 80 hours | [4] | |
| Hydrazone Linker | pH 7.4 Buffer | > 2 days | [4] | |
| Hydrazone Linker | Human/Mouse Plasma | ~2 days | [4] | |
| Phenylketone-derived Hydrazone | pH 7.4 Buffer | High Stability | [4] | |
| Phenylketone-derived Hydrazone | Human/Mouse Plasma | t½ = 2 days | [4] | |
| 2-carboxybenzyl phosphoramidates | pH 7.4 | Varies (e.g., 1c: ~150h) | [7] | |
| 2-carboxybenzyl phosphoramidates | pH 5.5 | Varies (e.g., 1c: ~15h) | [7] | |
| Drug Release | m-amide PABC | Mouse Serum (24h) | 50% Hydrolyzed | [8] |
| Glu-m-amide PABC | Mouse Serum (24h) | 31% Hydrolyzed | [8] | |
| Glu-MA-PABC | Mouse Serum (24h) | 7% Hydrolyzed | [8] | |
| Unsubstituted PABC | Mouse Serum (24h) | 100% Hydrolyzed | [8] |
Key Experimental Protocols
Reproducible and robust experimental data are the foundation of ADC development. Below are detailed methodologies for critical assays used to characterize PABC linker stability and cleavage.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature drug release in plasma from different species.
Methodology:
-
ADC Preparation: Prepare the ADC at a stock concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Plasma Incubation:
-
Thaw plasma (human, mouse, rat, cynomolgus monkey) on ice.
-
Spike the ADC into the plasma to a final concentration of 50-100 µg/mL.
-
Incubate the samples at 37°C in a humidified incubator.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).
-
Immediately freeze the aliquots at -80°C to stop any further degradation.
-
-
Sample Analysis (LC-MS):
-
Immunoaffinity Capture: Thaw the plasma samples and capture the ADC using anti-human IgG magnetic beads. This step isolates the ADC from other plasma proteins.
-
Elution: Elute the captured ADC from the beads using a low pH buffer (e.g., 0.1% formic acid).
-
Reduction (Optional): For some analyses, the eluted ADC can be reduced with a reducing agent like DTT to separate the heavy and light chains.
-
LC-MS Analysis: Analyze the intact or reduced ADC samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
-
Data Analysis:
-
Determine the drug-to-antibody ratio (DAR) at each time point by analyzing the mass spectra.
-
Calculate the percentage of intact ADC remaining over time.
-
The rate of drug release can be determined by fitting the data to a suitable kinetic model.
-
Cathepsin B-Mediated Cleavage Assay
Objective: To quantify the rate of enzymatic cleavage of the linker by cathepsin B.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the ADC (1-5 mg/mL) in an appropriate buffer.
-
Reconstitute purified human cathepsin B to a stock concentration in an activation buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the ADC (final concentration 10-50 µg/mL) and activated cathepsin B (final concentration 1-5 µM).
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding a protease inhibitor (e.g., E-64) or by acidifying the sample.
-
-
Sample Analysis (LC-MS/MS):
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Use a standard curve of the pure payload to ensure accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of the released payload as a function of time.
-
Determine the initial rate of cleavage from the linear portion of the curve.
-
Calculate kinetic parameters such as Km and kcat if substrate concentrations are varied.
-
Conclusion
The PABC linker's spontaneous 1,6-elimination mechanism is a cornerstone of modern ADC design, enabling the targeted and efficient release of cytotoxic payloads. A thorough understanding of this mechanism, coupled with robust quantitative analysis of its kinetics and stability, is essential for the development of safe and effective ADC therapeutics. The experimental protocols outlined in this guide provide a framework for the critical evaluation of PABC-containing linkers, empowering researchers to optimize the next generation of targeted cancer therapies.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tunable pH-Sensitive 2-Carboxybenzyl Phosphoramidate Cleavable Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Fmoc Chemistry in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic ligation of biomolecules, or bioconjugation, is a cornerstone of modern biomedical research and therapeutic development. From antibody-drug conjugates (ADCs) for targeted cancer therapy to sophisticated probes for cellular imaging, the ability to selectively and efficiently couple molecules is paramount. At the heart of many of these advanced applications lies Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Initially developed for solid-phase peptide synthesis (SPPS), the principles of Fmoc protection and its orthogonal deprotection strategies have been ingeniously adapted to create a versatile toolbox for the precise construction of complex bioconjugates. This technical guide provides an in-depth exploration of the applications of Fmoc chemistry in bioconjugation, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in this dynamic field.
Core Principles of Fmoc Chemistry in Bioconjugation
The utility of Fmoc chemistry in bioconjugation stems from its central role in synthesizing custom peptides with precisely placed reactive handles. The Fmoc group serves as a temporary protecting group for the α-amino group of an amino acid.[1][2] Its key advantage lies in its base-lability, allowing for its removal under mild conditions (typically with a piperidine (B6355638) solution) that do not affect the acid-labile protecting groups commonly used for amino acid side chains.[3][4] This orthogonality is the foundation of Fmoc-based SPPS, enabling the stepwise assembly of a peptide sequence on a solid support.[1][5]
For bioconjugation, this process is extended to incorporate non-natural amino acids bearing bioorthogonal functional groups, such as azides, alkynes, or residues with uniquely reactive side chains like cysteine.[6][7] Once the desired peptide is synthesized and purified, the strategically placed functional group is then available for specific ligation to another biomolecule, such as a protein, antibody, or fluorescent dye.
Quantitative Data on Bioconjugation Efficiency
The efficiency of a bioconjugation reaction is a critical parameter, influencing the overall yield and purity of the final product. The choice of conjugation chemistry plays a significant role in determining this efficiency. Below are tables summarizing reported yields for different bioconjugation strategies involving peptides synthesized using Fmoc chemistry.
Table 1: Comparison of Bioconjugation Yields for VHHs using Maleimide-Thiol Coupling vs. Click Chemistry
| Conjugation Method | Ligand Modification | Reaction Efficiency | Reference |
| Sortase A mediated transpeptidation (for azide (B81097) modification) | VHH-azide | 83.6% | [8] |
| Click Chemistry (SPAAC) | VHH-azide to DBCO-PEG | Not explicitly stated as a single percentage, but stoichiometry was controllable, producing defined conjugates. | [8] |
| Maleimide-Thiol Coupling | Thiolated VHH | Resulted in diverse reaction products with less controllable stoichiometry. | [8] |
Table 2: Reported Yields for Histidine-Targeted Bioconjugation
| Bioconjugation Strategy | Target Peptide/Protein | Reagent | Reported Yield (%) | Reference |
| Visible-Light-Promoted Thioacetal Activation | Peptide 5 | Thioacetal 1a | 51 | [9] |
| Visible-Light-Promoted Thioacetal Activation | Peptide 6 (Lys-containing) | Thioacetal 1a | 36 | [9] |
| Visible-Light-Promoted Thioacetal Activation | Peptide 7 (Met-containing) | Thioacetal 1a | 35 | [9] |
Table 3: Yields of N-aryl Maleimide (B117702) Conjugation with a Cysteine-Containing Peptide
| Maleimide Derivative | Conjugate Yield (%) | Reference |
| SF5-bearing N-aryl maleimide | 80-96 | [10] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of a peptide using Fmoc-SPPS and subsequent bioconjugation to a protein via two common methods: maleimide-thiol chemistry and NHS ester chemistry.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Cysteine-Containing Peptide
This protocol describes the manual synthesis of a peptide containing a cysteine residue, which can be used for subsequent maleimide-based conjugation.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.[9]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt or Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For the cysteine residue, use Fmoc-Cys(Trt)-OH.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[9]
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.[9]
-
Dry the crude peptide pellet under vacuum.[9]
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Protocol 2: Maleimide-Thiol Conjugation of a Peptide to a Protein
This protocol describes the conjugation of a cysteine-containing peptide to a protein (e.g., an antibody) that has been functionalized with a maleimide group.
Materials:
-
Cysteine-containing peptide (from Protocol 1)
-
Maleimide-activated protein (e.g., antibody)
-
Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Optional: TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds
Procedure:
-
Prepare the Peptide Solution: Dissolve the purified cysteine-containing peptide in degassed PBS (pH 7.0-7.5) to a desired concentration. If solubility is an issue, a small amount of DMF or DMSO can be used.
-
Prepare the Protein Solution:
-
Dissolve the maleimide-activated protein in degassed PBS (pH 7.0-7.5) to a concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the peptide solution to the protein solution at a molar ratio of 10-20 fold excess of peptide to protein. This ratio may need to be optimized.
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Remove the unreacted peptide and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterize the final conjugate by SDS-PAGE, mass spectrometry, and HPLC to determine the degree of labeling and purity.
-
Protocol 3: NHS Ester Conjugation of a Peptide to a Protein
This protocol outlines the conjugation of a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain) to a protein that has been activated with an NHS ester.
Materials:
-
Peptide with a free primary amine
-
NHS ester-activated protein
-
Phosphate-buffered saline (PBS), pH 8.0-8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare the Peptide Solution: Dissolve the peptide in PBS (pH 8.0-8.5).
-
Prepare the Protein Solution: Dissolve the NHS ester-activated protein in PBS (pH 8.0-8.5) to a concentration of 1-10 mg/mL.[11]
-
Conjugation Reaction:
-
Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purify the Conjugate: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted peptide and quenched NHS esters.
-
Characterization: Analyze the final conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, and HPLC.
Visualizing Workflows and Pathways with Graphviz
The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the application of Fmoc-based bioconjugates.
Logical Workflow: From Peptide Synthesis to Cellular Application
Caption: A logical workflow from peptide synthesis to bioconjugation and cellular application.
Signaling Pathway: Integrin Targeting with RGD Peptide Conjugates
Caption: Integrin-mediated endocytosis of an RGD peptide-drug conjugate.
Experimental Workflow: Synthesis and Evaluation of a Peptide-Drug Conjugate (PDC)
Caption: Experimental workflow for the development and evaluation of a peptide-drug conjugate.
Signaling Pathway: Mitochondrial Targeting by Szeto-Schiller (SS) Peptides
Caption: Mechanism of mitochondrial targeting and action of Szeto-Schiller peptides.
Conclusion
Fmoc chemistry provides a robust and flexible platform for the synthesis of custom peptides that are central to a myriad of bioconjugation applications. The ability to introduce specific, reactive functionalities into a peptide sequence with high precision has been instrumental in advancing fields such as targeted drug delivery, in vivo imaging, and diagnostics. By understanding the core principles, leveraging efficient conjugation chemistries, and following well-defined experimental protocols, researchers can harness the power of Fmoc-based bioconjugation to develop novel and impactful biomedical tools and therapeutics. The workflows and pathways visualized in this guide offer a conceptual framework for the design and implementation of such strategies, paving the way for future innovations in the field.
References
- 1. biotium.com [biotium.com]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. The mitochondria-targeted peptide SS-31 binds lipid bilayers and modulates surface electrostatics as a key component of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tydes.is [tydes.is]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 11. broadpharm.com [broadpharm.com]
Methodological & Application
Synthesis Protocol for Fmoc-Ala-Ala-Asn-PABC-PNP: A Cleavable Linker for Targeted Drug Delivery
Application Notes
Introduction
Fmoc-Ala-Ala-Asn-PABC-PNP is a specialized chemical construct used extensively in the field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs). This molecule comprises three key components: a tripeptide sequence (Ala-Ala-Asn), a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, and a p-nitrophenyl (PNP) activated carbonate. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is standard for solid-phase peptide synthesis (SPPS).
The tripeptide sequence, Alanine-Alanine-Asparagine (Ala-Ala-Asn), serves as a substrate for specific proteases that are often overexpressed in the tumor microenvironment. Notably, this sequence is recognized and cleaved by legumain, an asparaginyl endopeptidase.[1][2] This enzymatic cleavage is a critical step in the targeted release of a conjugated cytotoxic drug.
Following the enzymatic cleavage of the peptide, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the attached drug in its active form. The p-nitrophenyl (PNP) carbonate is a highly reactive group that facilitates the efficient conjugation of the linker to an amine-containing payload molecule.
This document provides a detailed protocol for the solid-phase synthesis of this compound, along with methodologies for its purification and characterization.
Mechanism of Action in Antibody-Drug Conjugates
In a typical ADC application, the Fmoc-Ala-Ala-Asn-PABC-linker is conjugated to a potent cytotoxic drug. This drug-linker construct is then attached to a monoclonal antibody that specifically targets a tumor-associated antigen. Upon administration, the ADC circulates in the bloodstream and binds to the target cancer cells. The ADC-antigen complex is then internalized by the cell, typically into lysosomes. Inside the lysosome, the high concentration of proteases, such as legumain, cleaves the Ala-Ala-Asn peptide sequence. This initiates the self-immolation of the PABC spacer, leading to the release of the cytotoxic drug directly inside the cancer cell, thereby minimizing systemic toxicity.
Experimental Protocols
Materials and Reagents
-
Fmoc-Rink Amide resin
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
p-Aminobenzyl alcohol
-
p-Nitrophenyl chloroformate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
Part 1: Solid-Phase Synthesis of Fmoc-Ala-Ala-Asn-NH-Resin
This part of the protocol describes the step-by-step synthesis of the tripeptide on Rink Amide resin using a manual or automated peptide synthesizer.
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-Asn(Trt)-OH):
-
Pre-activate Fmoc-Asn(Trt)-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, continue coupling for another hour.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Fmoc-Ala-OH):
-
Pre-activate Fmoc-Ala-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin and shake for 1 hour.
-
Perform a Kaiser test to ensure complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (Fmoc-Ala-OH):
-
Repeat step 5 to couple the final alanine (B10760859) residue.
-
Part 2: On-Resin PABC Linker Attachment and Activation
This section details the coupling of the PABC spacer and its subsequent activation to form the PNP carbonate directly on the solid support.
-
PABC Coupling:
-
Swell the Fmoc-Ala-Ala-Asn-NH-Resin in DMF.
-
In a separate flask, dissolve p-aminobenzyl alcohol (5 eq.) in DMF.
-
This step is a conceptual representation. In a more standard approach, a pre-formed Fmoc-PABC-PNP unit would be coupled. However, for a step-wise on-resin approach, the amine of the deprotected tripeptide would be coupled to a suitably activated PABC derivative. For the purpose of this protocol, we will proceed with the activation of a resin-bound peptide-PABC alcohol.
-
-
PNP Carbonate Formation:
-
Wash the peptide-PABC-resin with anhydrous DCM.
-
Swell the resin in a mixture of anhydrous DCM and pyridine (9:1 v/v).
-
Cool the reaction vessel to 0 °C.
-
Slowly add a solution of p-nitrophenyl chloroformate (5 eq.) in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Wash the resin thoroughly with DCM, DMF, and finally with DCM.
-
Dry the resin under vacuum.
-
Part 3: Cleavage, Purification, and Characterization
This final part of the protocol describes the cleavage of the synthesized construct from the resin, its purification by HPLC, and characterization by mass spectrometry.
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of TFA/TIS/DCM (2:1:97 v/v/v). A low concentration of TFA is used to cleave the linker from the highly acid-labble Rink Amide resin while aiming to keep the Fmoc and Trt groups intact.[3]
-
Add the cleavage cocktail to the dried resin and shake for 30 minutes.
-
Filter the resin and collect the filtrate.
-
Repeat the cleavage step two more times with fresh cocktail.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
-
Purification by HPLC:
-
Dissolve the crude product in a minimal amount of DMF or a mixture of ACN/water.
-
Purify the product by reverse-phase HPLC (RP-HPLC) using a C18 column.[4][5]
-
Use a gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect the fractions containing the pure product.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the this compound as a white powder.
-
Characterization by Mass Spectrometry:
Data Presentation
Table 1: Illustrative Solid-Phase Synthesis Parameters
| Parameter | Value/Condition |
| Resin | Fmoc-Rink Amide |
| Resin Loading | 0.5 mmol/g |
| Scale | 0.1 mmol |
| Amino Acid Excess | 3 equivalents |
| Coupling Reagents | DIC / OxymaPure® |
| Fmoc Deprotection | 20% Piperidine in DMF |
| Cleavage Cocktail | 2% TFA, 1% TIS in DCM |
| Cleavage Time | 3 x 30 minutes |
Table 2: Illustrative Purification and Characterization Data
| Parameter | Result |
| Purification Method | Preparative RP-HPLC |
| Column | C18, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 30 minutes |
| Crude Purity (by HPLC) | ~70% |
| Final Purity (by HPLC) | >95%[8] |
| Theoretical Mass (M+H)⁺ | 767.76 g/mol |
| Observed Mass (M+H)⁺ | 767.8 g/mol |
| Overall Yield | 30-40% (Illustrative)[9] |
Visualization
Figure 1. Workflow for the synthesis of this compound.
Figure 2. Mechanism of drug release from an ADC with the Ala-Ala-Asn linker.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orb.binghamton.edu [orb.binghamton.edu]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. jpt.com [jpt.com]
- 7. youtube.com [youtube.com]
- 8. gencefebio.com [gencefebio.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis of Peptide Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent via a chemical linker. The linker is a critical component, ensuring the ADC remains stable in circulation and selectively releases the cytotoxic payload at the tumor site. Peptide linkers, in particular, offer a high degree of tunability and can be designed to be cleaved by specific enzymes overexpressed in the tumor microenvironment, such as cathepsin B.[1][]
Solid-phase peptide synthesis (SPPS) is the method of choice for preparing these peptide linkers, offering advantages such as ease of purification and the ability to automate the process.[3] This document provides detailed application notes and experimental protocols for the solid-phase synthesis of peptide linkers for ADCs, with a focus on the widely used valine-citrulline (Val-Cit) motif.
Common Peptide Linker Types in ADCs
Peptide linkers in ADCs can be broadly categorized into two main types: cleavable and non-cleavable.
-
Cleavable Linkers: These linkers are designed to be stable in the bloodstream and release the cytotoxic drug upon encountering specific conditions within the tumor microenvironment or inside cancer cells.[4]
-
Enzyme-cleavable linkers: These are the most common type of peptide linkers and often contain sequences recognized by proteases like cathepsin B (e.g., Val-Cit) or legumain.[1] The Val-Cit dipeptide is a popular choice due to its susceptibility to cleavage by cathepsin B, an enzyme often upregulated in tumor lysosomes.[][5]
-
pH-sensitive linkers: These linkers incorporate acid-labile groups, such as hydrazones, that are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 5.0-6.5).
-
Glutathione-sensitive linkers: These linkers contain disulfide bonds that are reduced in the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.[4]
-
-
Non-cleavable Linkers: These linkers remain intact, and the drug is released upon the complete degradation of both the antibody and the linker in the lysosome.[4] Thioether linkers are a common example of non-cleavable linkers. The primary advantage of non-cleavable linkers is their high plasma stability, which can minimize off-target toxicity.[6][7]
Experimental Protocols
The following sections provide detailed protocols for the solid-phase synthesis of a Val-Cit-PABC (p-aminobenzyl carbamate) peptide linker, a common component in ADCs like brentuximab vedotin.[8]
Diagram: General Workflow for Solid-Phase Peptide Synthesis of ADC Linkers
Caption: General workflow for the solid-phase synthesis of peptide linkers.
Protocol 1: Solid-Phase Synthesis of Fmoc-Val-Cit-PABC-PNP Linker
This protocol outlines the manual solid-phase synthesis of the Fmoc-Val-Cit-PABC-PNP linker on a 2-chlorotrityl chloride (2-CTC) resin. This method has been shown to be high-yielding and avoids significant epimerization.[5][8]
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
Fmoc-Cit-OH (Fmoc-L-Citrulline)
-
Fmoc-Val-OH (Fmoc-L-Valine)
-
p-Aminobenzyl alcohol (PABA)
-
Bis(4-nitrophenyl) carbonate (PNP-carbonate)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dipeptidyl-peptidase I (HATU)
-
Solid-phase synthesis vessel
-
Shaker/rocker
Procedure:
-
Resin Swelling and PABC Loading:
-
Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
In a separate flask, dissolve p-aminobenzyl alcohol (3 eq) and DIPEA (6 eq) in anhydrous DCM.
-
Add the PABA solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc-Citrulline Coupling:
-
Dissolve Fmoc-Cit-OH (1.5 eq) and HATU (1.45 eq) in DMF.
-
Add DIPEA (3 eq) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Fmoc-Valine Coupling:
-
Dissolve Fmoc-Val-OH (1.5 eq) and HATU (1.45 eq) in DMF.
-
Add DIPEA (3 eq) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
PNP-Carbonate Activation:
-
Wash the resin with anhydrous DMF.
-
Dissolve bis(4-nitrophenyl) carbonate (3 eq) and DIPEA (3 eq) in anhydrous DMF.
-
-
Add the solution to the resin and agitate for 4 hours at room temperature.[9]
-
Wash the resin with DMF (5x) and DCM (3x).
-
Dry the resin under vacuum.
-
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide linker from the resin and the removal of side-chain protecting groups.
Materials:
-
Peptide-resin from Protocol 1
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS
-
Cold diethyl ether
-
Centrifuge tubes
-
Rotary evaporator
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail (10 mL per gram of resin) to the resin.[4]
-
Agitate the mixture at room temperature for 2-3 hours.[3]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether (2x).
-
Dry the crude peptide linker under vacuum.
Diagram: Cleavage and Deprotection Workflow
Caption: Workflow for the cleavage and deprotection of the synthetic peptide linker.
Protocol 3: Purification and Characterization
This protocol outlines the purification of the crude peptide linker by reverse-phase high-performance liquid chromatography (RP-HPLC) and its characterization by mass spectrometry.
Materials:
-
Crude peptide linker
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mass spectrometer (e.g., ESI-MS)
-
Lyophilizer
Procedure:
-
Purification:
-
Dissolve the crude peptide linker in a minimal amount of Mobile Phase A.
-
Inject the solution onto the RP-HPLC column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions containing the desired product.
-
-
Characterization:
-
Analyze the collected fractions by mass spectrometry to confirm the molecular weight of the peptide linker.[9]
-
Pool the pure fractions.
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide linker as a white powder.
-
Data Presentation
The following tables summarize illustrative quantitative data for the solid-phase synthesis of a Val-Cit-PABC linker. Actual results may vary depending on the specific experimental conditions and the scale of the synthesis.
Table 1: Illustrative Solid-Phase Synthesis Parameters and Yields
| Step | Reagents and Equivalents | Reaction Time | Typical Yield (%) |
| PABC Loading | p-Aminobenzyl alcohol (3 eq), DIPEA (6 eq) | 2-4 hours | >95% (loading) |
| Fmoc-Cit Coupling | Fmoc-Cit-OH (1.5 eq), HATU (1.45 eq), DIPEA (3 eq) | 2 hours | ~98% |
| Fmoc-Val Coupling | Fmoc-Val-OH (1.5 eq), HATU (1.45 eq), DIPEA (3 eq) | 2 hours | ~98% |
| PNP-Carbonate Activation | Bis(4-nitrophenyl) carbonate (3 eq), DIPEA (3 eq) | 4 hours | ~95% |
| Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS | 2-3 hours | ~85-95% (crude) |
| Overall Yield | - | - | ~70-85% (purified) |
Table 2: Illustrative Characterization Data for Fmoc-Val-Cit-PABC-PNP
| Analytical Method | Expected Result |
| RP-HPLC Purity | >95% |
| ESI-MS (m/z) | Calculated: 766.80 [M+H]⁺, Found: 766.9 |
Conclusion
The solid-phase synthesis of peptide linkers is a robust and efficient method for producing key components of antibody-drug conjugates. The protocols provided herein offer a detailed guide for the synthesis, cleavage, purification, and characterization of a Val-Cit-PABC linker, a widely used motif in ADC development. By carefully controlling the reaction conditions and utilizing appropriate analytical techniques, researchers can reliably produce high-purity peptide linkers for the development of next-generation targeted cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 8. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc Deprotection using Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its lability to basic conditions, typically using piperidine (B6355638), allows for an orthogonal strategy in the synthesis of complex peptides. This document provides detailed application notes and protocols for the efficient removal of the Fmoc group, a critical step for the successful stepwise elongation of the peptide chain.
The Fmoc deprotection process is a base-catalyzed β-elimination reaction. Piperidine, a secondary amine, abstracts the acidic proton on the fluorenyl ring system. This initiates the collapse of the protecting group into dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the resin-bound amino acid. The excess piperidine also acts as a scavenger, trapping the electrophilic DBF to form a stable adduct, which drives the reaction to completion.[1][2]
Factors Influencing Fmoc Deprotection
Several factors can influence the efficiency of the Fmoc deprotection reaction:
-
Piperidine Concentration: While 20% (v/v) piperidine in a suitable solvent like N,N-dimethylformamide (DMF) is the most common concentration, studies have shown that concentrations as low as 5% can be effective, though potentially requiring longer reaction times.[3][4]
-
Reaction Time: Complete deprotection is typically achieved within minutes. A two-step deprotection is often employed to ensure complete removal and to minimize side reactions.[5] The initial, shorter treatment removes the bulk of the Fmoc groups, and the second, longer treatment ensures the removal of any remaining protecting groups, especially in sterically hindered or aggregated sequences.
-
Peptide Sequence and Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, which may hinder the access of the piperidine solution to the N-terminal Fmoc group.[6] This is more common with sequences containing repeating hydrophobic residues.
-
Steric Hindrance: Amino acids with bulky side chains adjacent to the N-terminus can sterically hinder the approach of the piperidine molecule, potentially slowing down the deprotection reaction.
Quantitative Data on Fmoc Deprotection Conditions
The following table summarizes various conditions reported for Fmoc deprotection using piperidine, providing a basis for comparison and optimization.
| Deprotection Reagent | Concentration (v/v) | Solvent | Reaction Time | Key Observations |
| Piperidine | 20% | DMF | 2 x (1-10 min) | The most widely used and robust condition. A two-step process is standard for ensuring complete deprotection.[5] |
| Piperidine | 5% | DMF | 3 minutes | Demonstrated to achieve >99% Fmoc removal in solution phase kinetics studies.[3] |
| Piperidine | 20% | DMF | 7 minutes (single treatment) | A common single-treatment protocol for manual synthesis.[7] |
| Piperidine | 20% | DMF | 1 + 15 minutes | A two-step protocol often used to ensure complete removal.[8] |
| DBU/Piperazine (B1678402) | 2% DBU / 5% Piperazine | NMP | Not specified | An alternative for minimizing diketopiperazine formation.[9] |
Experimental Protocols
Protocol 1: Standard Manual Fmoc Deprotection
This protocol describes a standard manual procedure for the removal of the Fmoc group from a peptide-resin at a 0.1 mmol scale.
Materials:
-
Peptide-resin with N-terminal Fmoc-protection
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solid-phase synthesis vessel with a sintered glass frit
-
Shaker or inert gas supply for agitation
Procedure:
-
Resin Swelling: If starting a new synthesis cycle, swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel. For an ongoing synthesis, ensure the resin is well-solvated in DMF.
-
Initial Wash: Drain the DMF and wash the resin thoroughly with fresh DMF (3 x 10 mL/g of resin).
-
First Deprotection: Add the 20% piperidine in DMF solution (approximately 10 mL/g of resin) to the resin.
-
Agitation: Gently agitate the mixture at room temperature for 1-3 minutes.[10]
-
Drain: Drain the deprotection solution by filtration.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin.
-
Agitation: Continue to gently agitate the mixture at room temperature for 10-15 minutes.[10]
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times with 10 mL/g of resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5]
-
Confirmation of Deprotection (Optional): A small sample of the resin can be taken for a Kaiser test (ninhydrin test) to confirm the presence of a free primary amine, indicating complete Fmoc deprotection. A positive result is indicated by a blue color.[11]
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
This protocol allows for the quantitative determination of the Fmoc group cleavage, which can be used to calculate the loading of the first amino acid on the resin or to monitor the efficiency of the deprotection step.
Materials:
-
Filtrate from the Fmoc deprotection step
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Volumetric flask (e.g., 10 mL or 25 mL)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Collect Filtrate: Collect the combined filtrates from both deprotection steps (Protocol 1, steps 5 and 8) in a volumetric flask of a known volume.[8]
-
Dilution: Dilute the collected filtrate to the mark with DMF.
-
Blank Measurement: Use DMF as a blank to zero the spectrophotometer at 301 nm.
-
Sample Measurement: Measure the absorbance of the diluted filtrate in a quartz cuvette at 301 nm.[8]
-
Calculation: The concentration of the dibenzofulvene-piperidine adduct can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the adduct (approximately 7800 M⁻¹cm⁻¹ at 301 nm), b is the path length of the cuvette (typically 1 cm), and c is the concentration. The total moles of the cleaved Fmoc group can then be determined by multiplying the concentration by the total volume of the diluted filtrate.
Potential Side Reactions and Mitigation Strategies
While generally efficient, Fmoc deprotection with piperidine can lead to side reactions, particularly with sensitive amino acid sequences.
-
Diketopiperazine (DKP) Formation: This is a common side reaction, especially when proline or glycine (B1666218) is the second amino acid in the sequence. It involves the intramolecular cyclization of the N-terminal dipeptide, leading to its cleavage from the resin.
-
Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered ring aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptides.
-
Mitigation: The use of alternative deprotection reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may increase the risk of this side reaction.[5] Careful selection of protecting groups for adjacent amino acids can also help minimize this side reaction.
-
-
Racemization: Epimerization can occur, particularly at the C-terminal cysteine or during the activation of histidine and cysteine residues.
-
Mitigation: Minimize pre-activation and coupling times and use less reactive coupling reagents.[10]
-
Visualizing the Process
Fmoc Deprotection Mechanism
Caption: Mechanism of Fmoc deprotection by piperidine.
Standard Fmoc Deprotection Workflow
Caption: Standard workflow for Fmoc deprotection in SPPS.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Application Note: Protocol for Enzymatic Cleavage Assay of Antibody-Drug Conjugate (ADC) Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction Antibody-Drug Conjugates (ADCs) are a targeted class of biotherapeutics that combine a monoclonal antibody's specificity with a cytotoxic payload's potency via a chemical linker.[1][2] The linker is a critical component, designed to be stable in systemic circulation but to release the payload under specific conditions within the target tumor microenvironment or inside cancer cells.[3]
Enzymatically cleavable linkers are a major class designed to be hydrolyzed by specific enzymes, such as proteases, that are often overexpressed in the lysosomes of tumor cells.[3][4][] Common examples include dipeptide linkers like valine-citrulline (Val-Cit), which are susceptible to cleavage by lysosomal proteases like Cathepsin B.[][] Another class includes β-glucuronide linkers, which are cleaved by β-glucuronidase.[1][4][7] Evaluating the cleavage kinetics and specificity of these linkers is essential for predicting an ADC's efficacy and safety.[8][9]
This application note provides a detailed protocol for an in vitro enzymatic cleavage assay using Cathepsin B, a common lysosomal cysteine protease, to assess the stability and release characteristics of a protease-sensitive ADC linker.[][10]
Signaling Pathway for ADC Internalization and Payload Release
The following diagram illustrates the typical pathway for an ADC with an enzyme-cleavable linker, from binding to a cancer cell to the release of its cytotoxic payload.
References
- 1. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 7. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 8. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Coupling of Fmoc-Ala-Ala-Asn to PABC-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. A critical component of an ADC is the linker, which connects the monoclonal antibody to the cytotoxic payload. The choice of linker chemistry profoundly influences the ADC's stability, efficacy, and safety profile.
This document provides detailed application notes and protocols for the use of Fmoc-Ala-Ala-Asn-PABC-PNP, a cleavable peptide linker system. This linker incorporates the tripeptide sequence Alanine-Alanine-Asparagine, which is designed for selective cleavage by intracellular proteases, such as legumain, that are often upregulated within the tumor microenvironment.[1][2][3] The p-aminobenzyl carbamate (B1207046) (PABC) moiety acts as a self-immolative spacer, ensuring the efficient and traceless release of the active drug following enzymatic cleavage of the peptide. The p-nitrophenyl (PNP) carbonate serves as an activated leaving group, facilitating the covalent attachment of the linker to an amine-containing cytotoxic payload.[4][5] The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its application in standard solid-phase peptide synthesis (SPPS) methodologies.
Data Presentation
Quantitative data for the specific this compound linker is not extensively available in the public domain. The following table provides illustrative data based on the typical performance of similar peptide linkers used in ADC development to serve as a general guideline. Actual results will vary depending on the specific payload, antibody, and experimental conditions used.
| Parameter | Illustrative Value/Condition | Reference |
| Payload Conjugation Efficiency | >90% | General observation for PNP activated carbonates |
| Reaction Time for Payload Coupling | 2 - 6 hours | [4] |
| ADC Stability in Human Plasma (t½) | >100 hours | [1] |
| Enzymatic Cleavage Enzyme | Legumain | [1][2][3] |
| Cleavage Rate in Lysosomes | Comparable to or faster than Val-Cit linkers | [1] |
| Purity of Drug-Linker Conjugate | >95% (post-HPLC purification) | Standard expectation for ADC components |
Experimental Protocols
Protocol 1: Coupling of this compound to an Amine-Containing Cytotoxic Payload
This protocol describes the solution-phase conjugation of the pre-synthesized this compound linker to a cytotoxic drug containing a primary or secondary amine.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., Monomethyl auristatin E - MMAE)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
-
Mass Spectrometer (MS) for product verification
-
Lyophilizer
Procedure:
-
Dissolution: In a clean, dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine-containing cytotoxic payload (1 equivalent) and this compound (1.1-1.2 equivalents) in anhydrous DMF. The concentration should be sufficient to ensure solubility of all reactants.
-
Base Addition: To the stirred solution, add DIPEA (3-4 equivalents). The base acts as a scavenger for the p-nitrophenol released during the reaction.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by LC-MS. The reaction is considered complete upon the consumption of the limiting reagent (typically the payload). This usually takes 2-6 hours.
-
Purification: Upon completion, purify the reaction mixture directly using preparative reverse-phase HPLC (RP-HPLC) to isolate the Fmoc-Ala-Ala-Asn-PABC-Payload conjugate.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final drug-linker conjugate as a solid powder.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy if required.
Protocol 2: General Procedure for Fmoc-Deprotection and Antibody Conjugation
This protocol outlines the subsequent steps after the drug-linker has been synthesized.
Part A: Fmoc-Deprotection
-
Dissolve the lyophilized Fmoc-Ala-Ala-Asn-PABC-Payload in DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF.
-
Stir at room temperature for 30 minutes.
-
Monitor the deprotection by LC-MS.
-
Purify the resulting H₂N-Ala-Ala-Asn-PABC-Payload by preparative RP-HPLC.
-
Lyophilize the pure fractions.
Part B: Conjugation to a Maleimide-Functionalized Antibody
This assumes the deprotected drug-linker now has a functional group (e.g., a thiol introduced separately) to react with a maleimide-activated antibody. For the purpose of this protocol, we will assume a maleimide (B117702) group is present on the N-terminus of the deprotected peptide linker for conjugation to a reduced antibody.
-
Antibody Reduction (if necessary): Partially reduce the interchain disulfides of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups.
-
Buffer Exchange: Perform a buffer exchange to remove the reducing agent and place the antibody in a conjugation buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 7.4).
-
Conjugation: Dissolve the deprotected and functionalized drug-linker in a co-solvent like DMSO and add it to the reduced antibody solution at a specific molar excess.
-
Incubation: Allow the conjugation reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for a specified time.
-
Purification: Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregated antibody.
-
Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: Intracellular processing of an ADC.
References
Application Notes and Protocols for ADC Stability Testing in Plasma
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[1] The stability of an ADC in systemic circulation is a critical quality attribute that directly impacts its efficacy and safety.[2][3] Premature release of the cytotoxic payload in the bloodstream can lead to off-target toxicity and reduced therapeutic index, while aggregation can affect pharmacokinetics and potentially induce an immune response.[2][4] Therefore, assessing the stability of ADCs in plasma is a crucial step in their preclinical development.[5][6] These application notes provide an overview of the experimental setup and detailed protocols for testing ADC stability in a plasma environment.
Application Notes
Factors Influencing ADC Stability in Plasma
The stability of an ADC in plasma is a complex interplay of various factors related to the ADC itself and the biological matrix.[7] Key contributing factors include:
-
Linker Chemistry: The type of chemical linker used to conjugate the drug to the antibody is paramount. Linkers are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to be stable in circulation but are susceptible to cleavage by enzymes (e.g., cathepsins) or the acidic environment within the target cell.[8][9] However, some cleavable linkers, like certain hydrazones used in early-generation ADCs, can be unstable in plasma, leading to premature drug release.[3] Non-cleavable linkers generally exhibit higher plasma stability, releasing the drug only after the antibody is fully catabolized within the lysosome.[9]
-
Conjugation Site: The site of drug conjugation on the antibody can influence stability.[7] Conjugation to cysteine residues, particularly through maleimide (B117702) chemistry, can be susceptible to a retro-Michael reaction, leading to deconjugation.[1] Payload migration to plasma proteins like albumin is another potential instability pathway for maleimide-based ADCs.[5][6] Site-specific conjugation technologies aim to create more homogeneous ADCs with improved stability profiles.[10]
-
Drug-to-Antibody Ratio (DAR): The DAR, or the average number of drug molecules conjugated to one antibody, can impact stability.[11] Higher DAR values can sometimes lead to increased aggregation and faster clearance from circulation.[2][12]
-
Plasma Components: The plasma itself contains various enzymes and proteins that can interact with the ADC. Proteases can potentially degrade the antibody or cleave the linker.[3] The binding of ADCs to plasma proteins can also influence their stability and disposition.[13]
-
Species Differences: The composition of plasma can vary between different species (e.g., mouse, rat, monkey, human).[12] Therefore, it is crucial to assess ADC stability in plasma from relevant preclinical species and humans to better predict in vivo performance.[2][3]
Key Parameters to Assess ADC Stability
A comprehensive assessment of ADC stability in plasma involves monitoring several key parameters over time:
-
Drug-to-Antibody Ratio (DAR) Loss: A decrease in the average DAR over time indicates deconjugation of the payload from the antibody.[14] This is a primary indicator of linker instability.
-
Free Payload Quantification: Measuring the concentration of the released, unconjugated cytotoxic drug in the plasma is essential for understanding potential off-target toxicity.[3][7]
-
Aggregation: Monitoring the formation of high molecular weight species (HMWS) or aggregates is crucial, as aggregation can alter the ADC's pharmacokinetic properties and potentially lead to immunogenicity.[2][4]
-
Intact ADC Analysis: Assessing the integrity of the entire ADC molecule provides a holistic view of its stability.[1]
Overview of Analytical Techniques
A variety of analytical methods are employed to measure the key stability parameters of ADCs in plasma. The choice of technique depends on the specific parameter being assessed and the characteristics of the ADC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and widely used technique for ADC stability testing.[15][16][17] It can be used to determine the average DAR and the distribution of different DAR species of the intact or reduced ADC.[1][18] LC-MS/MS is also the gold standard for quantifying the concentration of the released payload in plasma with high sensitivity and specificity.[5][19]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a ligand-binding assay that can be used to measure the concentration of total antibody and conjugated antibody.[7] The difference between these two measurements can be used to infer the extent of drug deconjugation.
-
Size Exclusion Chromatography (SEC): SEC is the primary method for detecting and quantifying ADC aggregates or fragments.[2] It separates molecules based on their hydrodynamic radius.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It is often used to determine the DAR distribution of ADCs, as the addition of each hydrophobic drug molecule increases the overall hydrophobicity of the conjugate.[1]
Experimental Protocols
Protocol 1: In Vitro Plasma Incubation of ADC
This protocol describes the general procedure for incubating an ADC in plasma to assess its stability over time.
Materials:
-
Antibody-Drug Conjugate (ADC) stock solution
-
Cryopreserved plasma from relevant species (e.g., human, cynomolgus monkey, rat, mouse)[14]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator set to 37°C
-
Sterile microcentrifuge tubes or 96-well plates
-
Pipettes and sterile tips
Procedure:
-
Thaw the cryopreserved plasma in a 37°C water bath. Once thawed, centrifuge to remove any cryoprecipitates.
-
Prepare the ADC working solution by diluting the stock solution in PBS to the desired final concentration (e.g., 100 µg/mL).
-
In sterile microcentrifuge tubes or a 96-well plate, add the ADC working solution to the plasma to achieve the final desired concentration. A typical ratio is 1 part ADC solution to 9 parts plasma.
-
As a control, prepare a similar incubation of the ADC in PBS to monitor its stability in a simple buffer system.[3]
-
Gently mix the samples and place them in a 37°C incubator.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, 96, and 168 hours), withdraw an aliquot from each incubation mixture.[2][14]
-
Immediately freeze the collected samples at -80°C to quench any further reactions until analysis.
Protocol 2: Determination of Average DAR by LC-MS
This protocol outlines the steps for determining the average Drug-to-Antibody Ratio (DAR) of an ADC after incubation in plasma using LC-MS.
Materials:
-
Plasma incubation samples from Protocol 1
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)[1][19]
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or a denaturing buffer)[1]
-
Reducing agent (e.g., DTT or TCEP) for reduced analysis (optional)
-
LC-MS system (e.g., Q-TOF or Orbitrap) coupled with a suitable HPLC column (e.g., reversed-phase)
Procedure:
-
Thaw the plasma samples on ice.
-
Immunoaffinity Capture: Add immunoaffinity beads to the plasma samples to capture the ADC and separate it from other plasma proteins.[5][14] Incubate according to the bead manufacturer's instructions.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured ADC from the beads using the elution buffer.[1] Neutralize the eluate if a low pH buffer was used.
-
(Optional) Reduction: For analysis of light and heavy chains, add a reducing agent to the eluted ADC sample and incubate to break the disulfide bonds.
-
LC-MS Analysis: Inject the processed sample into the LC-MS system. The ADC (or its subunits) is separated by the HPLC column and then ionized and detected by the mass spectrometer.
-
Data Analysis: Deconvolute the resulting mass spectra to obtain the mass of the different drug-loaded species. Calculate the average DAR by taking the weighted average of the different DAR species observed.[18]
Protocol 3: Quantification of Released Payload by LC-MS/MS
This protocol describes how to quantify the free cytotoxic drug that has been released from the ADC into the plasma.
Materials:
-
Plasma incubation samples from Protocol 1
-
Internal standard (IS) - typically a stable isotope-labeled version of the payload
-
Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol)[20]
-
LC-MS/MS system (e.g., triple quadrupole) with a suitable HPLC column (e.g., C18)[19]
-
Calibration standards and quality control (QC) samples
Procedure:
-
Thaw the plasma samples, calibration standards, and QC samples on ice.
-
Sample Preparation: In a microcentrifuge tube, add the internal standard to a known volume of the plasma sample.
-
Protein Precipitation: Add a sufficient volume of cold protein precipitation solvent (e.g., 3 volumes of acetonitrile to 1 volume of plasma) to precipitate the plasma proteins.
-
Vortex the samples thoroughly and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant containing the free payload and IS to a clean tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. The system should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.[19]
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS versus the concentration of the calibration standards. Use the regression equation from the calibration curve to determine the concentration of the released payload in the unknown samples.
Protocol 4: Assessment of ADC Aggregation by SEC
This protocol details the use of Size Exclusion Chromatography (SEC) to monitor the formation of aggregates during plasma incubation.
Materials:
-
Plasma incubation samples from Protocol 1
-
SEC-HPLC system with a UV or fluorescence detector
-
A suitable SEC column capable of resolving monomers from aggregates
-
Mobile phase (e.g., PBS or a similar physiological buffer)
Procedure:
-
Thaw the plasma samples on ice. Note: Immunoaffinity purification of the ADC as described in Protocol 2 may be necessary prior to SEC analysis to remove interfering plasma proteins, although direct injection of diluted plasma can sometimes be feasible depending on the assay sensitivity and ADC concentration.
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the plasma sample (or purified ADC) into the SEC-HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for the protein).
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any fragments. Calculate the percentage of aggregation as the ratio of the aggregate peak area to the total peak area.
Data Presentation
Quantitative data from ADC stability studies should be summarized in clear and concise tables to facilitate comparison across different conditions and time points.
Table 1: Average Drug-to-Antibody Ratio (DAR) of an ADC over Time in Plasma from Different Species
| Time (hours) | DAR in Human Plasma | DAR in Monkey Plasma | DAR in Rat Plasma | DAR in Mouse Plasma | DAR in PBS Control |
| 0 | 3.80 | 3.80 | 3.80 | 3.80 | 3.80 |
| 24 | 3.75 | 3.72 | 3.60 | 3.45 | 3.79 |
| 48 | 3.71 | 3.65 | 3.42 | 3.10 | 3.78 |
| 96 | 3.62 | 3.50 | 3.15 | 2.65 | 3.76 |
| 168 | 3.50 | 3.30 | 2.80 | 2.10 | 3.75 |
Table 2: Concentration of Released Payload (ng/mL) over Time
| Time (hours) | Released Payload in Human Plasma | Released Payload in Monkey Plasma | Released Payload in Rat Plasma | Released Payload in Mouse Plasma | Released Payload in PBS Control |
| 0 | < LLOQ | < LLOQ | < LLOQ | < LLOQ | < LLOQ |
| 24 | 5.2 | 8.5 | 22.1 | 45.6 | < LLOQ |
| 48 | 9.8 | 15.4 | 40.5 | 88.2 | 1.2 |
| 96 | 18.5 | 28.9 | 75.3 | 155.4 | 2.5 |
| 168 | 30.1 | 45.2 | 110.8 | 240.1 | 4.8 |
| LLOQ: Lower Limit of Quantification |
Table 3: Percentage of High Molecular Weight Species (HMWS) Aggregation over Time
| Time (hours) | % HMWS in Human Plasma | % HMWS in Monkey Plasma | % HMWS in Rat Plasma | % HMWS in Mouse Plasma | % HMWS in PBS Control |
| 0 | 1.5 | 1.5 | 1.5 | 1.5 | 1.5 |
| 24 | 2.1 | 2.3 | 2.8 | 3.5 | 1.6 |
| 48 | 2.8 | 3.1 | 4.2 | 5.8 | 1.7 |
| 96 | 4.5 | 5.2 | 7.5 | 10.2 | 1.9 |
| 168 | 7.8 | 8.9 | 12.4 | 16.5 | 2.2 |
Visualizations
Caption: Overall workflow for ADC plasma stability testing.
Caption: Key factors influencing ADC stability in plasma.
Caption: Analytical endpoints for assessing ADC stability.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges and advances in the assessment of the disposition of antibody‐drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions [frontiersin.org]
- 14. ADC Plasma Stability Assay [iqbiosciences.com]
- 15. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analytical Methods in Peptide Linker Characterization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of peptide linkers, crucial components in various bioconjugates such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). The selection of an appropriate analytical strategy is critical for ensuring the stability, efficacy, and safety of these complex biomolecules.
Mass Spectrometry for Peptide Linker Analysis
Mass spectrometry (MS), particularly cross-linking mass spectrometry (XL-MS), is a powerful tool for characterizing peptide linkers.[1][2] It provides information on the connectivity of the linker to the peptide and the drug payload, the site of attachment, and the overall structure of the conjugate.[1]
Application Note:
XL-MS is instrumental in studying the structure and interactions of proteins and peptides.[1] The fundamental principle involves covalently connecting different functional regions within a peptide or between a peptide and another molecule using a cross-linking agent.[1] The resulting cross-linked products are then analyzed by mass spectrometry to reveal the spatial arrangement of the linked components.[1][2] This technique is invaluable for:
-
Confirming Conjugation: Verifying the successful covalent linkage of the peptide linker to the intended molecules.
-
Identifying Attachment Sites: Pinpointing the specific amino acid residues involved in the cross-link.[2]
-
Structural Elucidation: Providing distance constraints that help in modeling the three-dimensional structure of the peptide-linker conjugate.[1][3]
-
Studying Conformational Changes: Assessing how the linker influences the conformation of the peptide.[3]
-
Impurity Profiling: Identifying and characterizing process-related impurities, such as truncations or modifications of the peptide or linker.[4]
Quantitative Data Presentation:
Table 1: Comparison of Cross-linker Types for XL-MS
| Cross-linker Type | Description | Advantages | Disadvantages |
| Non-cleavable | Forms a stable, covalent bond that is not readily cleaved under MS analysis conditions. | Simpler data analysis. | Can be challenging to identify both cross-linked peptides in a single MS/MS spectrum. |
| MS-cleavable | Contains a labile bond that can be fragmented in the mass spectrometer, releasing the individual peptides.[5] | Facilitates the identification of both peptides in a cross-link through MSn experiments.[5] | More complex data analysis; may not reduce false discovery rates compared to non-cleavable linkers.[6] |
| Biotinylated | Incorporates a biotin (B1667282) tag for affinity-based enrichment of cross-linked peptides.[6] | Improves the detection of low-abundance cross-links. | Requires an additional enrichment step. |
Table 2: Performance of Different Enrichment Strategies for Cross-linked Peptides [7]
| Enrichment Method | Increase in Non-redundant Peptide Identification |
| Size Exclusion Chromatography (SEC) | 10% to 30% |
| Strong Cation Exchange (SCX) Spin Columns | Similar to SEC |
Experimental Protocol: Cross-Linking Mass Spectrometry (XL-MS)
This protocol outlines a general workflow for the analysis of a peptide-linker conjugate using a non-cleavable cross-linker.
Materials:
-
Peptide-linker conjugate sample
-
Cross-linking agent (e.g., disuccinimidyl suberate (B1241622) - DSS)
-
Quenching buffer (e.g., Tris-HCl)
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., dithiothreitol (B142953) - DTT)
-
Alkylating agent (e.g., iodoacetamide (B48618) - IAA)
-
Protease (e.g., trypsin)
-
LC-MS grade solvents (water, acetonitrile (B52724), formic acid)
-
Solid-phase extraction (SPE) cartridges for desalting
-
High-resolution mass spectrometer coupled to a nano-liquid chromatography system
Procedure:
-
Cross-Linking Reaction:
-
Dissolve the peptide-linker conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the cross-linking agent at a specific molar ratio (e.g., 25:1 to 100:1 linker:peptide).
-
Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).
-
Quench the reaction by adding a quenching buffer to consume excess cross-linker.
-
-
Sample Preparation for MS Analysis:
-
Denature the cross-linked sample using a denaturing buffer.
-
Reduce disulfide bonds by adding DTT and incubating at 56°C.
-
Alkylate free cysteine residues by adding IAA and incubating in the dark.
-
Dilute the sample to reduce the urea (B33335) concentration to < 1 M.
-
-
Proteolytic Digestion:
-
Add trypsin to the sample at a specific enzyme-to-substrate ratio (e.g., 1:50).
-
Incubate overnight at 37°C.[8]
-
Acidify the digest with formic acid to stop the reaction.
-
-
Desalting:
-
Desalt the peptide mixture using an SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the sample into the nano-LC system.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Analyze the eluted peptides using a high-resolution mass spectrometer in data-dependent acquisition (DDA) mode, acquiring both MS1 survey scans and MS/MS fragmentation spectra.[5]
-
-
Data Analysis:
-
Use a specialized software tool (e.g., pLink, StavroX, Xi) to search the acquired MS/MS data against a database containing the sequence of the peptide and any modifications.[6]
-
The software will identify linear peptides, loop-linked peptides (intramolecular cross-links), and cross-linked peptides (intermolecular cross-links).
-
Validate the identified cross-links based on the software's scoring and false discovery rate (FDR) estimation.[6]
-
Visualization:
Caption: Workflow for Cross-Linking Mass Spectrometry (XL-MS) analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Peptide Linker Characterization
NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure, purity, and stereochemistry of synthesized peptides and their linkers.[9]
Application Note:
NMR is particularly useful for:
-
Structural Verification: Confirming the primary sequence and the presence of the linker through the analysis of chemical shifts and coupling constants.[10]
-
Purity Assessment: Detecting impurities, such as truncated or modified peptides, by identifying extra signals in the NMR spectrum.[9]
-
Stereochemical Integrity: Assessing racemization, the loss of stereochemical purity, which is a critical quality attribute for peptide therapeutics.[9] The presence of diastereomeric impurities can be identified by extra signals in the alpha-proton region of the 1H NMR spectrum.[9]
-
Conformational Analysis: Using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to determine the three-dimensional structure of the peptide-linker conjugate in solution.[9][10]
Quantitative Data Presentation:
Table 3: Key 1H NMR Regions for Peptide Characterization [9]
| Proton Type | Chemical Shift Range (ppm) | Information Provided |
| Amide protons | 7.5 - 9.0 | Number of amino acid residues, conformational information. |
| Alpha-protons | 3.5 - 4.5 | Sensitive to local chemical environment and secondary structure; indicates racemization. |
| Side-chain protons | Variable | Specific to the amino acid residues in the peptide. |
Experimental Protocol: 1D and 2D NMR Analysis
This protocol describes the general steps for acquiring and analyzing 1D and 2D NMR spectra of a peptide-linker conjugate.
Materials:
-
Purified peptide-linker conjugate sample (typically >95% purity)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tubes
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the peptide-linker conjugate in the appropriate deuterated solvent to a concentration of 1-5 mM.[11]
-
Transfer the solution to a clean, dry NMR tube.
-
-
1D ¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum.
-
Analyze the key regions of the spectrum (amide, alpha-proton, and side-chain regions) to assess purity and confirm the presence of expected signals.[9]
-
-
2D NMR Spectroscopy (COSY, TOCSY, NOESY):
-
COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify scalar-coupled protons, which helps in assigning signals within an amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify all protons within a spin system (i.e., all protons of an amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify protons that are close in space (< 5 Å), providing information for determining the three-dimensional structure.[9]
-
-
Data Processing and Analysis:
-
Process the acquired NMR data using appropriate software (e.g., TopSpin, Mnova).
-
Assign the resonances to specific protons in the peptide-linker sequence.
-
For structural analysis, use the distance restraints obtained from NOESY data in molecular modeling software to calculate the solution structure.
-
Visualization:
Caption: General workflow for NMR-based characterization of peptide linkers.
Biophysical Methods for Functional Characterization
Biophysical techniques are employed to study the functional consequences of the peptide linker, such as its impact on binding affinity and stability.
Application Note:
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) and affinity of an interaction in real-time. It is highly sensitive and requires small amounts of sample.
-
Fluorescence Polarization (FP): FP is a solution-based technique that measures the change in the polarization of fluorescent light upon binding. It is a homogeneous assay that is well-suited for high-throughput screening.[12]
Quantitative Data Presentation:
Table 4: Comparison of Biophysical Techniques for Linker Characterization
| Technique | Information Provided | Throughput | Sample Consumption |
| ITC | Kd, n, ΔH, ΔS | Low | High |
| SPR | ka, kd, Kd | Medium to High | Low |
| FP | Kd | High | Low |
Experimental Protocol: Surface Plasmon Resonance (SPR)
This protocol provides a general outline for an SPR experiment to determine the binding kinetics of a peptide-linker-drug conjugate to its target protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target protein (ligand)
-
Peptide-linker-drug conjugate (analyte)
-
Immobilization buffers (e.g., acetate (B1210297) buffer, pH 4.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the target protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the peptide-linker-drug conjugate in running buffer.
-
Inject the different concentrations of the analyte over the immobilized ligand surface, followed by a dissociation phase where only running buffer flows over the surface.
-
Regenerate the sensor surface between analyte injections using a suitable regeneration solution to remove any bound analyte.
-
-
Data Analysis:
-
Fit the association and dissociation curves for each analyte concentration to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.
-
The software will calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualization:
Caption: Relationship between linker properties, analytical methods, and drug performance.
References
- 1. How to Analyze Peptide Structures in Complex Samples Using Cross-Linking Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated Analysis of Cross-Links and Dead-End Peptides for Enhanced Interpretation of Quantitative XL-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 12. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
Step-by--Step Guide to Fmoc-SPPS for Custom Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the chemical synthesis of custom peptides. This methodology is widely adopted in academic research and the pharmaceutical industry for applications ranging from basic biological studies to the development of novel peptide-based therapeutics.[1][2][3] This guide will cover the fundamental principles, detailed experimental protocols, and critical considerations for successful peptide synthesis.
Introduction to Fmoc-SPPS
Fmoc-SPPS is the most commonly used method for peptide synthesis.[1] It offers significant advantages over the older Boc/Benzyl strategy, primarily due to its milder reaction conditions, which are compatible with a wider range of sensitive amino acid modifications, such as phosphorylation and glycosylation.[2][3][4] The "Fmoc/tBu" approach utilizes the base-labile Fmoc group for temporary protection of the α-amino group and acid-labile protecting groups for the amino acid side chains.[1] This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle of amino acid addition without affecting the side-chain protecting groups or the linkage of the peptide to the solid support.[2]
The entire synthesis is carried out on a solid polymeric support, or resin, which simplifies the purification process as excess reagents and byproducts can be easily washed away by filtration.[3][5] The process involves a cyclical series of steps: deprotection of the N-terminal Fmoc group, coupling of the next Fmoc-protected amino acid, and thorough washing.[6] Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA).
Key Stages of Fmoc-SPPS
The Fmoc-SPPS process can be broken down into several key stages, each with critical parameters that influence the overall success and purity of the final peptide product.
Resin Selection and Preparation
The choice of resin is the first crucial step in SPPS and depends on the desired C-terminal functionality of the peptide.[7]
-
For C-terminal carboxylic acids: Wang resin or 2-chlorotrityl chloride (2-CTC) resin are commonly used.[7]
-
For C-terminal amides: Rink amide resin is the standard choice.[7]
Before initiating the synthesis, the resin must be swelled in an appropriate solvent, typically dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), to ensure that the reactive sites within the polymer matrix are accessible.[1][7]
First Amino Acid Loading (Anchoring)
The first Fmoc-protected amino acid is covalently attached to the resin. This process, also known as anchoring, is critical as it determines the maximum possible yield of the synthesis.[1] Pre-loaded resins, which are commercially available, are often recommended to ensure high and reproducible loading.[1] For manual loading, specific protocols must be followed depending on the resin type. For instance, loading onto 2-chlorotrityl chloride resin involves reacting the Fmoc-amino acid with the resin in the presence of a base like diisopropylethylamine (DIPEA).[1][7]
The Iterative Synthesis Cycle
The core of Fmoc-SPPS is a repeated cycle of deprotection and coupling to elongate the peptide chain.
The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed to allow for the coupling of the next amino acid. This is typically achieved by treating the peptide-resin with a 20% solution of piperidine (B6355638) in DMF.[2][8] The reaction is usually rapid, completed within 5-15 minutes.[8][9] Thorough washing after deprotection is essential to completely remove piperidine and the dibenzofulvene-piperidine adduct, which can interfere with subsequent steps.[2]
The next Fmoc-protected amino acid is coupled to the newly exposed N-terminal amine of the peptide chain. To facilitate the formation of the amide bond, the carboxylic acid of the incoming amino acid must be activated.[5] This is typically achieved in situ using a coupling reagent. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/aminium salts such as HBTU, HATU, or HCTU, often used with a base like DIPEA.[7][10] An excess of the activated amino acid and coupling reagents is used to drive the reaction to completion.[5]
Monitoring the Reactions
To ensure the synthesis is proceeding correctly, it is crucial to monitor the completion of both the deprotection and coupling steps. The Kaiser test, or ninhydrin (B49086) test, is a widely used qualitative colorimetric assay to detect the presence of free primary amines on the resin.[8][10]
-
After deprotection: A positive Kaiser test (blue beads) indicates the successful removal of the Fmoc group and the presence of a free N-terminal amine.
-
After coupling: A negative Kaiser test (yellow/colorless beads) indicates that the coupling reaction has gone to completion and there are no remaining free amines.[8]
If the coupling is incomplete, a second coupling step (double coupling) may be necessary.[8]
Capping
If a small percentage of the N-terminal amines fail to couple with the incoming amino acid, they can be permanently blocked in a process called capping. This prevents the formation of deletion sequences, which are peptides missing one or more amino acids. Capping is typically performed using acetic anhydride.[1]
Cleavage and Final Deprotection
Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA).
The cleavage cocktail also contains "scavengers" to trap the highly reactive cationic species that are generated from the protecting groups and the resin linker during the cleavage process. These scavengers prevent the modification of sensitive amino acid residues such as tryptophan, methionine, tyrosine, and cysteine. A common general-purpose cleavage cocktail is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water.
Experimental Protocols
The following are generalized protocols for manual Fmoc-SPPS. For automated synthesis, the principles are the same, but the specific operations are performed by the instrument.
Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add sufficient DCM or DMF to cover the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[7]
-
Drain the solvent.
Fmoc Deprotection
-
Wash the peptide-resin with DMF (3 times).[8]
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.[8]
-
Drain the solution.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for another 10-15 minutes.[8]
-
Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[8]
Amino Acid Coupling (using HBTU)
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.[8]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[8]
-
Drain the reaction solution and wash the resin with DMF (3-5 times).[8]
-
Perform a Kaiser test to confirm the completion of the coupling reaction.[8]
Cleavage from the Resin
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature for 2-3 hours with occasional swirling.[10]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters used in Fmoc-SPPS.
Table 1: Reagent Equivalents for a Standard Coupling Cycle
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 3 - 5 |
| Coupling Reagent (e.g., HBTU, HATU) | 3 - 5 |
| Base (e.g., DIPEA) | 6 - 10 |
Table 2: Common Reagents and Reaction Times
| Step | Reagent(s) | Typical Concentration | Typical Time |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 2 x 5-10 min |
| Coupling | Fmoc-AA, Coupling Reagent, Base in DMF | - | 1 - 2 hours |
| Cleavage | TFA, Scavengers (e.g., TIS, Water) | 95% TFA | 2 - 3 hours |
Troubleshooting Common Problems
Table 3: Common Issues in Fmoc-SPPS and Potential Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete deprotection or coupling, peptide aggregation.[8] | Optimize deprotection and coupling times, perform double coupling, use a low-loading resin or a different solvent like NMP.[8] |
| Deletion Sequences | Incomplete coupling. | Perform a capping step after coupling, double couple the problematic residue. |
| Aspartimide Formation | Base-catalyzed side reaction at Asp residues, especially Asp-Gly or Asp-Asn sequences.[4] | Use a different side-chain protecting group for Asp (e.g., Fmoc-Asp(OMpe)-OH), add HOBt to the deprotection solution. |
| Racemization | Particularly an issue with Cys and His during activation. | Use milder activation methods (e.g., DIC/Oxyma), avoid pre-activation for extended periods. |
Conclusion
Fmoc-SPPS is a powerful and versatile technique for the synthesis of custom peptides. A thorough understanding of the underlying chemistry, careful execution of the experimental protocols, and diligent monitoring of the reaction progress are essential for achieving high yields and purity of the target peptide. This guide provides a solid foundation for researchers, scientists, and drug development professionals to successfully implement Fmoc-SPPS in their laboratories. For more in-depth information and troubleshooting, consulting specialized literature is recommended.[5]
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. csbio.com [csbio.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. chempep.com [chempep.com]
Application Notes and Protocols for the Conjugation of Fmoc-Ala-Ala-Asn-PABC-PNP to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly evolving class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The specificity of a monoclonal antibody (mAb) is combined with the potency of a small molecule drug through a chemical linker. The linker's properties are critical to the ADC's success, influencing its stability, efficacy, and safety profile.
This document provides detailed application notes and protocols for the use of Fmoc-Ala-Ala-Asn-PABC-PNP, a legumain-cleavable linker system, in the development of ADCs. The tripeptide sequence, Alanine-Alanine-Asparagine (Ala-Ala-Asn), is specifically designed for cleavage by the lysosomal protease legumain, which is often overexpressed in the tumor microenvironment. Following enzymatic cleavage, the p-aminobenzyl carbamate (B1207046) (PABC) spacer undergoes self-immolation to release the active drug payload in its unmodified form. The p-nitrophenyl (PNP) carbonate group serves as an activated ester for efficient conjugation to amine-containing payloads, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group is utilized during solid-phase peptide synthesis of the linker.
These protocols will guide researchers through the two main stages of ADC synthesis using this linker: the conjugation of an amine-containing payload to the this compound linker and the subsequent conjugation of the resulting drug-linker complex to a monoclonal antibody. Furthermore, methods for the characterization of the final ADC product, with a focus on determining the drug-to-antibody ratio (DAR), are detailed.
Data Presentation
Table 1: Illustrative Parameters for Payload Conjugation to Linker
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Ensures solubility of reactants and prevents hydrolysis of the PNP ester. |
| Molar Excess of Linker | 1.1 - 1.5 equivalents (relative to payload) | Drives the reaction towards completion. |
| Base | Diisopropylethylamine (DIPEA) | Acts as a non-nucleophilic base to facilitate the reaction. |
| Molar Excess of Base | 2.0 - 3.0 equivalents (relative to payload) | Neutralizes any acidic byproducts and catalyzes the reaction. |
| Reaction Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and stability of the reactants. |
| Reaction Time | 2 - 18 hours | Monitored by LC-MS to ensure completion. |
| Monitoring Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | To track the consumption of starting materials and formation of the product. |
| Purification Method | Preparative Reverse-Phase HPLC (RP-HPLC) | To isolate the pure drug-linker conjugate. |
Table 2: Typical Parameters for Drug-Linker Conjugation to Antibody
| Parameter | Value/Condition | Rationale |
| Antibody Reduction | Tris(2-carboxyethyl)phosphine (TCEP) | Reduces interchain disulfide bonds to generate reactive thiol groups. |
| Molar Excess of TCEP | 2.0 - 5.0 equivalents (per antibody) | Controls the number of reduced disulfides to achieve the desired DAR. |
| Conjugation Buffer | Phosphate-Buffered Saline (PBS) with EDTA, pH 7.0 - 7.4 | Maintains the stability and reactivity of the antibody and drug-linker. |
| Molar Excess of Drug-Linker | 1.5 - 2.0 fold over available thiols | Drives the conjugation reaction to completion. |
| Co-solvent | Dimethyl Sulfoxide (DMSO) | To dissolve the hydrophobic drug-linker complex. |
| Final Co-solvent Conc. | < 10% (v/v) | To prevent denaturation of the antibody. |
| Reaction Temperature | Room Temperature (20-25°C) | Optimal for the maleimide-thiol conjugation reaction. |
| Reaction Time | 1 - 4 hours | Sufficient for the conjugation to proceed to completion. |
| Quenching Reagent | N-acetylcysteine | To cap any unreacted maleimide (B117702) groups. |
| Purification Method | Size Exclusion Chromatography (SEC) | To remove unconjugated drug-linker and other small molecules. |
Table 3: Analytical Techniques for ADC Characterization
| Technique | Purpose | Key Parameters Measured |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Determination of DAR and drug load distribution.[1][2][3][4] | Relative abundance of species with different DARs (e.g., DAR0, DAR2, DAR4).[1][2] |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Orthogonal method for DAR determination (after reduction).[3][5] | Separation of light and heavy chains with different drug loads.[3][5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of identity and accurate mass of ADC species.[6][7][8] | Molecular weight of intact ADC and its subunits to confirm DAR.[6][8] |
| Size Exclusion Chromatography (SEC) | Assessment of purity and aggregation. | Percentage of monomer, dimer, and higher-order aggregates. |
| UV-Vis Spectroscopy | Estimation of average DAR.[9] | Absorbance of the antibody and the payload at their respective maxima.[9] |
Experimental Protocols
Protocol 1: Conjugation of an Amine-Containing Payload to this compound
This protocol describes the reaction of an amine-containing cytotoxic payload with the p-nitrophenyl carbonate active ester of the linker.
Materials:
-
This compound linker
-
Amine-containing cytotoxic payload (e.g., a derivative of MMAE or other potent tubulin inhibitor)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Preparative Reverse-Phase HPLC system
-
Lyophilizer
Procedure:
-
Dissolution of Reactants:
-
In a clean, dry reaction vessel, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
-
Reaction:
-
To the solution of the this compound linker, add the solution of the amine-containing payload.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature (20-25°C).
-
-
Monitoring:
-
Monitor the progress of the reaction by LC-MS until the starting material (this compound) is consumed. This typically takes 2-18 hours.
-
-
Purification:
-
Once the reaction is complete, purify the resulting drug-linker conjugate by preparative RP-HPLC to remove unreacted starting materials, DIPEA, and any byproducts.
-
-
Lyophilization:
-
Lyophilize the pure fractions to obtain the Fmoc-Ala-Ala-Asn-PABC-Payload conjugate as a solid.
-
-
Fmoc-Deprotection (if necessary for subsequent steps):
-
The Fmoc protecting group can be removed by treating the purified drug-linker conjugate with a solution of 20% piperidine (B6355638) in DMF. The reaction is typically complete within 30 minutes and can be monitored by HPLC. The deprotected drug-linker should be purified by RP-HPLC.
-
Protocol 2: Conjugation of the Drug-Linker Complex to a Monoclonal Antibody
This protocol details the conjugation of the purified drug-linker complex (with a maleimide handle, assuming the payload was derivatized as such after conjugation to the linker) to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Ala-Ala-Asn-PABC-Payload with a maleimide group
-
Conjugation Buffer (e.g., PBS with 1-2 mM EDTA, pH 7.0-7.4)
-
Dimethyl Sulfoxide (DMSO)
-
N-acetylcysteine
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer at a concentration of >0.5 mg/mL.
-
To partially reduce the interchain disulfide bonds, add TCEP to the antibody solution. A molar excess of 2.0-5.0 equivalents of TCEP per antibody is a common starting point and should be optimized to achieve the desired DAR.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Immediately remove the excess TCEP using a desalting column (e.g., Sephadex G-25) or a spin filtration device, exchanging the buffer to the conjugation buffer.
-
-
Drug-Linker Conjugation:
-
Immediately before use, dissolve the maleimide-functionalized Ala-Ala-Asn-PABC-Payload in anhydrous DMSO to a stock concentration of ~10 mM.
-
Add the drug-linker solution to the reduced antibody solution. A typical molar excess of drug-linker to antibody is around 8-10 fold.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 10% (v/v) to avoid antibody denaturation and aggregation.
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups.
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC).
-
-
Characterization:
-
Characterize the purified ADC for DAR, purity, and aggregation using the analytical techniques outlined in Table 3.
-
Mandatory Visualization
Caption: Workflow for ADC synthesis using this compound.
Caption: Mechanism of legumain-mediated drug release.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
Application Notes and Protocols for the Purification of Peptide-Drug Conjugates
Introduction
Peptide-drug conjugates (PDCs) represent a promising class of targeted therapeutics, designed to deliver a potent cytotoxic agent specifically to cancer cells, thereby minimizing systemic toxicity.[1] The efficacy and safety of PDCs are critically dependent on their purity and homogeneity, particularly the distribution of the drug-to-peptide ratio. After synthesis, the crude product is a heterogeneous mixture containing the desired PDC, unconjugated peptide, free drug, and other process-related impurities.[2] Therefore, robust and efficient purification strategies are paramount. This document provides detailed application notes and protocols for the most common chromatographic techniques employed for PDC purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), Ion-Exchange Chromatography (IEX), and Size-Exclusion Chromatography (SEC).
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful and widely used technique for the purification of peptides and PDCs due to its high resolving power.[2][3][4][5] Separation is based on the differential hydrophobic interactions between the analyte and the stationary phase.
Application Note
RP-HPLC is particularly effective for separating PDCs from unconjugated peptides and other hydrophobic impurities.[2][4] The retention of the PDC is influenced by the hydrophobicity of both the peptide and the conjugated drug. A gradient of increasing organic solvent is typically used to elute the bound molecules, with more hydrophobic species eluting later.[2]
Experimental Protocol
Materials and Reagents:
-
Column: C18 or C8 wide-pore silica-based column (e.g., 4.6 x 250 mm).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2][5]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
Sample: Crude PDC dissolved in Mobile Phase A or a compatible low-organic solvent.
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
Methodology:
-
Column Equilibration: Equilibrate the column with 5-10 column volumes of the starting mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Sample Loading: Inject the dissolved crude PDC sample onto the column. The loading capacity will depend on the column dimensions and the nature of the sample.
-
Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient should be developed based on the specific PDC.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 210-220 nm for peptide bonds and a wavelength appropriate for the conjugated drug.[2]
-
Fraction Collection: Collect fractions corresponding to the peaks of interest.
-
Analysis and Pooling: Analyze the collected fractions for purity and identity using analytical RP-HPLC and mass spectrometry. Pool the fractions containing the pure PDC.
-
Solvent Removal: Remove the organic solvent and TFA from the pooled fractions, typically by lyophilization.[2]
Workflow Diagram
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions, making it a valuable technique for purifying bioconjugates while preserving their native structure.[6][7]
Application Note
HIC is particularly well-suited for separating PDCs with different drug-to-peptide ratios (DPRs).[8][9] The addition of each drug molecule increases the overall hydrophobicity of the conjugate, leading to stronger retention on the HIC column.[8] Elution is achieved by decreasing the salt concentration in the mobile phase.[7]
Experimental Protocol
Materials and Reagents:
-
Column: A HIC column (e.g., Butyl, Phenyl, or Ether functional groups).
-
Mobile Phase A (Binding Buffer): High salt buffer, e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[8]
-
Mobile Phase B (Elution Buffer): Low salt buffer, e.g., 25 mM Sodium Phosphate, pH 7.0.[8]
-
Sample: PDC sample in a buffer compatible with Mobile Phase A. The sample may need to be adjusted to a high salt concentration before loading.[8]
-
HPLC System: An HPLC or FPLC system with a UV detector.
Methodology:
-
Column Equilibration: Equilibrate the column with several column volumes of Mobile Phase A or a mixture of A and B that promotes binding.
-
Sample Preparation: Adjust the salt concentration of the PDC sample to match the starting conditions, for example, by adding a concentrated salt solution.[8]
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Elution Gradient: Elute the bound PDCs by applying a linear gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).[8]
-
Detection: Monitor the elution at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the different peaks, which often represent different DPR species.
-
Analysis: Analyze the fractions for DPR distribution and purity using techniques like mass spectrometry and RP-HPLC.
-
Desalting: Desalt the pooled fractions of the desired PDC species using size-exclusion chromatography or dialysis.
Workflow Diagram
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge.[10][11] This technique can be used to remove charged impurities or to separate PDC species if the conjugation process alters the overall charge of the peptide.[10]
Application Note
IEX is effective for removing impurities with different charge characteristics, such as unconjugated peptide (if it has a different pI than the PDC) or charged process-related contaminants.[10][] Cation-exchange chromatography is often used to remove high molecular weight species and aggregates.[13] The choice between anion-exchange and cation-exchange chromatography depends on the isoelectric point (pI) of the PDC and the pH of the mobile phase.
Experimental Protocol
Materials and Reagents:
-
Column: A cation-exchange (e.g., sulfopropyl) or anion-exchange (e.g., quaternary ammonium) column.
-
Mobile Phase A (Binding Buffer): Low ionic strength buffer at a specific pH. For cation exchange, the pH should be below the pI of the PDC. For anion exchange, the pH should be above the pI.
-
Mobile Phase B (Elution Buffer): High ionic strength buffer (e.g., Mobile Phase A with added NaCl).
-
Sample: PDC sample dialyzed or diluted into Mobile Phase A.
-
Chromatography System: An HPLC or FPLC system with UV and conductivity detectors.
Methodology:
-
Column Equilibration: Equilibrate the column with Mobile Phase A until the pH and conductivity are stable.
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with Mobile Phase A to remove any unbound impurities.
-
Elution: Elute the bound molecules using a linear gradient of increasing ionic strength (increasing percentage of Mobile Phase B).
-
Detection: Monitor the elution profile at 280 nm and monitor the conductivity to track the salt gradient.
-
Fraction Collection: Collect the fractions containing the target PDC.
-
Analysis and Desalting: Analyze the fractions for purity and desalt the pooled fractions.
Workflow Diagram
Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius (size and shape).[14][15] Larger molecules elute first, while smaller molecules penetrate the pores of the stationary phase and elute later.
Application Note
SEC is primarily used as a final polishing step to remove aggregates or for buffer exchange and desalting.[][14][16] It is effective in separating the PDC from small molecules like unconjugated drug and residual reagents.[] However, its resolution is generally lower than that of RP-HPLC or HIC for separating species of similar size.
Experimental Protocol
Materials and Reagents:
-
Column: A SEC column with a pore size appropriate for the molecular weight of the PDC.
-
Mobile Phase: A buffer that is compatible with the final formulation of the PDC (e.g., phosphate-buffered saline, PBS).
-
Sample: Concentrated, partially purified PDC.
-
Chromatography System: An HPLC or FPLC system with a UV detector.
Methodology:
-
Column Equilibration: Equilibrate the column with at least two column volumes of the chosen mobile phase.
-
Sample Loading: Inject a small volume of the concentrated sample onto the column (typically less than 5% of the column volume to ensure good resolution).
-
Elution: Elute the sample with the mobile phase at a constant flow rate (isocratic elution).
-
Detection: Monitor the elution at 280 nm.
-
Fraction Collection: Collect the fractions corresponding to the desired peak (typically the first major peak for the PDC, followed by smaller peaks for impurities).
-
Analysis: Analyze the collected fractions to confirm purity and the removal of aggregates and small molecules.
Workflow Diagram
Quantitative Data Summary
The performance of each purification technique can vary significantly depending on the specific PDC and the nature of the impurities. The following table summarizes typical performance metrics.
| Purification Technique | Primary Separation Principle | Key Application | Typical Purity Achieved | Typical Recovery |
| RP-HPLC | Hydrophobicity | Removal of unconjugated peptide and hydrophobic impurities.[2][4] | >95%[4] | 70-90% |
| HIC | Surface Hydrophobicity | Separation of species with different Drug-to-Peptide Ratios (DPRs).[8][17] | Can isolate specific DPR species to >98% homogeneity. | 80-95% |
| IEX | Net Charge | Removal of charged impurities, aggregates, and charge variants.[10][13] | Can increase purity from ~80% to >90%.[18] | >90%[18] |
| SEC | Hydrodynamic Radius | Aggregate removal, desalting, and buffer exchange.[][14] | Effective for removing >90% of aggregates. | >95% |
Logical Relationship of Purification Techniques
The selection and sequence of purification steps are crucial for developing an efficient and scalable process. A multi-step approach is often necessary to achieve the high purity required for therapeutic applications.
This logical diagram illustrates a common multi-step purification strategy. An initial capture step, often using RP-HPLC or IEX, performs the bulk of the purification. This is followed by an intermediate step, such as HIC, if separation of different drug-loaded species is required. Finally, a polishing step using SEC removes any remaining aggregates and places the final PDC into the desired formulation buffer. The optimal strategy will always be dependent on the specific characteristics of the peptide, the drug, the linker, and the conjugation chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. bachem.com [bachem.com]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. hplc.eu [hplc.eu]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 9. Purification of ADCs by Hydrophobic Interaction Chromatography. | Semantic Scholar [semanticscholar.org]
- 10. conductscience.com [conductscience.com]
- 11. harvardapparatus.com [harvardapparatus.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 16. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. downstreamcolumn.com [downstreamcolumn.com]
Measuring Payload Release from Cleavable Linkers in Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the accurate measurement of payload release from drug conjugates employing cleavable linkers. The targeted release of a therapeutic payload at the site of action is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. Understanding the kinetics and stability of the cleavable linker is therefore paramount in the development of these complex therapeutics.
Introduction to Cleavable Linkers and Payload Release
Cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload under specific conditions prevalent in the target microenvironment, such as the low pH of endosomes and lysosomes or the presence of specific enzymes.[1][2] The choice of linker technology significantly influences the therapeutic index of a drug conjugate.[] Common cleavable linker strategies include:
-
Enzymatically-cleavable linkers: Often containing dipeptide sequences (e.g., valine-citrulline) that are substrates for lysosomal proteases like Cathepsin B.[4][5]
-
pH-sensitive linkers: Utilizing moieties like hydrazones that hydrolyze in the acidic environment of endosomes and lysosomes.[]
-
Redox-sensitive linkers: Incorporating disulfide bonds that are cleaved in the reducing intracellular environment.[2]
Accurate quantification of payload release is essential for characterizing the pharmacokinetics (PK) and pharmacodynamics (PD) of the drug conjugate, ensuring that the payload is delivered to the target cells efficiently while minimizing off-target toxicity.[6][7]
Key Experimental Assays for Measuring Payload Release
A suite of in vitro and analytical methods is employed to characterize the stability and cleavage of linkers. The following sections provide detailed protocols for the most critical assays.
Plasma Stability Assay
This assay is crucial for evaluating the stability of the drug conjugate in circulation and predicting potential premature payload release.[] A decrease in the drug-to-antibody ratio (DAR) over time indicates linker instability.[]
Experimental Protocol: Plasma Stability Assay
-
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G affinity chromatography media (e.g., magnetic beads)
-
LC-MS grade water, acetonitrile, and formic acid
-
Internal standard (for LC-MS/MS analysis of released payload)
-
-
Procedure:
-
Incubate the ADC in plasma at a concentration of 1 mg/mL at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots of the plasma-ADC mixture.
-
Immediately dilute the aliquots in cold PBS to quench any ongoing reactions.
-
For DAR Analysis:
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity media.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the intact ADC.
-
Analyze the eluted ADC by LC-MS to determine the average DAR.
-
-
For Released Payload Analysis:
-
Precipitate plasma proteins from the aliquots (e.g., with a 3:1 v/v of cold acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.
-
-
-
Data Analysis:
-
Plot the average DAR or the concentration of released payload as a function of time.
-
Calculate the in vitro half-life (t½) of the ADC in plasma.
-
Workflow for Plasma Stability Assay
References
- 1. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. A taxonomy of visualization tasks for the analysis of biological pathway data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc-Ala-Ala-Asn-PABC-PNP in Prodrug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala-Ala-Asn-PABC-PNP is a specialized chemical linker designed for the development of targeted prodrugs, particularly in the field of oncology. This linker system is comprised of three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tripeptide sequence (Alanine-Alanine-Asparagine), a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, and a p-nitrophenyl (PNP) activated carbonate. This combination of features allows for the stable conjugation of a therapeutic agent to a targeting moiety (e.g., an antibody in an antibody-drug conjugate or ADC) and its subsequent controlled release at the desired site of action.
The tripeptide sequence, Ala-Ala-Asn, serves as a substrate for the enzyme legumain, an asparaginyl endopeptidase that is often overexpressed in the tumor microenvironment and within lysosomes of cancer cells.[1][2][3][4] This specificity allows for the targeted release of the cytotoxic payload in the vicinity of or within cancer cells, thereby enhancing the therapeutic index and reducing systemic toxicity. Upon enzymatic cleavage of the asparagine residue, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified active drug.[1] The PNP group is a good leaving group, facilitating the efficient conjugation of the linker to amine-containing payloads.[5][6]
These application notes provide a comprehensive overview of the use of this compound in prodrug design, including its mechanism of action, relevant experimental protocols, and key performance data.
Data Presentation
The following table summarizes key quantitative data for prodrugs utilizing asparagine-containing peptide linkers, providing a benchmark for researchers designing new therapeutic conjugates.
| Parameter | Value | Cell Line / Conditions | Reference |
| Plasma Stability (Mouse) | >85% intact drug conjugate after 1 week | In vitro incubation in mouse serum | [4] |
| Plasma Stability (Human) | >95% intact drug conjugate after 1 week | In vitro incubation in human serum | [4] |
| Neutrophil Elastase Stability | Completely stable | In vitro incubation with human neutrophil elastase | [4] |
| Off-target Cytotoxicity | 2-3 fold higher than Val-Cit linker ADCs | HER-2 expressing SKBR3 cells and CD20-expressing Ramos cells | [1] |
| In Vivo Efficacy | Comparable or better than Val-Cit-PABC ADCs | Tumor xenograft model | [7] |
Signaling Pathway and Mechanism of Action
The activation of a prodrug synthesized with the this compound linker is a multi-step process that is initiated by the specific enzymatic activity of legumain.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a prodrug utilizing the this compound linker.
Protocol 1: Synthesis of a Drug-Linker Conjugate
This protocol describes the conjugation of an amine-containing cytotoxic drug to the this compound linker.
Materials:
-
This compound
-
Amine-containing cytotoxic drug (e.g., Doxorubicin, MMAE)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reverse-phase HPLC system
-
Lyophilizer
Procedure:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
In a separate vial, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMSO.
-
To the solution of the cytotoxic drug, add DIPEA (3 equivalents).
-
Add the solution of this compound dropwise to the cytotoxic drug solution with stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by reverse-phase HPLC.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product by preparative reverse-phase HPLC using a water/acetonitrile (B52724) gradient containing 0.1% trifluoroacetic acid.
-
Collect the fractions containing the desired product and lyophilize to obtain the purified Fmoc-Ala-Ala-Asn-PABC-Drug conjugate.
-
Characterize the final product by mass spectrometry and NMR.
Protocol 2: In Vitro Legumain Cleavage Assay
This assay evaluates the susceptibility of the drug-linker conjugate to cleavage by legumain.
Materials:
-
Fmoc-Ala-Ala-Asn-PABC-Drug conjugate
-
Recombinant human legumain
-
Legumain assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 4.5)
-
Quenching solution (e.g., acetonitrile with 0.1% TFA)
-
Reverse-phase HPLC system
Procedure:
-
Prepare a stock solution of the Fmoc-Ala-Ala-Asn-PABC-Drug conjugate in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in pre-warmed legumain assay buffer.
-
Activate the recombinant human legumain according to the manufacturer's instructions.
-
Initiate the cleavage reaction by adding activated legumain to the drug conjugate solution (final enzyme concentration typically 10-100 nM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of quenching solution.
-
Analyze the quenched samples by reverse-phase HPLC to quantify the remaining intact conjugate and the released drug.
-
Calculate the percentage of cleavage at each time point.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a prodrug using the this compound linker.
Conclusion
The this compound linker offers a valuable tool for the development of legumain-activated prodrugs. Its specificity for an enzyme overexpressed in the tumor microenvironment, coupled with a self-immolative release mechanism, provides a rational approach to improving the therapeutic window of potent cytotoxic agents. The protocols and data presented herein serve as a guide for researchers in the design, synthesis, and evaluation of novel targeted cancer therapies.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel antitumor prodrug platform designed to be cleaved by the endoprotease legumain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, ADC linker, 1834516-06-1 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Cathepsin B-Sensitive Drug Delivery System
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the design, synthesis, and evaluation of drug delivery systems (DDS) that are responsive to the enzyme Cathepsin B (CTSB). Overexpression of CTSB in the tumor microenvironment and within cancer cell lysosomes makes it an excellent target for achieving site-specific drug release, thereby enhancing therapeutic efficacy and reducing off-target toxicity.[1][2][3][4]
Rationale for Targeting Cathepsin B
Cathepsin B is a lysosomal cysteine protease that plays a critical role in various pathological processes, particularly in cancer.[3] In healthy tissues, its activity is tightly regulated within the lysosome. However, in many cancers, its expression is significantly upregulated, and it is secreted into the extracellular matrix.[2][5] This aberrant activity contributes to tumor invasion, metastasis, and angiogenesis by degrading components of the extracellular matrix (ECM) and activating other proteases.[1][2][6] This differential expression and activity between tumor and healthy tissue provide a specific trigger for activating prodrugs or releasing therapeutic payloads from a drug delivery system.[3][7]
The core principle of a CTSB-sensitive DDS involves a therapeutic agent linked to a carrier molecule (e.g., nanoparticle, polymer, antibody) via a peptide sequence specifically recognized and cleaved by Cathepsin B.[8][9] Once the DDS is internalized by cancer cells into the lysosome or encounters secreted CTSB in the tumor microenvironment, the linker is cleaved, releasing the active drug precisely at the site of action.
Caption: Role of Cathepsin B in the tumor microenvironment and cancer progression.
Design and Synthesis of a CTSB-Sensitive DDS
The design of a CTSB-sensitive DDS typically involves three key components: the carrier, the CTSB-cleavable linker, and the therapeutic drug.
-
Carrier: Can be a nanoparticle (e.g., liposome, polymer-based, silica), an antibody-drug conjugate (ADC), or a polymer-drug conjugate.[3][10] The carrier facilitates delivery to the tumor site via passive (Enhanced Permeability and Retention effect) or active targeting.
-
CTSB-Cleavable Linker: This is a short peptide sequence that is a substrate for Cathepsin B. The most widely used sequences include Gly-Phe-Leu-Gly (GFLG) and Val-Cit (Valine-Citrulline).[8][9][] The linker's design is critical for ensuring stability in circulation and rapid cleavage at the target site.[]
-
Therapeutic Drug: A potent cytotoxic agent is typically used, which is rendered inactive when conjugated to the carrier and becomes active upon release.
References
- 1. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cathepsin B-responsive nanodrug delivery systems for precise diagnosis and targeted therapy of malignant tumors - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 5. portlandpress.com [portlandpress.com]
- 6. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cathepsin-sensitive nanoscale drug delivery systems for cancer therapy and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Smart Delivery Systems Responsive to Cathepsin B Activity for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays in Antibody-Drug Conjugate (ADC) Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cytotoxic effects of small molecule drugs.[][2][3] The efficacy of an ADC is contingent on a series of events, including binding to a specific antigen on the cancer cell surface, internalization, and the subsequent release of the cytotoxic payload to induce cell death.[][4][5] Thorough preclinical evaluation of these processes is critical for the successful development of novel ADCs.[6] Cell-based assays are indispensable tools for characterizing the activity and potency of ADCs, providing crucial data to inform lead candidate selection and optimization.[2][6][7][8]
These application notes provide detailed protocols for key cell-based assays used to evaluate ADC efficacy, including cytotoxicity, internalization, bystander effect, and apoptosis assays.
Mechanism of Action of ADCs
The therapeutic action of an ADC is a multi-step process:
-
Target Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.[4][9]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[][4][5]
-
Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody and the cytotoxic drug is cleaved in the acidic environment or by enzymatic degradation.[][4] This releases the active payload into the cytoplasm.
-
Cytotoxicity: The released payload then exerts its cell-killing effect, commonly by damaging DNA or disrupting microtubule polymerization, leading to apoptosis.[4]
Several signaling pathways, such as the PI3K/AKT and MAPK pathways, can influence the sensitivity of cancer cells to ADCs.[4][9]
Key Cell-Based Assays for ADC Efficacy
A comprehensive in vitro evaluation of an ADC's efficacy involves a panel of assays to assess its various mechanisms of action.
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the potency of an ADC by measuring its ability to kill target cancer cells.[8] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of ADC required to inhibit cell growth by 50%.[10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[10][11]
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines[10]
-
Complete cell culture medium
-
ADC and unconjugated antibody control[10]
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]
-
Microplate reader
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.[12]
-
Include wells with medium only for blank measurements.
-
Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.[12]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody control in complete medium.
-
Remove the old medium from the wells and add 100 µL of the ADC dilutions or controls.
-
Incubate the plate for a duration relevant to the payload's mechanism of action, typically 72-96 hours.[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software.[10]
-
Data Presentation:
| ADC | Target Cell Line | Non-Target Cell Line | IC50 (nM) - Target | IC50 (nM) - Non-Target | Selectivity Index (Non-Target IC50 / Target IC50) |
| Trastuzumab-MMAE | SK-BR-3 (HER2+) | MCF-7 (HER2-) | 1.5 | >1000 | >667 |
| Anti-CD19-PBD | Ramos (CD19+) | Jurkat (CD19-) | 0.05 | 50 | 1000 |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining ADC cytotoxicity using the MTT assay.
Internalization Assays
The internalization of an ADC is a prerequisite for the intracellular release of its cytotoxic payload.[13] Internalization assays measure the extent and rate at which an ADC is taken up by target cells.[13]
This method utilizes a pH-sensitive dye that is non-fluorescent at neutral pH but becomes highly fluorescent in the acidic environment of endosomes and lysosomes following internalization.[14][15]
Materials:
-
Target cells
-
ADC
-
pH-sensitive dye labeling kit (e.g., pHrodo)
-
Live-cell imaging system or flow cytometer
Procedure:
-
ADC Labeling:
-
Label the ADC with the pH-sensitive dye according to the manufacturer's instructions.
-
-
Cell Seeding:
-
Seed cells in an appropriate format for the detection method (e.g., 96-well plate for imaging, culture flask for flow cytometry).
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat the cells with the labeled ADC at various concentrations and time points.
-
-
Detection:
-
Live-Cell Imaging: Acquire images at different time points to visualize and quantify the increase in fluorescence within the cells, indicative of internalization.
-
Flow Cytometry: Harvest the cells at specified time points, wash to remove non-internalized ADC, and analyze the fluorescence intensity of the cell population.
-
-
Data Analysis:
-
Quantify the fluorescence intensity per cell or per well over time.
-
Compare the internalization of different ADC candidates.
-
Data Presentation:
| Time (hours) | ADC Candidate A (Mean Fluorescence Intensity) | ADC Candidate B (Mean Fluorescence Intensity) | Unconjugated Antibody (Mean Fluorescence Intensity) |
| 0 | 105 | 110 | 102 |
| 1 | 520 | 350 | 120 |
| 4 | 2500 | 1800 | 150 |
| 24 | 8700 | 6500 | 200 |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
ADC Internalization and Payload Release Pathway
Caption: The multi-step process of ADC action, from binding to cell death.
Bystander Effect Assays
The bystander effect is a phenomenon where the cytotoxic payload released from an ADC-targeted cell diffuses into and kills neighboring antigen-negative cells.[3][16][17] This is particularly important in heterogeneous tumors where not all cells express the target antigen.[18]
This assay evaluates the ability of an ADC to kill antigen-negative cells when they are co-cultured with antigen-positive cells.[16][19]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, engineered to express a fluorescent protein (e.g., GFP) for identification[16]
-
ADC
-
96-well plates
-
High-content imaging system or flow cytometer
-
Cell Seeding:
-
Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:5).
-
-
ADC Treatment:
-
Treat the co-culture with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.
-
Incubate for 72-96 hours.
-
-
Analysis:
-
Use a high-content imaging system or flow cytometry to quantify the number of viable fluorescently labeled Ag- cells.
-
-
Data Analysis:
-
Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in a monoculture treated with the same ADC concentration and to untreated co-cultures. A significant reduction in the viability of Ag- cells in the treated co-culture indicates a bystander effect.
-
Data Presentation:
| Condition | % Viability of GFP-labeled Antigen-Negative Cells |
| Untreated Monoculture | 100% |
| ADC-treated Monoculture | 95% |
| Untreated Co-culture (with Ag+ cells) | 98% |
| ADC-treated Co-culture (with Ag+ cells) | 45% |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
Bystander Effect Workflow
Caption: Workflow for the co-culture bystander effect assay.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic payloads of ADCs kill cancer cells.[20] Apoptosis assays are used to confirm that the ADC induces this specific mode of cell death.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]
-
Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.[22]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Materials:
-
Target cells
-
ADC
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the ADC at its IC50 concentration for various time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Data is typically displayed as a dot plot with four quadrants:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | 95 | 3 | 2 |
| ADC (24h) | 70 | 20 | 10 |
| ADC (48h) | 40 | 35 | 25 |
| ADC (72h) | 15 | 30 | 55 |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
Signaling Pathways in ADC-Induced Apoptosis
Caption: Key signaling pathways involved in ADC-induced apoptosis.
References
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. eag.com [eag.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 18. agilent.com [agilent.com]
- 19. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 21. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Apoptosis Assays [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peptide-Linker Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during peptide-linker conjugation reactions, with a primary focus on resolving low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in a peptide-linker conjugation reaction?
Low conjugation yield can stem from several factors throughout the experimental workflow. The most common culprits fall into three main categories: issues with the starting materials, suboptimal reaction conditions, and problems during purification and analysis. Specifically, researchers should investigate:
-
Purity and Stability of Starting Materials: The purity of the peptide and the stability of the linker are critical. Impurities in the peptide preparation can compete in the conjugation reaction, leading to a lower yield of the desired product.[1] Linkers, especially those with sensitive functional groups like maleimides, can degrade if not handled or stored properly.[2]
-
Reaction Conditions: The efficiency of the conjugation reaction is highly dependent on parameters such as pH, temperature, and the molar ratio of reactants.[2][] For instance, thiol-maleimide reactions are most efficient at a pH between 6.5 and 7.5.[2]
-
Side Reactions and Steric Hindrance: Unwanted side reactions, such as the hydrolysis of the linker at high pH, can reduce the amount of linker available for conjugation.[2] Additionally, the three-dimensional structure of the peptide could sterically hinder the reactive site, preventing the linker from accessing it efficiently.[4]
-
Premature Cleavage of Linker: For certain types of linkers, particularly in the context of solid-phase peptide synthesis (SPPS), premature cleavage from the resin can significantly decrease the overall yield.[5]
-
Aggregation: The hydrophobicity of the peptide or the linker-payload complex can lead to aggregation, which can cause poor reaction kinetics and complicate purification, ultimately resulting in lower yields.[6]
Q2: How can I assess the quality of my peptide and linker before starting the conjugation?
Ensuring the high quality of your starting materials is a crucial first step. Several analytical techniques can be employed:
-
Peptide Purity and Identity:
-
High-Performance Liquid Chromatography (HPLC): Use analytical reverse-phase HPLC (RP-HPLC) to determine the purity of your peptide. A purity of >95% is recommended for most conjugation reactions.
-
Mass Spectrometry (MS): Confirm the identity and molecular weight of your peptide to ensure the correct sequence was synthesized.[7]
-
-
Linker Integrity:
-
The integrity of the linker can be assessed by techniques like Nuclear Magnetic Resonance (NMR) or MS, depending on its chemical nature. It is also crucial to follow the manufacturer's storage and handling instructions to prevent degradation.
-
Q3: My conjugation yield is still low despite using high-purity starting materials. What reaction conditions should I optimize?
If you are confident in your starting materials, the next step is to optimize the reaction conditions. A systematic approach is recommended:
-
pH: The optimal pH is critical for many conjugation chemistries. For example, amine-reactive crosslinkers should not be used with buffers containing Tris or glycine.[8] For thiol-maleimide reactions, a pH of 6.5-7.5 is ideal to balance thiol reactivity and maleimide (B117702) stability.[2]
-
Molar Ratio: Titrating the molar ratio of the linker to the peptide can significantly impact the yield. Increasing the molar excess of the linker can drive the reaction forward, but an excessive amount can lead to multiple conjugations or difficulties in purification.[2]
-
Temperature and Reaction Time: These two parameters are often interdependent. Lower temperatures may require longer reaction times but can help to minimize side reactions or degradation of sensitive molecules. It is often beneficial to perform a time-course study to determine the optimal reaction time.[5]
-
Co-solvents: For hydrophobic peptides or linkers, the addition of a minimal amount of an organic co-solvent like DMSO can improve solubility and, consequently, the reaction yield. However, high concentrations of organic solvents can denature the peptide.[2]
Troubleshooting Guide: Low Conjugation Yield
This guide provides a systematic approach to troubleshooting low yields in peptide-linker conjugation reactions.
Step 1: Characterize Starting Materials
Before troubleshooting the reaction itself, verify the quality of your peptide and linker.
| Parameter | Recommended Specification | Analytical Method |
| Peptide Purity | >95% | RP-HPLC |
| Peptide Identity | Correct Molecular Weight | Mass Spectrometry (MS)[7] |
| Linker Integrity | Correct Molecular Weight | Mass Spectrometry (MS), NMR |
| Peptide Concentration | >0.5 mg/mL | UV-Vis Spectroscopy |
Step 2: Optimize Reaction Conditions
If starting materials are of high quality, focus on optimizing the conjugation reaction parameters.
| Parameter | Recommended Range | Considerations |
| pH | 6.5 - 8.5 (chemistry dependent) | Avoid buffers with interfering components (e.g., Tris for amine reactions)[8]. For thiol-maleimide, pH 6.5-7.5 is optimal[2]. |
| Molar Ratio (Linker:Peptide) | Titrate from 1:1 to 10:1 | Higher ratios can increase yield but may lead to multiple conjugations and purification challenges[2]. |
| Temperature | 4°C to 37°C | Lower temperatures can reduce side reactions but may require longer incubation times[2]. |
| Reaction Time | 1 - 24 hours | Monitor reaction progress over time to determine the optimal duration. |
| Co-solvent (e.g., DMSO) | <10% (v/v) | Use minimal amount necessary to dissolve hydrophobic components; high concentrations can be detrimental[2]. |
Step 3: Analyze the Reaction Mixture
To understand what is happening during the reaction, it is helpful to analyze the reaction mixture at different time points.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool to identify the starting materials, the desired conjugate, and any side products.[9][10] This can help diagnose issues like linker hydrolysis or incomplete reaction.
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
This protocol describes a general method for conjugating a thiol-containing peptide to a maleimide-functionalized linker.
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS) at a pH of 6.5-7.5.[2] If the peptide has formed disulfide-linked dimers, it will need to be reduced first using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), followed by removal of the reducing agent.
-
Linker Preparation: Dissolve the maleimide-functionalized linker in a minimal amount of a compatible organic solvent (e.g., DMSO) before adding it to the aqueous reaction buffer.[2]
-
Conjugation Reaction: Add the desired molar excess of the linker solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-4 hours.[2] The reaction should be protected from light if any of the components are light-sensitive.
-
Quenching: Quench the reaction by adding an excess of a small molecule thiol, such as N-acetylcysteine or cysteine, to react with any unreacted maleimide groups.[2]
-
Purification: Purify the peptide-linker conjugate from excess linker and other reaction components using a suitable technique such as size-exclusion chromatography (SEC) or reversed-phase HPLC.
Visualizations
Troubleshooting Workflow for Low Conjugation Yield
Caption: A flowchart for troubleshooting low peptide-linker conjugation yield.
Decision Tree for Conjugation Chemistry Selection
Caption: A decision tree for selecting a suitable conjugation chemistry.
References
- 1. jpt.com [jpt.com]
- 2. benchchem.com [benchchem.com]
- 4. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 5. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 10. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting Side Reactions in Fmoc-Amino Acid Coupling
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Frequently Asked Questions (FAQs)
General Issues
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Specific Side Reactions
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Q1: My peptide synthesis has a low yield. What are the common causes?
A1: Low yield in Fmoc-SPPS can arise from several factors throughout the synthesis process. The primary culprits are incomplete Fmoc deprotection and inefficient coupling reactions. Peptide aggregation on the solid support, especially in longer or hydrophobic sequences, can also significantly hinder reagent accessibility and lead to lower yields[1]. Steric hindrance from the growing peptide chain and the large Fmoc protecting group can make subsequent couplings more challenging[1]. Additionally, various side reactions can lead to the formation of byproducts, thereby reducing the yield of the desired peptide[1][2][3].
To troubleshoot low yield, it is crucial to monitor the completeness of both the deprotection and coupling steps at each cycle.
Troubleshooting Workflow for Low-Yield SPPS
Q2: How can I detect and quantify impurities in my crude peptide?
A2: The most common methods for detecting and quantifying impurities in a crude peptide sample are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC separates the components of the mixture based on their physicochemical properties (e.g., hydrophobicity in reverse-phase HPLC), and the resulting chromatogram shows peaks corresponding to the desired peptide and any impurities. The peak area can be used for relative quantification. MS is used to determine the molecular weight of the components in each HPLC peak, which helps in identifying the nature of the impurities (e.g., deletion sequences, products of side reactions). For chiral impurities, such as racemized amino acids, specialized chiral HPLC methods can be employed[4].
Experimental Protocols:
-
Protocol 1: Kaiser Test (Ninhydrin Test) for Monitoring Coupling [1][5][6] This qualitative test detects free primary amines on the resin. A positive result (blue/purple beads) after a coupling step indicates that the coupling was incomplete.
-
Reagents:
-
Solution A: 1.0 mL of a 0.01 M KCN solution in water diluted to 50 mL with pyridine (B92270).
-
Solution B: 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.
-
Solution C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.
-
-
Procedure:
-
Place a small sample of resin (10-15 beads) into a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the resin beads. Blue/purple indicates the presence of free primary amines (incomplete coupling), while yellow/colorless indicates a complete coupling.
-
-
-
Protocol 2: Monitoring Fmoc Deprotection by UV Spectroscopy [3][7][8] The removal of the Fmoc group releases dibenzofulvene, which forms a piperidine (B6355638) adduct that absorbs strongly at around 301 nm. This can be monitored in real-time in automated synthesizers or by analyzing the deprotection solution with a UV spectrophotometer. The completion of the deprotection is indicated by the leveling off of the UV absorbance.
Q3: What is capping and when should I use it?
A3: Capping is the process of blocking unreacted N-terminal amines on the growing peptide chain to prevent them from reacting in subsequent coupling cycles. This is typically done using a highly reactive acetylating agent, such as acetic anhydride (B1165640). If a coupling reaction is incomplete (as indicated by a positive Kaiser test), and a second coupling attempt is also unsuccessful or not desired, capping is performed. This ensures that any unreacted chains are terminated, preventing the formation of deletion peptides, which can be difficult to separate from the desired full-length peptide during purification[9][10].
Experimental Protocol:
-
Protocol 3: Standard Capping Procedure [10][11][12]
-
Reagents:
-
Capping solution: A mixture of acetic anhydride and a base (e.g., pyridine or DIPEA) in a solvent like DMF or DCM. A common mixture is acetic anhydride/pyridine/DMF.
-
-
Procedure:
-
After an incomplete coupling reaction, wash the resin with DMF.
-
Add the capping solution to the resin.
-
Agitate the mixture at room temperature for 30 minutes.
-
Drain the capping solution and wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the absence of free amines (a negative result is desired). If the test is still positive, the capping procedure can be repeated.
-
-
Q4: I'm observing a deletion of two amino acids in my peptide. What could be the cause?
A4: The deletion of a pair of amino acids is a strong indicator of diketopiperazine (DKP) formation. This side reaction is most prevalent at the dipeptide stage, especially when Proline or another secondary amino acid is the second residue to be coupled[13][14][15]. The free N-terminal amine of the second amino acid can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This results in the unreacted resin being available for the next coupling, leading to a peptide with the first two amino acids missing. The basic conditions of Fmoc deprotection are known to promote this intramolecular cyclization[13][14].
Mitigation Strategies for Diketopiperazine Formation:
| Strategy | Description | Effectiveness |
| Use 2-Chlorotrityl Chloride Resin | The steric bulk of this resin's linker hinders the intramolecular attack that leads to DKP formation[15]. | High |
| Couple a Dipeptide | Instead of coupling the first two amino acids sequentially, a pre-formed dipeptide can be coupled. This bypasses the dipeptide-resin intermediate that is susceptible to DKP formation[13]. | Very High |
| Modified Deprotection Conditions | Using a weaker base or a modified deprotection cocktail can reduce the rate of DKP formation. For example, a solution of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF[14]. | Moderate to High |
Logical Diagram for DKP Formation and Prevention
Q5: My peptide contains an Asp residue and I'm seeing a mass-neutral impurity that is difficult to separate. What is it and how can I prevent it?
A5: This is a classic sign of aspartimide formation, a major side reaction in Fmoc-SPPS, particularly in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs[16][17][18]. The reaction is catalyzed by the base used for Fmoc deprotection (piperidine), where the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue, forming a five-membered succinimide (B58015) ring (aspartimide)[16]. This aspartimide can then be opened by piperidine to form piperidide adducts, or by water to regenerate the aspartyl peptide, but as a mixture of α- and β-linked isomers, which are often difficult to separate chromatographically[15].
Mitigation Strategies for Aspartimide Formation:
| Strategy | Description | Effectiveness |
| Modified Deprotection | Adding an acidic additive like 0.1 M HOBt to the 20% piperidine/DMF deprotection solution can significantly reduce aspartimide formation[15][16][17]. Using a weaker base like 5% piperazine with 0.1 M HOBt is also effective[16][17]. | Moderate to High |
| Bulky Side-Chain Protecting Groups | Using bulkier protecting groups on the Asp side chain, such as 3-methylpent-3-yl (Mpe), can sterically hinder the cyclization[17]. | Moderate |
| Backbone Protection | Introducing a protecting group on the backbone amide nitrogen of the residue following Asp can completely prevent aspartimide formation by blocking the nucleophilic attack[18]. | Very High |
Experimental Protocol:
-
Protocol 4: Fmoc Deprotection with HOBt Additive [16]
-
Reagent: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Procedure:
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add the deprotection solution to the resin.
-
Agitate for the standard deprotection time (e.g., 2 x 10 minutes).
-
Drain the solution and wash the resin thoroughly with DMF.
-
-
Q6: How can I minimize racemization during amino acid coupling?
A6: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid being coupled, leading to the incorporation of the D-amino acid instead of the L-amino acid. This is a significant concern as it can affect the structure and biological activity of the final peptide. Racemization primarily occurs during the activation of the carboxylic acid, which can lead to the formation of a 5(4H)-oxazolone intermediate that is prone to epimerization[19][20]. Cysteine and Histidine are particularly susceptible to racemization.
Strategies to Minimize Racemization:
| Strategy | Description | Effectiveness |
| Use Additives | The addition of reagents like HOBt or HOAt during carbodiimide-mediated coupling suppresses racemization by forming an active ester that is less prone to oxazolone (B7731731) formation[19][20]. | High |
| Choice of Coupling Reagent | Uronium/aminium-based coupling reagents like HBTU and HATU, when used with an additive, are generally effective at minimizing racemization. | High |
| Control of Base | The use of a sterically hindered base like DIPEA can contribute to racemization. Using a weaker or more hindered base, or carefully controlling the stoichiometry, can be beneficial. | Moderate |
| Temperature Control | For microwave-assisted SPPS, lowering the coupling temperature can reduce racemization for sensitive amino acids. | Moderate |
Reaction Pathway for Racemization
Q7: Are there specific side reactions associated with Cysteine during Fmoc-SPPS?
A7: Yes, Cysteine is prone to several side reactions during Fmoc-SPPS. The most common issue is racemization during coupling, especially when using base-mediated activation methods[21]. Another significant side reaction is the formation of 3-(1-piperidinyl)alanine when peptides with a C-terminal cysteine are synthesized. This occurs through base-catalyzed elimination of the protected sulfhydryl group to form a dehydroalanine (B155165) intermediate, which then reacts with piperidine from the deprotection solution. During the final TFA cleavage, S-alkylation of the cysteine sulfhydryl group can also occur, particularly when using Wang resin[2][22].
Strategies for Cysteine-Containing Peptides:
-
Coupling: To avoid racemization, use coupling conditions that are acidic or neutral, such as pre-formed symmetrical anhydrides or activation with DIPCDI/HOBt[21].
-
Resin Choice for C-terminal Cys: Use a trityl-based resin like 2-chlorotrityl resin to minimize epimerization and piperidinylalanine formation[21].
-
Cleavage: Use a cleavage cocktail containing scavengers like triisopropylsilane (B1312306) (TIS) to prevent the reattachment of the trityl protecting group and other side reactions[21].
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 4. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. biotage.com [biotage.com]
- 18. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmacyfreak.com [pharmacyfreak.com]
- 20. chempep.com [chempep.com]
- 21. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 22. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Prevention of Antibody-Drug Conjugate (ADC) Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Antibody-Drug Conjugate (ADC) aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in Antibody-Drug Conjugate (ADC) formulations?
A1: ADC aggregation is a complex issue arising from the properties of the antibody, the physicochemical characteristics of the linker and payload, and the experimental conditions.[1] Key contributing factors include:
-
Hydrophobicity: The conjugation of hydrophobic payloads and linkers can expose or create hydrophobic patches on the antibody surface, increasing the likelihood of intermolecular interactions that lead to aggregation.[2][]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[4][5] While a high DAR can enhance potency, it often compromises stability.[6]
-
Unfavorable Buffer Conditions: The buffer's pH and salt concentration are critical for ADC stability. Aggregation can be triggered by conditions that don't adequately shield electrostatic interactions or that are close to the antibody's isoelectric point (pI), where it has minimal solubility.[2][7]
-
Environmental and Mechanical Stress: Exposure to thermal stress, repeated freeze-thaw cycles, and mechanical stress from agitation can denature the antibody and lead to the formation of aggregates.[5][6] Exposure to light can also degrade photosensitive payloads, contributing to aggregation.[4]
-
Conjugation Chemistry: The chemical process of attaching the linker and payload can itself introduce instability. For instance, the commonly used thiol-maleimide chemistry can affect the conformational stability of the antibody.[6]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence ADC aggregation?
A2: The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical quality attribute that significantly impacts ADC stability. Higher DAR values generally lead to increased hydrophobicity of the ADC, which is a primary driver of aggregation.[8] This increased hydrophobicity can result in poor pharmacokinetics, as aggregated ADCs are cleared more rapidly from the body, reducing their stability and therapeutic effectiveness.[8] Therefore, optimizing the DAR is a crucial balancing act between maximizing cytotoxic potency and maintaining a stable, non-aggregated formulation.[4]
Q3: What role do excipients play in preventing ADC aggregation?
A3: Excipients are crucial components in ADC formulations that help maintain stability and prevent aggregation. They can be broadly categorized as:
-
Surfactants: Non-ionic surfactants like polysorbate 20 (Tween® 20) and polysorbate 80 (Tween® 80) are commonly used to prevent aggregation at interfaces (e.g., air-water, container surface) and to reduce protein-protein interactions.[5]
-
Sugars (Cryo- and Lyoprotectants): Sugars such as sucrose (B13894) and trehalose (B1683222) are effective in stabilizing ADCs, particularly during stressful processes like freeze-thawing and lyophilization.[6] They form a glassy matrix around the ADC molecules, protecting their native structure.
-
Amino Acids: Certain amino acids, like arginine and histidine, can act as stabilizers by suppressing aggregation.[5]
-
Buffers: The choice of buffer and its concentration are critical for maintaining the optimal pH and ionic strength to ensure the colloidal stability of the ADC.[7]
Q4: Can the choice of linker and payload affect ADC aggregation?
A4: Absolutely. The physicochemical properties of the linker and payload are major determinants of ADC stability.
-
Hydrophilic Linkers and PEGylation: The use of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can significantly reduce the overall hydrophobicity of the ADC, thereby minimizing the propensity for aggregation.[4]
-
Payload Hydrophobicity: Highly hydrophobic payloads are a primary cause of aggregation.[] Strategies to mitigate this include modifying the payload to increase its hydrophilicity or using advanced formulation techniques to shield the hydrophobic regions.[4]
Troubleshooting Guides
Issue 1: Increased Aggregation Detected by Size Exclusion Chromatography (SEC) After Conjugation or During Storage
-
Symptom: Your SEC analysis reveals a notable increase in high molecular weight species (HMWS).[1]
| Possible Cause | Recommended Solution |
| Hydrophobic Interactions | The conjugation of a hydrophobic payload can increase the ADC's propensity to aggregate.[2] |
| Optimize the Drug-to-Antibody Ratio (DAR): A lower DAR can reduce surface hydrophobicity. | |
| Modify Linker/Payload: If possible, utilize more hydrophilic linkers or payloads.[4] | |
| Suboptimal Formulation | The buffer composition may not be providing adequate stability. |
| pH Screening Study: Conduct a study to identify the pH at which the ADC exhibits maximum stability. Aggregation can increase near the antibody's isoelectric point (pI).[7] | |
| Optimize Ionic Strength: Adjust the salt concentration (e.g., NaCl) in the formulation buffer. A typical starting point is 150 mM. Low ionic strength may not sufficiently screen charge-charge interactions, while very high ionic strength can promote hydrophobic interactions.[6] | |
| Add Stabilizing Excipients: Incorporate surfactants (e.g., Polysorbate 80) and/or sugars (e.g., sucrose, trehalose) to protect the ADC.[5][6] | |
| Improper Handling & Storage | Physical stress can lead to denaturation and aggregation. |
| Avoid Repeated Freeze-Thaw Cycles: Aliquot the ADC into single-use volumes to minimize freeze-thaw stress.[5][6] | |
| Control Storage Temperature: Store the ADC at the recommended temperature to minimize thermal stress.[4] | |
| Minimize Mechanical Stress: Avoid vigorous vortexing or shaking. Gentle mixing is recommended. |
Issue 2: Premature Deconjugation of the Linker-Payload
-
Symptom: Analytical methods like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) show a loss of the drug-linker from the antibody over time.[6]
| Possible Cause | Recommended Solution |
| Linker Instability | The chemical linkage between the drug and antibody is not stable under the formulation or storage conditions. |
| Evaluate Linker Chemistry: Ensure the chosen linker is stable at the formulation pH. Some linkers are susceptible to hydrolysis at certain pH values. | |
| Presence of Reducing Agents | If a disulfide linker is used, residual reducing agents from the conjugation process can lead to deconjugation.[6] |
| Ensure Complete Removal of Reducing Agents: Utilize thorough purification methods like dialysis or diafiltration after the conjugation step to remove all traces of reducing agents.[6] | |
| Enzymatic Degradation | Contaminating proteases in the antibody preparation may cleave the linker or the antibody.[6] |
| Use High-Purity Monoclonal Antibody: Ensure the starting antibody material is of high purity. | |
| Consider Protease Inhibitors: If necessary, the addition of protease inhibitors can prevent enzymatic degradation.[6] |
Quantitative Data on Formulation Effects
The following table provides illustrative data on how different formulation components can impact the aggregation of an ADC. The values presented are representative and will vary depending on the specific ADC.
| Formulation Component | Condition | % Monomer | % Aggregate |
| pH | pH 5.0 | 98.5% | 1.5% |
| pH 6.0 | 99.2% | 0.8% | |
| pH 7.0 | 98.1% | 1.9% | |
| Ionic Strength (NaCl) | 50 mM | 97.5% | 2.5% |
| 150 mM | 99.1% | 0.9% | |
| 300 mM | 98.3% | 1.7% | |
| Excipient (Sucrose) | 0% | 96.8% | 3.2% |
| 5% | 98.9% | 1.1% | |
| 10% | 99.5% | 0.5% | |
| Excipient (Polysorbate 80) | 0% | 97.2% | 2.8% |
| 0.01% | 99.0% | 1.0% | |
| 0.05% | 99.4% | 0.6% |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.[1][6]
-
Methodology:
-
Column: Select a size exclusion column suitable for separating monoclonal antibodies and their aggregates (e.g., a column with a pore size appropriate for globular proteins in the 10-1,000 kDa range).
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4. The mobile phase should be optimized to prevent non-specific interactions with the column matrix.[1][6]
-
Flow Rate: Set the flow rate to ensure adequate separation, typically between 0.5 and 1.0 mL/min.[1][6]
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[1][6]
-
Injection and Detection: Inject 10-20 µL of the prepared sample. Monitor the eluent at a UV wavelength of 280 nm.[1][6]
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
-
Protocol 2: Forced Degradation Study
-
Objective: To identify potential degradation pathways and assess the stability-indicating nature of analytical methods.[9]
-
Methodology:
-
Sample Preparation: Prepare aliquots of the ADC at a concentration of 1 mg/mL in a baseline formulation buffer.
-
Stress Conditions: Subject the aliquots to a variety of stress conditions, including:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 40°C for 24 hours.[9]
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 40°C for 24 hours.[9]
-
Oxidation: Add 0.3% H₂O₂ and incubate at room temperature for 24 hours.[6]
-
Thermal Stress: Incubate at 50°C for 1 week.[6]
-
Photostability: Expose to light according to ICH Q1B guidelines.[6][9]
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a suite of analytical techniques, including SEC, HIC, and mass spectrometry, to characterize the degradation products.[6]
-
Visualizations
References
- 1. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. wyatt.com [wyatt.com]
Technical Support Center: Enhancing Enzymatic Drug Release Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during enzymatic drug release experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Drug Release
-
Question: My enzyme-responsive system shows significantly lower drug release than expected, or no release at all. What are the possible causes and how can I troubleshoot this?
-
Answer: This is a common issue that can stem from several factors related to the enzyme, the drug delivery system, or the experimental conditions.
-
Enzyme Inactivity or Instability: The enzyme may have lost its activity due to improper storage or handling.[1][2] Enzymes are sensitive to temperature fluctuations and repeated freeze-thaw cycles.[2]
-
Solution: Always store enzymes at their recommended temperature and prepare fresh dilutions for each experiment. Perform an enzyme activity assay to confirm that the enzyme is active under your experimental conditions before conducting the drug release study.[3]
-
-
Sub-optimal Reaction Conditions: Enzyme activity is highly dependent on pH and temperature.[4] If the experimental conditions are not optimal for your specific enzyme, its catalytic activity will be reduced.
-
Solution: Consult the literature for the optimal pH and temperature for your enzyme. Ensure your buffers are correctly prepared and the temperature is consistently maintained throughout the experiment.[3]
-
-
Poor Accessibility of the Enzymatic Cleavage Site: The enzyme may not be able to access the cleavage site within your drug delivery system (e.g., nanoparticle, hydrogel). This can be due to steric hindrance or the site being buried within the core of the material.
-
Solution: Re-evaluate the design of your drug delivery system. Consider incorporating longer linkers between the drug and the carrier or designing a more porous matrix to improve enzyme penetration.
-
-
Insufficient Enzyme Concentration: The concentration of the enzyme may be too low to elicit a significant drug release within the experimental timeframe.
-
Solution: Perform a dose-response experiment by varying the enzyme concentration to find the optimal level for efficient drug release.
-
-
Issue 2: Inconsistent or Irreproducible Drug Release Profiles
-
Question: I am observing high variability between my experimental replicates for drug release. What could be causing this inconsistency?
-
Answer: Inconsistent results can be frustrating and often point to subtle variations in experimental execution.
-
Inhomogeneous Sample Preparation: The drug-loaded carriers or the enzyme solution may not be uniformly dispersed, leading to variability in the amount of drug and enzyme in each replicate.
-
Solution: Ensure thorough mixing of all solutions before aliquoting. For nanoparticle suspensions, gentle sonication before use can help ensure homogeneity.
-
-
Pipetting Inaccuracies: Small errors in pipetting volumes, especially of concentrated enzyme stocks, can lead to significant differences in reaction rates.[5]
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For small volumes, it is advisable to prepare a master mix to minimize pipetting errors.[5]
-
-
Temperature or pH Fluctuations: Minor variations in temperature or pH between wells or samples can significantly impact enzyme activity and, consequently, drug release.
-
Solution: Use a temperature-controlled incubator or water bath. Double-check the pH of all buffers before use.[3]
-
-
Issue 3: High Initial Burst Release
-
Question: My system shows a very high release of the drug immediately after the start of the experiment, even before significant enzymatic action. How can I minimize this initial burst release?
-
Answer: A high initial burst release often indicates that a significant portion of the drug is not properly encapsulated or is only weakly adsorbed to the surface of the carrier.
-
Inefficient Drug Encapsulation: The drug loading process may not be optimal, leading to a large fraction of the drug being on the surface of the carrier.
-
Solution: Optimize the drug loading protocol. This may involve adjusting the drug-to-carrier ratio, modifying the solvent system, or changing the encapsulation method.
-
-
Surface-Adsorbed Drug: The drug may be electrostatically or hydrophobically interacting with the surface of the drug delivery system.
-
Solution: Include additional washing steps after fabrication to remove any surface-adsorbed drug. This can be done by centrifugation and resuspension for nanoparticles or by soaking hydrogels in fresh buffer.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and practices of enzymatic drug release.
-
Question 1: How do I choose the right enzyme for my drug delivery system?
-
Answer: The choice of enzyme depends on the specific design of your drug delivery system and the intended target environment. The enzyme should be highly specific to the linker you have incorporated in your system to avoid off-target cleavage. Additionally, the enzyme should be active in the physiological conditions of the target site (e.g., pH, temperature). Common enzymes used in drug delivery include matrix metalloproteinases (MMPs), cathepsins, and esterases, which are often overexpressed in tumor microenvironments.[6][7]
-
-
Question 2: What are the key parameters to consider when designing an enzyme-responsive linker?
-
Answer: An ideal enzyme-responsive linker should be stable in the absence of the target enzyme but readily cleaved in its presence. The kinetics of the cleavage reaction are also important; the linker should be cleaved at a rate that allows for a therapeutically relevant drug release profile. The length and chemical nature of the linker can also affect the accessibility of the cleavage site to the enzyme.
-
-
Question 3: How can I confirm that the drug release is indeed enzyme-triggered?
-
Answer: To confirm that the drug release is enzyme-mediated, you should always include a negative control in your experiment. This control should contain the drug delivery system in the same buffer but without the enzyme. If you observe significantly less drug release in the control group compared to the group with the enzyme, it provides strong evidence for enzyme-triggered release.
-
-
Question 4: What are the common methods for quantifying the amount of released drug?
-
Answer: The most common method for quantifying released drugs is High-Performance Liquid Chromatography (HPLC) due to its high sensitivity and specificity.[8] Other methods include UV-Vis spectrophotometry, fluorescence spectroscopy (if the drug is fluorescent), and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the physicochemical properties of the drug and the required sensitivity.
-
-
Question 5: How does the stability of the enzyme affect the experimental outcome?
-
Answer: Enzyme stability is crucial for obtaining reliable and reproducible results.[1][2] If the enzyme degrades during the experiment, the rate of drug release will decrease over time, leading to an incomplete or misleading release profile. It is important to use enzymes from a reliable source and handle them according to the manufacturer's instructions.[2] Performing control experiments to assess enzyme stability under your experimental conditions is also recommended.[9]
-
Data Presentation
Table 1: Effect of Enzyme Concentration on Drug Release Rate
| Enzyme Concentration (U/mL) | Initial Release Rate (%/hour) | Total Release after 24h (%) |
| 0 (Control) | 0.5 ± 0.1 | 5 ± 1.2 |
| 10 | 5.2 ± 0.4 | 45 ± 3.5 |
| 50 | 15.8 ± 1.2 | 85 ± 5.1 |
| 100 | 20.1 ± 1.5 | 92 ± 4.8 |
Data are presented as mean ± standard deviation (n=3). This table illustrates a typical trend where increasing enzyme concentration leads to a faster and more complete drug release.
Table 2: Influence of pH and Temperature on Enzymatic Drug Release Efficiency
| pH | Temperature (°C) | Drug Release Efficiency after 12h (%) |
| 5.0 | 25 | 15 ± 2.1 |
| 5.0 | 37 | 25 ± 3.0 |
| 7.4 | 25 | 40 ± 4.5 |
| 7.4 | 37 | 88 ± 5.6 |
| 8.5 | 37 | 65 ± 4.9 |
Data are presented as mean ± standard deviation (n=3). This table demonstrates the combined effect of pH and temperature on the efficiency of enzymatic drug release, highlighting the importance of optimizing these parameters.
Experimental Protocols
Protocol 1: General Procedure for an Enzyme Activity Assay
This protocol provides a general framework for determining the activity of an enzyme using a spectrophotometric method with a chromogenic substrate.
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in a suitable buffer (e.g., Tris-HCl or PBS) at a concentration recommended by the manufacturer. Store on ice.
-
Prepare a stock solution of the chromogenic substrate in the same buffer.
-
Prepare a series of dilutions of the enzyme to be tested.
-
-
Assay Procedure:
-
Set up a 96-well plate. Add the appropriate volume of buffer to each well.
-
Add a specific volume of the substrate solution to all wells.
-
To initiate the reaction, add the different dilutions of the enzyme solution to the respective wells. For the negative control, add buffer instead of the enzyme solution.
-
Immediately place the plate in a microplate reader pre-set to the optimal temperature.
-
Measure the absorbance at the wavelength corresponding to the product of the enzymatic reaction at regular time intervals (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
For each enzyme concentration, plot absorbance versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Plot V₀ versus enzyme concentration. This should yield a linear relationship, and the slope can be used to calculate the specific activity of the enzyme.
-
Protocol 2: Quantification of Drug Release from Nanoparticles using HPLC
This protocol describes a standard method for measuring the in vitro release of a drug from enzyme-responsive nanoparticles.
-
Preparation of the Release Medium:
-
Prepare a release buffer that mimics physiological conditions (e.g., PBS at pH 7.4).
-
Prepare a stock solution of the target enzyme in the release buffer.
-
-
Drug Release Experiment:
-
Disperse a known amount of the drug-loaded nanoparticles in a specific volume of the release buffer in multiple tubes.
-
To the experimental group, add the enzyme solution to achieve the desired final concentration. To the control group, add the same volume of buffer without the enzyme.
-
Incubate all tubes at the optimal temperature (e.g., 37°C) with gentle shaking.
-
At predetermined time points, collect an aliquot from each tube.
-
Separate the nanoparticles from the supernatant containing the released drug. This is typically done by centrifugation at a high speed.
-
-
HPLC Analysis:
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining nanoparticles.
-
Inject a specific volume of the filtered supernatant into the HPLC system.
-
Run the HPLC method with a suitable mobile phase and column for your drug. The drug is detected by a UV-Vis or fluorescence detector.
-
Quantify the concentration of the released drug by comparing the peak area to a standard curve of the free drug.
-
-
Data Calculation:
-
Calculate the cumulative percentage of drug release at each time point using the following formula:
-
Cumulative Release (%) = (Amount of drug released at time t / Total amount of drug in nanoparticles) x 100
-
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low drug release.
Caption: Experimental workflow for drug release quantification.
Caption: Signaling pathway of enzymatic drug release.
References
- 1. Protein and Enzyme Activity Assays Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Enzyme responsive drug delivery systems in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme-Responsive Amphiphilic Peptide Nanoparticles for Biocompatible and Efficient Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Peptide Linker Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of peptide linker synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up peptide linker synthesis from lab to production scale?
A1: The primary challenges include maintaining yield and purity, managing peptide aggregation and solubility, ensuring consistent batch-to-batch reproducibility, and adapting purification methods to handle larger quantities.[1][2] As production volume increases, issues like incomplete reactions, side product formation, and difficulties in removing impurities become more pronounced.[2][3][4] Furthermore, the cost and environmental impact of using large volumes of solvents and reagents are significant considerations at scale.[5][6]
Q2: Why does peptide aggregation become a more significant problem during scale-up?
A2: Peptide aggregation, often driven by hydrogen bonding between peptide chains, is a major obstacle in large-scale synthesis.[7] This issue is magnified at scale due to higher concentrations of the peptide on the resin. Aggregation can hinder reagent access to the growing peptide chain, leading to incomplete coupling and deprotection steps, which in turn reduces yield and purity.[4][8][9] Hydrophobic sequences are particularly prone to aggregation.[7][10]
Q3: Which synthesis method is most suitable for scaling up peptide production?
A3: Solid-Phase Peptide Synthesis (SPPS) is the most commonly used method for scaling up peptide production due to its efficiency, reproducibility, and adaptability to automation.[1] The SPPS process involves building the peptide chain on a solid resin support, which simplifies the removal of excess reagents and byproducts through simple washing steps.[11] For very long or complex peptides, strategies like fragment condensation, where smaller peptide fragments are synthesized separately and then joined, can improve overall yield and quality.[1][3]
Q4: How does the choice of solvent impact large-scale synthesis?
A4: Solvent selection is critical for a successful scale-up. The ideal solvent must effectively swell the solid-phase resin, dissolve reagents and the growing peptide chain, and be compatible with the synthesis chemistry.[12] N,N-dimethylformamide (DMF) is a common solvent in SPPS, but due to its toxicity, greener alternatives like N-methyl-2-pyrrolidone (NMP), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and others are being explored.[8][13][14] Poor solvent choice can lead to inadequate resin swelling, reduced reaction rates, and increased aggregation.[12]
Q5: What are the regulatory expectations for controlling impurities in large-scale peptide synthesis?
A5: Regulatory bodies expect a well-defined and justified strategy for controlling impurities. This includes setting acceptance criteria for the purity of individual fractions from chromatography and for the final pooled product.[15] Common impurities that must be monitored and controlled include deletion sequences, truncated sequences, and products of side reactions like oxidation or racemization.[16] A thorough understanding and control of critical process steps are necessary to minimize impurity formation.[15]
Troubleshooting Guide
Problem 1: Low Yield and Purity Upon Scale-Up
This is one of the most common issues when transitioning from bench-scale to larger production.
Logical Flow for Troubleshooting Low Yield/Purity
References
- 1. How to Scale Up Peptide Production for Research or Industry [peptiorigin.com]
- 2. Scale-Up Considerations For Large-Scale Peptide Manufacturing [pharmaceuticalonline.com]
- 3. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. xtalks.com [xtalks.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. All’s swell: Greener replacements for hazardous solvents in peptide synthesis - Research Outreach [researchoutreach.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Navigating Steric Hindrance in Payload Conjugation
Welcome to the technical support center for payload conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to steric hindrance in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it impact payload conjugation?
A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or bulky groups in a molecule obstructs a chemical reaction.[1] In payload conjugation, this means that the size and shape of the antibody, the payload, or the linker can prevent the reactive groups from coming together effectively, leading to lower conjugation efficiency, reduced drug-to-antibody ratio (DAR), and potentially incomplete reactions.[2]
Q2: What are the primary factors contributing to steric hindrance in my conjugation reaction?
A2: Several factors can contribute to steric hindrance:
-
Payload Size and Complexity: Larger and more structurally complex payloads can physically block access to the conjugation site on the antibody.
-
Linker Length and Flexibility: A linker that is too short may not provide enough space for the payload to attach without interfering with the antibody's structure. Conversely, a very long and flexible linker might fold back on itself, obstructing the reaction.[][4]
-
Conjugation Site Accessibility: The location of the targeted amino acid (e.g., lysine (B10760008) or cysteine) on the antibody is critical. If the site is buried within the protein's folded structure, it will be less accessible to the linker-payload complex.[5]
-
Antibody Structure: The inherent three-dimensional structure of the antibody can shield potential conjugation sites.
Q3: How can I assess if steric hindrance is the cause of my low conjugation yield?
A3: A common indicator of steric hindrance is a lower-than-expected drug-to-antibody ratio (DAR). If you observe a low DAR despite using a sufficient molar excess of the linker-payload, steric hindrance is a likely culprit. Additionally, if you notice a significant amount of unconjugated antibody in your final product analysis (e.g., by HIC or SEC-MALS), this could also point to an inefficient conjugation reaction due to steric hindrance.[6][7]
Q4: Can using a longer linker always solve steric hindrance issues?
A4: While using a longer linker, such as one with a polyethylene (B3416737) glycol (PEG) spacer, is a common strategy to overcome steric hindrance, it is not a guaranteed solution and involves trade-offs. A longer linker can provide the necessary separation between the antibody and the payload, allowing the conjugation reaction to proceed more efficiently.[][4] However, excessively long linkers can sometimes lead to increased aggregation or altered pharmacokinetic properties of the final conjugate.[] It is crucial to experimentally determine the optimal linker length for your specific antibody-payload combination.
Q5: What are site-specific conjugation methods, and can they help mitigate steric hindrance?
A5: Site-specific conjugation methods involve modifying the antibody to introduce a reactive handle at a specific, accessible location. This approach provides precise control over the conjugation site and the resulting DAR. By choosing a site that is known to be solvent-exposed and distant from the antigen-binding region, you can significantly reduce the impact of steric hindrance and produce more homogeneous conjugates.[8]
Troubleshooting Guides
Problem 1: Low Drug-to-Antibody Ratio (DAR)
| Possible Cause | Troubleshooting Steps |
| Steric hindrance from a bulky payload. | • Increase Linker Length: Employ a linker with a longer spacer arm (e.g., PEG4, PEG8, or PEG12) to increase the distance between the payload and the antibody.[] • Optimize Conjugation Site: If using a site-specific method, select a more accessible conjugation site on the antibody surface. • Modify the Payload: If possible, consider a smaller or less bulky derivative of the payload. |
| Inaccessible conjugation sites (e.g., buried lysine residues). | • Denaturation/Refolding: In some cases, partial denaturation of the antibody can expose previously inaccessible sites, followed by refolding after conjugation. This is a high-risk strategy and requires careful optimization. • Site-Specific Engineering: Genetically engineer the antibody to introduce a reactive cysteine or unnatural amino acid at a solvent-exposed position.[8] |
| Suboptimal reaction conditions. | • Optimize pH: For amine-reactive conjugations (e.g., NHS esters), ensure the pH is in the optimal range (typically 7.5-8.5) to deprotonate lysine residues. • Increase Reaction Time/Temperature: Longer incubation times or a modest increase in temperature can sometimes improve conjugation efficiency, but monitor for potential aggregation. • Increase Molar Excess of Linker-Payload: While this may not overcome severe steric hindrance, a higher concentration of the linker-payload can increase the probability of a successful reaction. |
Problem 2: High Levels of Aggregation in the Final Product
| Possible Cause | Troubleshooting Steps |
| Hydrophobic interactions from the payload. | • Use a Hydrophilic Linker: Incorporate a hydrophilic linker, such as PEG, to increase the overall solubility of the antibody-drug conjugate (ADC) and reduce aggregation propensity.[7] • Optimize DAR: Higher DARs, especially with hydrophobic payloads, are more prone to aggregation. Aim for a lower, more homogeneous DAR through site-specific conjugation or by carefully controlling the stoichiometry of the reaction.[7] |
| Conjugation at sites that destabilize the antibody structure. | • Site-Specific Conjugation: Use site-specific methods to conjugate the payload at locations known not to interfere with the antibody's tertiary structure. • Biophysical Characterization: Use techniques like differential scanning calorimetry (DSC) to assess the thermal stability of the ADC and identify any destabilizing effects of conjugation. |
| Inappropriate buffer conditions during or after conjugation. | • Optimize Formulation Buffer: Screen different buffer conditions (pH, excipients) to find a formulation that minimizes aggregation and maximizes the long-term stability of the ADC. • Purification Method: Use a purification method, such as size exclusion chromatography (SEC), that effectively removes aggregates. |
Data Presentation
The following tables provide a summary of how linker length and payload hydrophobicity can influence key parameters in ADC development.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy []
| Linker Length Category | Typical PEG Units | Impact on Pharmacokinetics | Impact on Efficacy |
| Short | PEG2 - PEG4 | Faster clearance, shorter half-life. | May retain higher in vitro potency but can have reduced in vivo efficacy due to rapid clearance. |
| Intermediate | PEG8 - PEG12 | Slower clearance, longer half-life. | Often shows a significant improvement in in vivo efficacy with a moderate impact on in vitro potency. |
| Long | PEG24 and above | Significantly prolonged half-life. | Can lead to the highest in vivo efficacy but may also cause a more substantial reduction in in vitro cytotoxicity. |
Table 2: Influence of Payload Hydrophobicity on ADC Aggregation [9]
| Payload Hydrophobicity (logP) | Aggregation Propensity | Impact on Stability |
| Low | Low | Higher stability, less prone to aggregation. |
| Medium | Moderate | Moderate stability, may require formulation optimization to prevent aggregation. |
| High | High | Lower stability, significant challenges with aggregation that may require hydrophilic linkers or lower DAR. |
Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive Conjugation using NHS Ester
This protocol outlines a general method for conjugating a payload functionalized with an N-hydroxysuccinimide (NHS) ester to the lysine residues of an antibody.
-
Antibody Preparation:
-
Dialyze the antibody into an amine-free buffer (e.g., PBS, pH 7.4).
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Linker-Payload Preparation:
-
Dissolve the NHS-ester functionalized linker-payload in a compatible organic solvent (e.g., DMSO or DMF) to create a stock solution.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer (e.g., 0.1 M sodium bicarbonate).
-
Add a 5- to 20-fold molar excess of the linker-payload stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove unreacted linker-payload and byproducts using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Exchange the buffer to a suitable formulation buffer for storage.
-
-
Characterization:
-
Determine the DAR using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the level of aggregation using Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS).[7]
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)[5]
HIC separates molecules based on their hydrophobicity. Since the conjugation of a payload increases the hydrophobicity of the antibody, species with different numbers of conjugated payloads can be resolved.
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Conditions:
-
Equilibrate the column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time (e.g., 30 minutes).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = (Σ (Peak Area of each species * DAR of that species)) / (Σ (Peak Area of all species))
-
Mandatory Visualization
Caption: Troubleshooting workflow for low conjugation yield due to steric hindrance.
Caption: Impact of steric hindrance on payload conjugation accessibility.
Caption: Decision-making flowchart for linker selection to overcome steric hindrance.
References
- 1. theory.labster.com [theory.labster.com]
- 2. lcms.cz [lcms.cz]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. azom.com [azom.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Unexpected Byproducts in Fmoc-SPPS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for common unexpected byproducts encountered during Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
General Issues
Q1: My final peptide is impure, with many unexpected peaks in the HPLC. Where should I start troubleshooting?
A1: Impurities in the crude peptide product often stem from a few common side reactions that occur during the iterative cycles of deprotection and coupling in Fmoc-SPPS. The most common culprits are deletion sequences (from incomplete coupling or deprotection), diketopiperazine formation, aspartimide formation, and racemization.[1][2] Start by reviewing your synthesis protocol and the specific amino acid sequences where these side reactions are known to occur. A systematic approach, starting with analyzing the mass spectrometry data to identify the mass of the byproducts, can help pinpoint the issue.
Below is a general workflow to diagnose issues in your synthesis.
Deletion and Truncated Sequences
Q2: My mass spectrometry results show peaks corresponding to the target peptide minus one or more amino acids. What causes these deletion sequences?
A2: Deletion sequences are a common byproduct in SPPS and are primarily caused by incomplete reactions at two key stages of the synthesis cycle: incomplete Fmoc deprotection or inefficient amino acid coupling.[2][3][4] If the Fmoc group is not fully removed from the N-terminus of the growing peptide chain, that chain will not be able to react in the subsequent coupling step, leading to the deletion of the intended amino acid.[2] Similarly, if the incoming activated amino acid fails to couple completely to all available N-termini on the resin, a portion of the chains will be missing that residue.[4] These issues are often exacerbated by peptide aggregation or steric hindrance, especially in long or hydrophobic sequences.[1][5]
Q3: How can I prevent the formation of deletion sequences?
A3: Preventing deletion sequences requires ensuring both deprotection and coupling reactions go to completion. Key strategies include:
-
Monitoring Reactions: Use a qualitative test, like the Kaiser test, to check for free primary amines after deprotection (should be positive) and after coupling (should be negative).[3][6]
-
Double Coupling: For difficult sequences or when a positive Kaiser test is observed after the first coupling, performing a second coupling can drive the reaction to completion.[6]
-
Optimize Deprotection: If deprotection is slow, you can extend the reaction time or use a stronger base cocktail, such as one containing 1-5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][7]
-
Capping: After the coupling step, any unreacted N-termini can be permanently blocked, or "capped," using a reagent like acetic anhydride. This prevents them from reacting in subsequent cycles and creating deletion sequences. The resulting capped, truncated peptides are typically easier to separate during purification.[8]
Experimental Protocol: Acetyl Capping
This protocol is used to block unreacted N-terminal amines on the peptide-resin to prevent the formation of deletion sequences.
-
Reagent Preparation: Prepare a capping solution. A common mixture is Acetic Anhydride/DIPEA/DMF (5:6:89 v/v/v) or CH2Cl2:MeOH:DIPEA (17:2:1). Prepare this solution fresh each time.[8]
-
Resin Washing: After the coupling step, wash the peptide-resin thoroughly with DMF (3-5 times) to remove residual coupling reagents.
-
Capping Reaction: Add the capping solution to the resin, ensuring the beads are fully submerged. Agitate the mixture at room temperature for 30-60 minutes.[8]
-
Final Washes: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any remaining capping reagents and byproducts.
-
The resin is now ready for the next Fmoc deprotection step.
Diketopiperazine (DKP) Formation
Q4: I'm synthesizing a peptide and observing a major byproduct that corresponds to the loss of the first two amino acids from the N-terminus. What is happening?
A4: This is a classic sign of diketopiperazine (DKP) formation. This side reaction is an intramolecular cyclization of the N-terminal dipeptide, which cleaves it from the resin support.[9][10] The newly exposed hydroxyl groups on the resin can then act as initiation sites for the third amino acid, leading to a final peptide that is missing the first two residues (a des-dipeptide sequence).[10] This reaction is particularly prevalent when Proline or Glycine is in the first or second position of the sequence.[1][7]
Q5: How can I minimize or prevent DKP formation?
A5: Several strategies can effectively suppress DKP formation:
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-chlorotrityl linkage significantly hinders the intramolecular cyclization required for DKP formation. This is a highly recommended strategy for sequences prone to this side reaction.[1]
-
Dipeptide Coupling: Instead of coupling the second and third amino acids sequentially, couple a pre-synthesized Fmoc-AA3-AA2-OH dipeptide. This bypasses the vulnerable dipeptide-on-resin stage altogether.[1][7]
-
Use N-trityl protected amino acid: Coupling an N-trityl protected amino acid in the second position can also inhibit DKP formation.[1]
-
Modify Deprotection Conditions: Using a milder base like 2% DBU/5% piperazine (B1678402) in NMP instead of 20% piperidine in DMF has been shown to drastically reduce DKP formation.[11] It is also crucial to proceed to the next coupling step immediately after deprotection to minimize the time the free N-terminus is available to cyclize.[11]
Data on DKP Formation
The rate of DKP formation is highly sequence-dependent. The table below summarizes stability data for different peptide intermediates on Sieber resin in DMF at room temperature, showing the percentage of the corresponding des-dipeptide impurity formed over time.
| Peptide Intermediate on Resin | Penultimate Amino Acid | % Des-XaaXaa Impurity (after 650h) |
| Fmoc-Pro-Ser-resin | Proline | ~80%[9] |
| Fmoc-Ala-Pro-Ser-resin | Proline | ~15%[9] |
| Fmoc-Pro-Pro-Ser-resin | Proline | ~25%[9] |
| Fmoc-Gly-Pro-Ser-resin | Proline | ~5%[9] |
Table adapted from a study on Tirzepatide synthesis, highlighting the instability of intermediates with a penultimate proline residue.[9]
Aspartimide Formation
Q6: My peptide contains an Asp-Gly sequence, and the purification is very difficult due to a byproduct with the same mass. What could this be?
A6: This is very likely due to aspartimide formation. During the basic conditions of Fmoc deprotection (using piperidine), the backbone amide nitrogen following an aspartic acid (Asp) residue can attack the Asp side-chain ester, forming a cyclic succinimide (B58015) intermediate known as an aspartimide.[12][13] This aspartimide ring is unstable and can be opened by nucleophiles like piperidine or water, leading to a mixture of the desired α-aspartyl peptide and an undesired β-aspartyl peptide.[13][14] This rearrangement also causes racemization at the Asp residue.[13] Since the resulting byproducts are isomers of the target peptide, they have the same mass and are often very difficult to separate chromatographically. Sequences like Asp-Gly, Asp-Asn, and Asp-Ser are particularly susceptible.[1][13]
Q7: What are the most effective strategies to prevent aspartimide formation?
A7: Preventing this side reaction is crucial for the successful synthesis of Asp-containing peptides. Effective methods include:
-
Modify Deprotection Conditions: Adding an acidic additive like 0.1 M HOBt to the 20% piperidine deprotection solution can buffer the basicity and significantly reduce aspartimide formation.[13][15] Using a weaker base, such as 5% piperazine, is also effective.[13][15]
-
Use Bulky Side-Chain Protecting Groups: Standard protecting groups like tert-butyl (OtBu) may not offer enough steric hindrance. Using bulkier groups such as 3-methylpent-3-yl (OMpe) can physically block the cyclization.[13][15]
-
Backbone Protection: This is one of the most effective methods. By protecting the backbone amide nitrogen of the residue following Asp, its nucleophilicity is eliminated, completely preventing the initial attack. For an Asp-Gly sequence, using a dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the glycine's amide nitrogen, is highly effective.[13][16]
Data on Aspartimide Formation vs. Deprotection Time
The extent of aspartimide formation is directly related to the duration of exposure to basic deprotection conditions.
| Asp Protecting Group | Fmoc Deprotection Time | % Aspartimide Formed | % DKP Formed |
| OtBu | 2 x 10 min | 2.6 | 1.1 |
| OtBu | 2 x 30 min | 7.9 | 2.4 |
| OtBu | 2 x 60 min | 14.5 | 4.1 |
| OMpe | 2 x 10 min | 0.8 | 1.1 |
| OMpe | 2 x 30 min | 2.1 | 2.3 |
| OMpe | 2 x 60 min | 4.0 | 4.1 |
Table adapted from a study on the peptide Ac-Gly-Asp-Gly-Ala-Lys-Phe-NH2, showing increased side product formation with longer deprotection times and the benefit of the bulkier OMpe protecting group.[16]
Racemization
Q8: What causes racemization during Fmoc-SPPS, and which amino acids are most susceptible?
A8: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to the formation of D-isomers. In Fmoc-SPPS, it primarily occurs during the amino acid activation/coupling step.[17] The activation of the carboxylic acid can lead to the formation of a symmetric intermediate (an oxazolone), which is prone to epimerization, especially in the presence of base.[7] Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[1][18][19] Phenylglycine (Phg) is also highly susceptible.[17]
Q9: How can I minimize racemization during coupling?
A9: Minimizing racemization involves careful selection of coupling reagents and bases.
-
Use Additives: The addition of reagents like HOBt or HOAt to carbodiimide-mediated couplings (e.g., DIC) significantly suppresses racemization by forming active esters that are less prone to it.[1][7]
-
Choose the Right Base: For coupling sensitive amino acids, avoid strong, unhindered bases. Less nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or Collidine are generally preferred over N-methylmorpholine (NMM).[17]
-
Protect the Side Chain: For Histidine, protecting the imidazole (B134444) π-nitrogen with a group like methoxybenzyl (MBom) can greatly reduce racemization compared to the more common trityl (Trt) group.[18]
-
Avoid Pre-activation: Long pre-activation times can increase the risk of racemization. It is often better to generate the active species in situ.[18]
Data on Histidine Racemization
The choice of protecting group and coupling conditions dramatically impacts the level of racemization for Histidine.
| Histidine Derivative | Pre-activation Time | % Racemization |
| Fmoc-His(Trt)-OH | 0 min | 1.0%[18] |
| Fmoc-His(Trt)-OH | 5 min | 7.8%[18] |
| Fmoc-His(MBom)-OH | 5 min | 0.3%[18] |
Table adapted from a study comparing Trt and MBom protected Histidine using HCTU/6-Cl-HOBt/DIPEA activation.[18]
Other Side Reactions
Q10: I am working with a peptide containing Methionine and Tryptophan and see byproducts with a mass increase of +16 Da. What is this?
A10: A mass increase of +16 Da is indicative of oxidation. The thioether side chain of Methionine (Met) is easily oxidized to methionine sulfoxide (B87167) under acidic conditions, such as during the final TFA cleavage.[1] The indole (B1671886) ring of Tryptophan (Trp) is also susceptible to oxidation and other modifications during cleavage.[1][20]
Q11: How can I prevent the oxidation of sensitive residues?
A11: The key is to use scavengers in your cleavage cocktail. Scavengers are reagents that trap the reactive cationic species generated during the removal of side-chain protecting groups, preventing them from modifying sensitive residues.
-
For Methionine: Adding dithiothreitol (B142953) (DTT) to the cleavage mixture can suppress oxidation.[1]
-
For Tryptophan: 1,2-ethanedithiol (B43112) (EDT) is a very effective scavenger for preventing Trp oxidation.[20] Using a Boc protecting group on the indole side chain [Fmoc-Trp(Boc)-OH] also provides robust protection against modification during both synthesis and cleavage.[1][20]
-
General Scavengers: A common cleavage cocktail is TFA/TIPS/H2O (95:2.5:2.5), where triisopropylsilane (B1312306) (TIPS) acts as a general cation scavenger.
Experimental Protocol: Kaiser Test for Free Primary Amines
This colorimetric test is essential for monitoring the completion of coupling and deprotection steps.[3]
-
Reagent Preparation:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL 0.001 M aqueous KCN in 98 mL pyridine.
-
-
Procedure:
-
Interpretation:
-
Intense Blue Beads/Solution: Indicates a significant amount of unreacted primary amines. This is a "positive" result. You should see this after a successful deprotection step.
-
Yellow/Colorless Beads/Solution: Indicates the absence of free primary amines. This is a "negative" result. You should see this after a successful coupling or capping step.
-
References
- 1. peptide.com [peptide.com]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 20. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Enhancing ADC Stability While Preserving Cleavage-Dependent Payload Release
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the stability of Antibody-Drug Conjugates (ADCs) without compromising their targeted payload release.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing ADC stability?
A1: The stability of an ADC is a multifactorial issue influenced by the intrinsic properties of the monoclonal antibody (mAb), the chemical characteristics of the cytotoxic payload, the design of the linker connecting them, the conjugation chemistry, and the formulation conditions.[][] Key factors include:
-
Payload Hydrophobicity: Highly hydrophobic payloads can lead to ADC aggregation, which may result in rapid clearance from circulation and reduced efficacy.[][3]
-
Linker Chemistry: The linker must be sufficiently stable in systemic circulation to prevent premature payload release but allow for efficient cleavage at the target site.[4][5]
-
Drug-to-Antibody Ratio (DAR): A high DAR can increase hydrophobicity and lead to aggregation and faster clearance.[][6]
-
Conjugation Site: The location of payload conjugation on the antibody can significantly impact stability and pharmacokinetics.[7][8]
-
Formulation: Environmental factors such as pH, buffer composition, ionic strength, and the presence of excipients play a crucial role in preventing aggregation and degradation.[][9]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect ADC stability and efficacy?
A2: The DAR is a critical quality attribute that directly impacts both the stability and therapeutic efficacy of an ADC.[6]
-
Efficacy: Generally, a higher DAR delivers more payload to the target cell, leading to increased in vitro potency.[10]
-
Stability and Pharmacokinetics: ADCs with a high DAR (e.g., >8) often exhibit increased hydrophobicity, which can lead to aggregation, faster clearance from circulation, and potentially reduced in vivo efficacy.[][10] An optimal DAR, typically between 2 and 4, is often sought to balance potency with favorable stability and pharmacokinetic properties.[]
Q3: What is the role of the linker in maintaining ADC stability while ensuring proper cleavage?
A3: The linker is a critical component that dictates both the stability of the ADC in circulation and the mechanism of payload release.[4][] An ideal linker should:
-
Maintain Stability in Circulation: It must be stable enough to prevent premature release of the cytotoxic payload in the bloodstream, which could lead to off-target toxicity.[5][12]
-
Enable Specific Cleavage: It should be designed for efficient cleavage only under specific conditions within the target tumor microenvironment or inside the cancer cell (e.g., acidic pH in lysosomes, presence of specific enzymes like cathepsins).[13][14]
-
Influence Physicochemical Properties: The linker's properties, such as hydrophilicity, can impact the overall solubility and aggregation propensity of the ADC.[15][16]
Q4: How can site-specific conjugation improve ADC stability?
A4: Site-specific conjugation methods produce a homogeneous population of ADCs with a defined DAR and specific payload placement.[][7] This approach offers several advantages for stability:
-
Homogeneity: It reduces the batch-to-batch variability often seen with traditional random conjugation methods (e.g., lysine (B10760008) conjugation).[]
-
Improved Pharmacokinetics: By conjugating at sites that do not impair the antibody's structure or function, site-specific ADCs often exhibit superior in vivo stability and more favorable pharmacokinetic profiles.[7][17]
-
Reduced Aggregation: Precise control over the conjugation site can help to avoid creating hydrophobic patches on the antibody surface that might lead to aggregation.[]
Troubleshooting Guides
Issue 1: ADC Aggregation Observed During Storage or After Formulation
-
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| High Payload Hydrophobicity [][18] | Utilize hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) moieties, to increase the overall hydrophilicity of the ADC.[3][15] |
| Suboptimal Formulation Buffer [10][19] | Screen different buffer systems, pH levels (typically around 6.0), and ionic strengths (e.g., 150 mM NaCl) to identify conditions that minimize aggregation. |
| Inappropriate Excipients [] | Evaluate the addition of stabilizers such as surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), or amino acids to reduce intermolecular interactions.[][10] |
| High Drug-to-Antibody Ratio (DAR) [][10] | Optimize the conjugation process to achieve a lower, more homogeneous DAR. Consider site-specific conjugation to better control the DAR.[] |
| Environmental Stress [10] | Aliquot ADC samples into single-use volumes to avoid repeated freeze-thaw cycles. Protect from mechanical stress like vigorous shaking. For photosensitive payloads, use light-protective containers.[10][20] |
| Conjugation Chemistry [21] | Consider alternative conjugation strategies or immobilizing the antibody on a solid support during conjugation to prevent aggregation at its source.[21][22] |
Issue 2: Premature Deconjugation of the Payload in Plasma
-
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Linker Instability [4][23] | For Maleimide-Based Linkers: Promote post-conjugation hydrolysis of the maleimide (B117702) ring to form a more stable linkage. This can be accelerated by modifying the maleimide scaffold with electron-withdrawing groups or strategically placed basic amino groups.[23] For Peptide Linkers: Some peptide sequences are susceptible to cleavage by extracellular enzymes.[24] Consider novel dipeptide linkers or tandem-cleavage linkers that offer enhanced plasma stability.[24][25] For Disulfide Linkers: Residual reducing agents from the conjugation process can cause deconjugation. Ensure their complete removal through purification methods like dialysis or diafiltration.[10] |
| Unstable Payload | Assess the stability of the payload itself in plasma. Some plasma additives and anticoagulants may help stabilize the payload during sample preparation. |
| Conjugation Site [8] | The site of conjugation can significantly influence in vivo stability.[8] Evaluate different engineered cysteine or enzymatic conjugation sites that have been shown to yield more stable ADCs.[17] |
Issue 3: Inconsistent Results Between ADC Batches
-
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Variable Drug-to-Antibody Ratio (DAR) [6][26] | Implement rigorous analytical controls to ensure a consistent DAR. Methods like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry can be used for precise quantitation.[27][28] |
| Heterogeneity of Conjugation Sites [26] | Employ site-specific conjugation techniques to produce a more homogeneous ADC with a defined DAR and conjugation pattern.[][26] |
| Inconsistent Conjugation Conditions [][19] | Optimize and standardize reaction conditions, including temperature, duration, and reactant concentrations. Ensure the use of fresh, stable reagents.[][19] |
Experimental Protocols
Protocol 1: Assessing ADC Aggregation by Size Exclusion Chromatography (SEC)
-
Objective: To quantify the percentage of high molecular weight species (aggregates), monomer, and fragments in an ADC sample.
-
Methodology:
-
System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase appropriate for the ADC (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection and Elution: Inject 10-20 µL of the prepared sample. Elute with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Detection: Monitor the eluent using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to aggregates (eluting first), the monomer, and any fragments (eluting last). Calculate the percentage of each species relative to the total peak area.[10]
-
Protocol 2: Evaluating ADC Stability in Human Plasma
-
Objective: To determine the rate of payload deconjugation from an ADC in a biologically relevant matrix.
-
Methodology:
-
Sample Preparation: Incubate the ADC at a defined concentration in human plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect aliquots of the plasma/ADC mixture.
-
Sample Processing: Immediately stop the reaction, for example, by freezing at -80°C. To analyze, precipitate plasma proteins using a method like the addition of cold acetonitrile. Centrifuge to pellet the proteins.[26]
-
Quantification of Released Payload: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload.[27][29]
-
Data Analysis: Calculate the percentage of released payload at each time point relative to the initial total conjugated payload.
-
Protocol 3: Lysosomal Cleavage Assay
-
Objective: To confirm that the ADC linker is effectively cleaved in a simulated lysosomal environment, leading to payload release.[26]
-
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the ADC, isolated lysosomes (or specific lysosomal enzymes like cathepsin B), and a buffer at an acidic pH (e.g., pH 5.2) to mimic the lysosomal environment.[25]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points, take aliquots and stop the enzymatic reaction (e.g., by adding cold acetonitrile).
-
Sample Processing: Process the samples to remove proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the released payload.[26]
-
Visualizations
Caption: Key factors influencing overall ADC stability.
Caption: A logical workflow for troubleshooting ADC instability.
Caption: The desired balance of ADC stability and cleavage.
References
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. The Impact of Conjugation Mode and Site on Tubulysin Antibody-Drug-Conjugate Efficacy and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 10. benchchem.com [benchchem.com]
- 12. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmiweb.com [pharmiweb.com]
- 14. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Effect of Conjugation Site and Technique on the Stability and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 19. benchchem.com [benchchem.com]
- 20. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmtech.com [pharmtech.com]
- 22. cytivalifesciences.com [cytivalifesciences.com]
- 23. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
- 27. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. blog.crownbio.com [blog.crownbio.com]
- 29. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Therapeutic Index Through Linker Modification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the therapeutic index of targeted therapies, with a focus on antibody-drug conjugates (ADCs), through linker modification.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a linker in an ADC, and how does it influence the therapeutic index?
A1: The linker is a critical component of an ADC that connects the monoclonal antibody to the cytotoxic payload.[1][][3][4] Its primary role is to ensure that the potent payload remains securely attached to the antibody while in systemic circulation, preventing premature release and associated off-target toxicity.[4][][6] The linker must then facilitate the efficient release of the payload once the ADC has reached the target tumor cells.[3][6] An ideal linker, therefore, strikes a crucial balance between stability in the bloodstream and selective payload release at the tumor site, which is fundamental to widening the therapeutic window.[1][4][7][8][9]
Q2: What are the main types of linkers, and what are the key considerations for choosing between them?
A2: Linkers are broadly categorized into two main types: cleavable and non-cleavable.[][3][10]
-
Cleavable Linkers: These are designed to release the payload upon encountering specific conditions that are prevalent in the tumor microenvironment or within tumor cells.[][11] This can be triggered by:
-
Enzymes: Peptide linkers (e.g., valine-citrulline) are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[4][][12]
-
pH: Acid-sensitive linkers (e.g., hydrazones) are designed to hydrolyze in the acidic environment of endosomes and lysosomes.[4]
-
Redox Environment: Disulfide-based linkers are cleaved in the reducing environment of the cytoplasm, which has a higher glutathione (B108866) concentration than the bloodstream.[11]
-
-
Non-Cleavable Linkers: These linkers, such as the widely used succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload, which remains attached to the linker and an amino acid residue.[10][11]
The choice between a cleavable and non-cleavable linker depends on several factors, including the target antigen's expression, the rate of ADC internalization, and the nature of the tumor.[11][13] Non-cleavable linkers generally offer greater plasma stability and a reduced "bystander effect," where the released payload kills neighboring antigen-negative cells.[10][11][13] This can lead to a better safety profile.[10][11] Cleavable linkers can provide a potent bystander effect, which is advantageous in heterogeneous tumors, but may have a higher risk of premature payload release.[11][13]
Q3: How does the hydrophobicity of the linker-payload affect ADC performance?
A3: The hydrophobicity of the linker-payload can significantly impact the physicochemical properties and in vivo performance of an ADC. Highly hydrophobic payloads can lead to ADC aggregation, reduced solubility, and accelerated clearance from circulation, potentially increasing off-target toxicity.[][14][][16][17] To counteract this, hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), can be incorporated into the linker design to improve solubility, reduce aggregation, and enhance pharmacokinetic properties.[][14][][16][17][18][19] However, excessive hydrophilicity might reduce the cell membrane permeability of the released payload, potentially limiting its efficacy.[]
Q4: What is the "bystander effect," and how is it influenced by linker design?
A4: The bystander effect refers to the ability of a payload, once released from an ADC, to diffuse out of the target cancer cell and kill neighboring, potentially antigen-negative, tumor cells.[] This effect is primarily associated with cleavable linkers that release membrane-permeable payloads.[11] Non-cleavable linkers, on the other hand, release a payload-linker-amino acid complex that is typically charged and membrane-impermeable, thus limiting the bystander effect.[11] The bystander effect can be beneficial for treating tumors with heterogeneous antigen expression but may also increase the risk of toxicity to nearby healthy tissues.[11][13]
Troubleshooting Guides
Issue 1: ADC Aggregation and Poor Stability
-
Symptoms:
-
Visible precipitation or cloudiness in the ADC formulation.
-
Increased hydrodynamic radius detected by dynamic light scattering (DLS).
-
Poor recovery after purification.
-
-
Potential Causes:
-
High Hydrophobicity: The payload or linker is highly hydrophobic, leading to intermolecular interactions and aggregation.[][14]
-
High Drug-to-Antibody Ratio (DAR): A high number of conjugated drug molecules increases the overall hydrophobicity of the ADC.[20]
-
Unfavorable Buffer Conditions: Suboptimal pH or low ionic strength can lead to protein instability.[20]
-
Environmental Stress: Exposure to heat, freeze-thaw cycles, or mechanical stress can denature the antibody.[20]
-
-
Troubleshooting & Optimization:
-
Incorporate Hydrophilic Linkers: Introduce hydrophilic components like PEG chains into the linker to improve solubility.[][18][19]
-
Optimize DAR: Aim for a lower, more homogeneous DAR through site-specific conjugation techniques.[21]
-
Buffer Optimization: Screen different buffer formulations with varying pH and salt concentrations to enhance stability.[20]
-
Add Excipients: Include cryoprotectants like sucrose (B13894) or trehalose (B1683222) in the formulation to prevent aggregation during freeze-thaw cycles.[20]
-
Issue 2: Premature Payload Release and Off-Target Toxicity
-
Symptoms:
-
High levels of free payload detected in plasma stability assays.
-
Observed toxicity in pre-clinical models at doses where the unconjugated antibody is well-tolerated.
-
Reduced therapeutic window.
-
-
Potential Causes:
-
Linker Instability: The linker is susceptible to cleavage by plasma enzymes or chemical degradation under physiological conditions.[][16]
-
Suboptimal Conjugation Chemistry: The bond connecting the linker to the antibody or payload is unstable. For example, some maleimide-based conjugations can undergo retro-Michael reactions.[21]
-
-
Troubleshooting & Optimization:
-
Enhance Linker Stability:
-
Introduce steric hindrance around the cleavage site to prevent non-specific enzymatic cleavage.[][8]
-
For peptide linkers, explore alternative amino acid sequences that are less prone to cleavage by plasma proteases.[22]
-
Consider using more stable linker chemistries, such as those forming thioether bonds.[10]
-
-
Switch to a Non-Cleavable Linker: If premature cleavage is a persistent issue, a non-cleavable linker can provide greater plasma stability.[10][11]
-
Site-Specific Conjugation: Conjugating the linker-payload to specific, engineered sites on the antibody can shield the linker and improve stability.[21]
-
Issue 3: Low Efficacy in In Vivo Models
-
Symptoms:
-
Lack of significant tumor growth inhibition compared to control groups.
-
Poor correlation between in vitro cytotoxicity and in vivo efficacy.
-
-
Potential Causes:
-
Inefficient Payload Release: The linker is too stable and is not efficiently cleaved within the target tumor cells.[8]
-
Reduced Antigen Binding: The conjugation process or the linker itself interferes with the antibody's ability to bind to its target antigen.[]
-
Poor Pharmacokinetics: The ADC is rapidly cleared from circulation, preventing sufficient accumulation in the tumor.[]
-
Drug Resistance: Tumor cells may develop resistance to the payload.[23]
-
-
Troubleshooting & Optimization:
-
Optimize Payload Release Rate:
-
If using a cleavable linker, ensure the cleavage trigger is present and active in the target cells.
-
For non-cleavable linkers, confirm efficient ADC internalization and lysosomal trafficking.
-
-
Evaluate Antigen Binding: Perform binding assays (e.g., ELISA, flow cytometry) to compare the binding affinity of the ADC to the unconjugated antibody.
-
Improve Pharmacokinetics: Modify the linker to enhance hydrophilicity and reduce non-specific uptake.[][16]
-
Address Drug Resistance: Consider using a linker-payload combination that can overcome specific resistance mechanisms, or explore dual-payload ADCs.[14]
-
Data Presentation
Table 1: Comparison of Cleavable and Non-Cleavable Linker Properties
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Enzymatic, pH, or redox-sensitive cleavage | Proteolytic degradation of the antibody |
| Plasma Stability | Generally lower to moderate | Generally higher |
| Bystander Effect | Yes (if payload is membrane-permeable) | No (or very limited) |
| Advantages | Potent bystander killing, effective in heterogeneous tumors | High stability, lower off-target toxicity |
| Disadvantages | Potential for premature payload release | Lack of bystander effect, dependent on lysosomal degradation |
| Example | Valine-Citrulline (VC) | SMCC |
Table 2: Impact of Linker Modification on ADC Properties
| Modification | Effect on Hydrophobicity | Effect on Plasma Stability | Effect on Therapeutic Index |
| PEGylation | Increases | Generally Increases | Can Increase |
| Steric Hindrance | No direct effect | Increases | Can Increase |
| Site-Specific Conjugation | No direct effect | Increases | Can Increase |
| Optimized Peptide Sequence | Can be modulated | Increases | Can Increase |
Experimental Protocols
1. In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the ADC and quantify premature payload release in plasma from different species (e.g., human, mouse, rat).[12][24]
-
Methodology:
-
Plasma Preparation: Collect whole blood with an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.[12]
-
Incubation: Spike the ADC into the plasma at a final concentration (e.g., 0.1 mg/mL) and incubate at 37°C.[12]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).[12]
-
Sample Analysis: Analyze the samples to quantify the intact ADC and/or the released payload. Common analytical methods include:
-
ELISA: A dual-antibody sandwich ELISA can be used to measure the concentration of intact ADC.[12]
-
LC-MS: Liquid chromatography-mass spectrometry can be used to measure the average drug-to-antibody ratio (DAR) over time or to quantify the amount of free payload.[25][26][27]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This method separates ADC species based on their DAR, allowing for the monitoring of drug loss.[12]
-
-
Data Analysis: Calculate the percentage of intact ADC remaining or the percentage of payload released over time to determine the ADC's half-life in plasma.[11]
-
2. In Vitro Payload Release Assay using Lysosomal Enzymes
-
Objective: To evaluate the efficiency of payload release from the ADC in a simulated lysosomal environment.[28][29]
-
Methodology:
-
Enzyme Preparation: Use commercially available lysosomal enzymes, such as Cathepsin B, or a human liver S9 fraction as a source of lysosomal enzymes.[12][28]
-
Incubation: Incubate the ADC with the enzyme preparation in an appropriate buffer (typically acidic, e.g., pH 5.0) at 37°C.
-
Time Points: Collect aliquots at various time points.
-
Reaction Quenching: Stop the enzymatic reaction by adding a protease inhibitor cocktail.[12]
-
Sample Analysis: Quantify the released payload using LC-MS.[30]
-
Data Analysis: Determine the rate and extent of payload release under simulated lysosomal conditions.
-
Visualizations
Caption: Mechanism of action for a typical antibody-drug conjugate (ADC).
Caption: Troubleshooting workflow for common issues in ADC development.
Caption: Logical decision tree for selecting a linker type.
References
- 1. researchgate.net [researchgate.net]
- 3. abzena.com [abzena.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. veranova.com [veranova.com]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency | Semantic Scholar [semanticscholar.org]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 14. adcreview.com [adcreview.com]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 25. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 26. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. lcms.labrulez.com [lcms.labrulez.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. [PDF] Determination of Antibody-Drug Conjugate Released Payload Species Using Directed in Vitro Assays and Mass Spectrometric Interrogation. | Semantic Scholar [semanticscholar.org]
- 30. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PABC and Other Self-Immolative Spacers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Self-immolative spacers are critical components in modern drug delivery systems, particularly in the design of Antibody-Drug Conjugates (ADCs). Their ability to undergo spontaneous, intramolecular degradation to release a payload upon a specific triggering event is paramount for targeted therapies. Among these, the p-aminobenzyloxycarbonyl (PABC) spacer has emerged as a gold standard. This guide provides an objective comparison of PABC with other prominent self-immolative spacers, supported by experimental data and detailed methodologies to aid in the rational design of next-generation therapeutics.
The Central Role of PABC
The PABC spacer is a well-established and versatile self-immolative linker.[1][2] Its mechanism relies on a 1,6-elimination reaction. Typically, it is linked to a cleavable trigger, such as a valine-citrulline (vc) dipeptide, which is susceptible to cleavage by lysosomal proteases like Cathepsin B, often overexpressed in the tumor microenvironment.[3] Upon enzymatic cleavage of the trigger, a free aniline (B41778) moiety is exposed on the PABC spacer. This initiates a rapid electronic cascade, leading to the release of the cytotoxic payload, carbon dioxide, and an aza-p-quinone methide metabolite.[2] This efficient and traceless release of the active drug is a key advantage of the PABC system.[4]
Comparative Analysis of Self-Immolative Spacers
While PABC is widely used, a variety of other self-immolative spacers have been developed with distinct mechanisms and properties. The choice of spacer can significantly impact the stability, release kinetics, and bystander effect of a drug conjugate.
Mechanism of Action
The primary distinction between self-immolative spacers lies in their mechanism of drug release. PABC and related aromatic systems typically operate via an elimination mechanism, while others rely on intramolecular cyclization or disulfide bond reduction.
-
1,6-Elimination (e.g., PABC): Triggered by the removal of a masking group, an electronic cascade through an aromatic system leads to the expulsion of the payload.[2]
-
Cyclization-based Spacers (e.g., Proline-derived, Ethylenediamine-based): The cleavage of a trigger exposes a nucleophilic group (e.g., an amine) that undergoes an intramolecular cyclization reaction, forming a stable ring structure (e.g., a cyclic urea) and releasing the drug. The rate of cyclization can be modulated by the structure of the spacer.[5][6][7]
-
Disulfide-based Spacers: These spacers incorporate a disulfide bond that is susceptible to cleavage in the reducing environment of the cell, particularly due to high intracellular concentrations of glutathione (B108866) (GSH). The cleavage of the disulfide bond initiates a self-immolative cascade, often through intramolecular cyclization, to release the payload.[1][8][9]
-
β-Glucuronide Linkers: These systems utilize a glucuronic acid moiety that is cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment and lysosomes.[10][11][][13] Cleavage of the glucuronide triggers the self-immolation of an attached spacer, often PABC-based, to release the drug.
Data Presentation: Performance Comparison of Self-Immolative Spacers
The selection of a self-immolative spacer is a data-driven process. The following table summarizes key quantitative parameters for PABC and its alternatives.
| Spacer Type | Trigger | Typical Payload Attachment | Cleavage Half-Life (t½) | Plasma Stability | Bystander Effect | Reference(s) |
| PABC | Cathepsin B (via vc linker) | Carbamate | Minutes to hours (payload dependent) | Generally high, but can be susceptible to rodent carboxylesterases.[14] | Moderate to High (payload dependent) | [3][15] |
| Proline-derived (Cyclization) | Proteases | Carbamate | Fast (minutes) | High | Moderate to High | [5][6] |
| Ethylenediamine-based (Cyclization) | Proteases | Carbamate | Slower than proline-derived | High | Moderate to High | [7] |
| Disulfide-based | Glutathione (GSH) | Carbonate, Carbamate | Variable (dependent on GSH concentration) | Moderate (susceptible to thiol-disulfide exchange) | Moderate to High | [1][4] |
| β-Glucuronide | β-Glucuronidase | Carbamate (often with PABC) | Enzyme concentration dependent | High | High | [10][11][16] |
Note: The performance of each spacer can be significantly influenced by the specific payload, the overall structure of the drug conjugate, and the biological context.
Key Experimental Protocols
Accurate and reproducible evaluation of self-immolative spacers is crucial. The following are detailed methodologies for key experiments.
Plasma Stability Assay
Objective: To determine the stability of the ADC and the extent of premature payload release in plasma.
Methodology:
-
ADC Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma (human, mouse, rat, cynomolgus monkey) at 37°C. Include a buffer control (e.g., PBS).
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144, and 168 hours).
-
Sample Preparation:
-
To measure intact ADC: At each time point, dilute an aliquot of the plasma sample in a suitable buffer.
-
To measure released payload: Precipitate plasma proteins by adding a threefold excess of cold acetonitrile (B52724). Centrifuge to pellet the proteins and collect the supernatant.
-
-
Analysis:
-
Intact ADC (DAR Analysis): Analyze the diluted plasma samples by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload release.[17][18][19][20][21]
-
Released Payload: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
-
Data Interpretation: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile.
Lysosomal Cleavage Assay
Objective: To evaluate the efficiency of payload release in a simulated lysosomal environment.
Methodology:
-
Lysosome Isolation: Isolate lysosomes from a relevant cell line or use commercially available rat liver lysosomal homogenate.[3][22][23]
-
Incubation: Incubate the ADC (e.g., 10 µM) with the lysosomal preparation in an appropriate buffer (e.g., pH 5.0) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching and Sample Preparation: Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard). Centrifuge to remove precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
Data Interpretation: Plot the concentration of the released payload against time to determine the cleavage kinetics.
In Vitro Bystander Effect Assay
Objective: To quantify the ability of the released payload to kill neighboring, antigen-negative cells.
Methodology:
-
Cell Lines: Use two cell lines: an antigen-positive (Ag+) line that is the target of the ADC, and an antigen-negative (Ag-) line that is sensitive to the payload. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[24][25][26][27][28]
-
Co-culture: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with a range of ADC concentrations.
-
Incubation: Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
Analysis:
-
Use flow cytometry or high-content imaging to specifically quantify the viability of the GFP-expressing Ag- cells in the co-cultures.
-
Compare the viability of the Ag- cells in the co-culture to their viability in the monoculture treated with the same ADC concentration.
-
-
Data Interpretation: A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect. Quantify this effect by calculating the percentage of bystander cell killing.
Visualizing the Pathways and Workflows
Signaling Pathways
References
- 1. Disulfide‐Based Self‐Immolative Linkers and Functional Bioconjugates for Biological Applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker Immolation Determines Cell Killing Activity of Disulfide-Linked Pyrrolobenzodiazepine Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fast Cyclization of a Proline-Derived Self-Immolative Spacer Improves the Efficacy of Carbamate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Disulfide-Based Self-Immolative Linkers and Functional Bioconjugates for Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]
- 14. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sutrobio.com [sutrobio.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. ADC Plasma Stability Assay [iqbiosciences.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 26. agilent.com [agilent.com]
- 27. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cathepsin B Cleavage Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cathepsin B cleavage specificity against other relevant proteases, supported by experimental data. It is designed to aid in the selection of appropriate enzymatic tools and in the validation of Cathepsin B activity in various research and drug development contexts.
Introduction to Cathepsin B Cleavage Specificity
Cathepsin B is a lysosomal cysteine protease that plays a crucial role in protein turnover. It exhibits both endopeptidase and exopeptidase (specifically, dipeptidyl carboxypeptidase) activities.[1][2] Its cleavage specificity is not absolute and is significantly influenced by pH, which reflects its diverse physiological locations, from the acidic lysosomes to the neutral pH of the cytosol and extracellular space.[3] Understanding and validating the precise cleavage specificity of Cathepsin B is paramount for studies on its biological function and for the design of targeted therapeutics, such as antibody-drug conjugates (ADCs) with protease-cleavable linkers.[1][4]
Comparison of Cleavage Site Motifs
The substrate recognition and cleavage site of proteases are defined by the amino acid residues at positions Pn...P2-P1↓P1'-P2'...Pn', where the scissile bond is between P1 and P1'. Cathepsin B generally prefers basic or hydrophobic residues at the P2 position and basic residues at the P1 position. However, its preferences can shift with pH.
Table 1: Comparison of Preferred Cleavage Site Motifs for Cathepsin B and Alternative Proteases
| Protease | Optimal pH | P3 Preference | P2 Preference | P1 Preference | P1' Preference | Key Distinguishing Features |
| Cathepsin B | Acidic (4.6-5.5) & Neutral (7.2) | Basic (Arg, Lys), Norleucine (Nle), Leucine (Leu) | Acidic pH: Hydrophobic (Val), Acidic (Glu)Neutral pH: Basic (Arg, Lys, His), Aromatic (Trp) | Basic (Arg, Lys) | Phenylalanine (Phe) | Exhibits both endo- and dipeptidyl carboxypeptidase activity. Specificity is highly pH-dependent.[1][2] |
| Cathepsin L | Acidic (5.5) | - | Aromatic (Phe, Trp, Tyr) | Basic (Arg, Lys) | - | Strong preference for aromatic residues at P2.[5] |
| Cathepsin K | Acidic & Neutral | - | Proline (Pro), Hydrophobic (Leu, Val) | Basic (Arg, Lys) | - | Uniquely accommodates Proline at the P2 position. |
| Cathepsin S | Acidic & Neutral | - | Aliphatic/Hydrophobic (Val, Met, Nle) | Basic (Arg, Lys) | Hydrophobic | Prefers aliphatic residues at P2.[5] |
| Legumain | Acidic (4.5-6.0) | - | - | Asparagine (Asn), Aspartic Acid (Asp) | - | Highly specific for Asn/Asp at the P1 position.[1][6] |
| MMPs (e.g., MMP-2, -9, -26) | Neutral | Proline (Pro) | Hydrophobic (Ile, Leu) | Serine (Ser) | Leucine (Leu), Methionine (Met) | Preference for Proline at P3 and strong preference for hydrophobic residues at P1'.[7][8] |
Quantitative Comparison of Substrate Cleavage
The efficiency of a protease for a given substrate is best described by the specificity constant (kcat/Km). Below is a comparison of the catalytic efficiencies of Cathepsin B and other cathepsins for commonly used fluorogenic substrates.
Table 2: Catalytic Efficiency (kcat/Km) of Cathepsins for Fluorogenic Substrates
| Substrate | Protease | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Z-Phe-Arg-AMC | Cathepsin B | 7.2 | - | - | - | [3] |
| Cathepsin B | 4.6 | - | - | - | [3] | |
| Cathepsin L | 5.5 | 0.77 | 1.5 | 1,948,052 | [5] | |
| Cathepsin S | - | - | - | - | [9] | |
| Cathepsin K | - | - | - | - | ||
| Z-Arg-Arg-AMC | Cathepsin B | 7.2 | - | - | - | [3] |
| Cathepsin B | 4.6 | - | - | - | [3] | |
| Cathepsin L | - | - | - | Cleaved | ||
| Cathepsin V | - | - | - | Cleaved | ||
| Z-Nle-Lys-Arg-AMC | Cathepsin B | 7.2 | - | - | High | [3] |
| Cathepsin B | 4.6 | - | - | High | [3] | |
| Cathepsin L, K, S, V | 4.6, 5.5, 7.2 | - | - | Not Cleaved | [3] |
Note: Comprehensive and directly comparable kinetic data for all proteases with all substrates is not always available in the literature. The table is populated with available data to illustrate relative activities.
Experimental Protocols
Fluorometric Protease Activity Assay
This protocol describes a general method for determining protease activity using a fluorogenic substrate.
Materials:
-
Purified protease (e.g., Cathepsin B) or cell/tissue lysate
-
Fluorogenic peptide substrate (e.g., Z-Arg-Arg-AMC)
-
Assay Buffer (specific to the protease and pH optimum)
-
Protease-specific inhibitor (for negative control, e.g., CA-074 for Cathepsin B)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute the protease and substrate according to the manufacturer's instructions.
-
Prepare the appropriate assay buffer for the desired pH. For Cathepsin B, a common buffer is 50 mM sodium acetate, pH 5.5, with DTT and EDTA.
-
-
Assay Setup:
-
Add 50 µL of sample (purified enzyme or lysate) to the wells of the 96-well plate.
-
For negative controls, pre-incubate samples with a specific inhibitor for 10-15 minutes at room temperature.
-
Prepare a blank well with assay buffer only.
-
-
Initiate Reaction:
-
Add 50 µL of the fluorogenic substrate solution to each well to start the reaction. The final substrate concentration should ideally be around the Km value.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates) kinetically over a period of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank well) from all readings.
-
Determine the rate of reaction (RFU/min) from the linear portion of the fluorescence versus time plot.
-
Protease activity can be quantified by comparing the sample's reaction rate to a standard curve generated with a known amount of the free fluorophore (e.g., AMC).
-
Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS)
MSP-MS is a powerful technique to comprehensively determine the cleavage specificity of a protease by incubating it with a library of synthetic peptides.
Materials:
-
Purified protease or complex biological sample
-
Synthetic peptide library (typically 14-mer peptides with diverse sequences)
-
Quenching solution (e.g., formic acid)
-
LC-MS/MS system
Procedure:
-
Protease Digestion:
-
Incubate the protease with the peptide library at a specific pH and temperature for a defined time course (e.g., 5, 30, 120 minutes).
-
It is crucial to have a negative control where the protease is denatured or inhibited.
-
-
Reaction Quenching:
-
Stop the enzymatic reaction at each time point by adding a quenching solution.
-
-
LC-MS/MS Analysis:
-
Analyze the quenched samples by LC-MS/MS to identify the cleaved peptide fragments.
-
-
Data Analysis:
-
The raw mass spectrometry data is searched against the sequence database of the peptide library to identify the cleavage sites.
-
The frequency of amino acids at each position surrounding the scissile bond (P4 to P4') is determined.
-
This data is often visualized using iceLogos or heat maps to represent the protease's substrate specificity profile.
-
Visualizing Experimental Workflows and Relationships
References
- 1. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease cleavage site fingerprinting by label‐free in‐gel degradomics reveals pH‐dependent specificity switch of legumain | The EMBO Journal [link.springer.com]
- 7. Peptide substrate specificities and protein cleavage sites of human endometase/matrilysin-2/matrix metalloproteinase-26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix metalloproteinase - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Stability of Peptide Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the peptide linker is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs). An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. Conversely, it must be efficiently cleaved to release the drug upon internalization into the target cancer cell. This guide provides an objective comparison of the in vitro and in vivo stability of commonly used and novel peptide linkers, supported by experimental data, to aid researchers in the selection of optimal linker strategies.
Executive Summary
Peptide linkers, designed to be cleaved by lysosomal proteases, are a cornerstone of modern ADC design. The dipeptide valine-citrulline (Val-Cit) is the most established, but concerns about its stability in rodent plasma have spurred the development of alternative sequences and innovative linker technologies. This guide will delve into the comparative stability of various peptide linkers, including:
-
Dipeptide Linkers: Val-Cit, Val-Ala, Phe-Lys
-
Tetrapeptide Linkers: Gly-Gly-Phe-Gly (GGFG)
-
Advanced Linker Systems: Tandem-cleavage and exo-cleavable linkers
We will present quantitative data from in vitro plasma and lysosomal stability assays, as well as in vivo data from preclinical models, to provide a comprehensive overview of their performance. Detailed experimental protocols for key stability assays are also provided to facilitate the replication and validation of these findings.
Data Presentation: Comparative Stability of Peptide Linkers
The following tables summarize the quantitative data on the stability of various peptide linkers from published studies. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, including ADC constructs, animal models, and analytical methods.
Table 1: In Vitro Stability of Peptide Linkers in Plasma/Serum
| Linker Type | Peptide Sequence | Species | Matrix | Incubation Time | % Intact ADC Remaining | Half-life (t½) | Reference |
| Dipeptide | Val-Cit | Human | Plasma | 28 days | No significant degradation | > 28 days | [1] |
| Dipeptide | Val-Cit | Mouse | Serum | 96 hours | ~20% | 11.2 hours | [2] |
| Dipeptide | Val-Ala | Mouse | Serum | 96 hours | ~50% | 23 hours | [2] |
| Dipeptide | Val-Lys | Mouse | Serum | 48 hours | ~20% | 8.2 hours | [2] |
| Dipeptide | Val-Arg | Mouse | Serum | 24 hours | ~10% | 1.8 hours | [2] |
| Tetrapeptide | Gly-Gly-Phe-Gly (GGFG) | Mouse | Serum | 14 days | ~93.4% (6.6% payload release) | Not reported | [3] |
| Tetrapeptide | Gly-Gly-Phe-Gly (GGFG) | Human | Serum | 14 days | ~97.2% (2.8% payload release) | Not reported | [3] |
| Tripeptide | Glu-Val-Cit (EVCit) | Mouse | Plasma | 28 days | No significant degradation | > 28 days | [1] |
| Tandem-Cleavage | Glucuronide-Val-Cit | Rat | Serum | 7 days | ~100% | > 7 days | [4][5] |
| Mono-Cleavage Control | Val-Cit-PABC | Rat | Serum | 7 days | ~80% | Not reported | [4][5] |
Table 2: In Vitro Lysosomal Cleavage of Peptide Linkers
| Linker Type | Peptide Sequence | Source of Lysosomes | Incubation Time | % Cleavage/Payload Release | Half-life (t½) | Reference |
| Dipeptide | Val-Cit | Human Liver Cathepsin B | 4.6 hours | 50% | 4.6 hours | [6] |
| Dipeptide | Val-Cit | Human Liver Lysosomes | 30 minutes | >80% | Not reported | [7] |
| Tripeptide | Glu-Val-Cit (EVCit) | Human Liver Cathepsin B | 2.8 hours | 50% | 2.8 hours | [6] |
| Tetrapeptide | Gly-Gly-Phe-Gly (GGFG) | Human Liver Lysosomes | 24 hours | ~100% | Slower than Val-Cit | [7] |
| Dipeptide | Val-Ala | Human Liver Lysosomes | 24 hours | ~100% | Slower than Val-Cit | [7] |
Table 3: In Vivo Stability and Efficacy of ADCs with Different Peptide Linkers
| Linker Type | Peptide Sequence | Animal Model | Key Findings | Reference |
| Dipeptide | Val-Cit | Mouse Xenograft (Breast Cancer) | Less effective tumor growth inhibition compared to EVCit ADC.[8] | [8] |
| Tripeptide | Glu-Val-Cit (EVCit) | Mouse Xenograft (Breast Cancer) | Superior antitumor efficacy compared to Val-Cit ADC, attributed to higher in vivo stability.[8] | [8] |
| Tandem-Cleavage | Glucuronide-Val-Cit | Rat Toxicity Study | Dramatically improved tolerability (no myelosuppression) compared to Val-Cit-PABC ADC at equivalent payload doses.[9] | [4][9] |
| Mono-Cleavage Control | Val-Cit-PABC | Rat Toxicity Study | Showed signs of myelosuppression.[9] | [4][9] |
| Tandem-Cleavage | Glucuronide-Val-Cit | Mouse Xenograft (Lymphoma) | Equal or better efficacy compared to the vedotin (Val-Cit) conjugate.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide linker stability. Below are protocols for key in vitro assays.
Protocol 1: In Vitro Plasma/Serum Stability Assay
This assay evaluates the stability of an ADC in plasma or serum, simulating its journey through the bloodstream.[10][11]
1. Materials:
- ADC of interest
- Pooled plasma or serum (e.g., human, mouse, rat), stored at -80°C
- Phosphate-buffered saline (PBS), pH 7.4
- Incubator at 37°C
- Protein A or antigen-specific magnetic beads for immunocapture
- Wash buffers (e.g., PBS with 0.05% Tween-20)
- Elution buffer (e.g., 20 mM glycine, 0.1% acetic acid, pH 2.5)
- Neutralization buffer (e.g., 1M Tris, pH 8.0)
- LC-MS grade water, acetonitrile (B52724), and formic acid
- LC-MS system (e.g., Q-TOF or Triple Quadrupole)
2. Procedure:
- Thaw the plasma/serum on ice and centrifuge to remove any precipitates.
- Spike the ADC into the plasma/serum at a final concentration of approximately 1.3 mg/mL.[12]
- Incubate the mixture at 37°C with gentle agitation.
- Collect aliquots at various time points (e.g., 0, 24, 48, 72, 120, 168 hours).[4] The time points should be adjusted based on the expected stability of the linker.
- Immediately after collection, stop the degradation by freezing the samples at -80°C.
- For analysis, thaw the samples and perform immunocapture of the ADC using protein A or antigen-specific magnetic beads.
- Wash the beads with wash buffer to remove non-specifically bound plasma proteins.
- Elute the intact ADC from the beads using the elution buffer and immediately neutralize with the neutralization buffer.
- Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.[13][14]
- Alternatively, the supernatant after immunocapture can be analyzed for the presence of the released payload.
3. Data Analysis:
- Calculate the average DAR for each time point.
- Plot the percentage of intact ADC (or remaining DAR) against time.
- Determine the half-life (t½) of the linker in plasma/serum.
Protocol 2: In Vitro Lysosomal Stability Assay
This assay assesses the efficiency of linker cleavage within the lysosomal compartment, where the payload release is intended to occur.[7][12]
1. Materials:
- ADC of interest
- Isolated human liver lysosomes or S9 fractions (commercially available)
- Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
- Incubator at 37°C
- Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
- Centrifuge
- LC-MS system
2. Procedure:
- Incubate the ADC with the lysosomal fraction in the lysosomal assay buffer at 37°C. A typical concentration is 0.05 mg/mL.[7]
- Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes). The time points should be chosen to capture the kinetics of cleavage.
- Stop the reaction by adding an equal volume of ice-cold quenching solution.
- Centrifuge the samples to precipitate proteins.
- Collect the supernatant containing the released payload.
- Analyze the supernatant by LC-MS to quantify the amount of released payload.
3. Data Analysis:
- Generate a standard curve for the payload to quantify its concentration in the samples.
- Plot the concentration of the released payload against time.
- Calculate the rate of linker cleavage.
Mandatory Visualization
Diagram 1: Generalized ADC Intracellular Trafficking and Payload Release
This diagram illustrates the journey of an ADC from binding to a cancer cell surface antigen to the release of its cytotoxic payload within the lysosome.
Caption: Intracellular pathway of an ADC leading to cancer cell death.
Diagram 2: Experimental Workflow for In Vitro Plasma Stability Assessment
This workflow outlines the key steps in determining the stability of an ADC's peptide linker in a plasma environment.
Caption: Workflow for assessing ADC stability in plasma.
Diagram 3: Logical Framework for Linker Stability Comparison
This diagram presents a decision-making framework for evaluating a novel peptide linker against established benchmarks.
References
- 1. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orb.binghamton.edu [orb.binghamton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]
- 11. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. devtoolsdaily.com [devtoolsdaily.com]
A Comparative Analysis of ADC Linker Technologies: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an antibody-drug conjugate (ADC) that profoundly influences its therapeutic success. The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the ADC's stability in circulation, the mechanism of drug release, and ultimately, its efficacy and toxicity profile. This guide provides an objective comparison of different linker technologies, supported by experimental data and detailed methodologies, to inform the rational design of next-generation ADCs.
The ideal ADC linker must be sufficiently stable in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[1][2] Upon reaching the target tumor cell, the linker should facilitate the efficient and specific release of the payload to exert its cell-killing effect. Linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct mechanisms of action and characteristics that influence the overall performance of the ADC.[2][]
Cleavable vs. Non-Cleavable Linkers: A Fundamental Comparison
The primary distinction between cleavable and non-cleavable linkers lies in their payload release mechanism.[4] Cleavable linkers are designed to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside tumor cells.[5] In contrast, non-cleavable linkers rely on the complete degradation of the antibody backbone following internalization for payload release.[2]
Cleavable Linkers: These linkers incorporate chemically or enzymatically susceptible bonds that are broken upon encountering specific triggers, such as:
-
Enzyme-sensitive linkers: Often containing dipeptide sequences like valine-citrulline (Val-Cit), which are cleaved by lysosomal proteases (e.g., Cathepsin B) that are abundant in cancer cells.[5][6]
-
pH-sensitive linkers: Utilizing moieties like hydrazones that are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[5]
-
Glutathione-sensitive linkers: Employing disulfide bonds that are reduced in the cytoplasm, which has a significantly higher concentration of the reducing agent glutathione (B108866) than the bloodstream.[5]
A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[5][7] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[7][8]
Non-Cleavable Linkers: These linkers, such as those based on a thioether bond formed with reagents like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), create a stable connection between the antibody and the payload.[2] The release of the payload-linker-amino acid complex occurs only after the ADC is internalized and the antibody is completely degraded in the lysosome.[2][9] This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[2] However, the resulting charged payload-linker complex is typically not membrane-permeable, which largely prevents a bystander effect.[10]
Quantitative Data Comparison of ADC Linker Performance
The choice of linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference(s) |
| Cleavable (Val-Cit) | MMAE | N87 (High HER2) | 13 - 43 | [11] |
| Cleavable (Val-Cit) | MMAE | MDA-MB-361-DYT2 (Moderate HER2) | 25 - 80 (High DAR), 1500 - 60000 (Low DAR) | [11] |
| Non-Cleavable (SMCC) | DM1 | SK-BR-3 (HER2+) | ~0.03 µg/mL | [6] |
| Cleavable (Asn-Asn) | MMAE | SK-BR-3 (HER2+) | ~0.03 µg/mL | [6] |
| Cleavable (GPLG-PABC) | MMAE | U87MG (integrin αVβ3 high) | Values reported in charts | [12] |
Table 2: Plasma Stability of ADCs with Different Linkers
| Linker Type | Payload | Species | % Intact ADC Remaining | Timepoint | Reference(s) |
| Cleavable (Val-Cit) | MMAE | Mouse | ~50% | 7 days | [13] |
| Non-Cleavable (SMCC) | DM1 | Rat | >80% | 7 days | [13] |
| Cleavable (Asn-Asn) | MMAE | Mouse | >90% (of payload retained) | Not specified | [6] |
| Exo-cleavable | Pyrene-based | Mouse | >95% (of payload retained) | 4 days | [14] |
Table 3: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
| Linker Type | Payload | Tumor Model | Outcome | Reference(s) |
| Cleavable (CX-DM1) | DM1 | EGFR and EpCAM xenografts | More active at 3 mg/kg than SMCC-DM1 at 15 mg/kg | [15] |
| Non-Cleavable (SMCC) | DM1 | EGFR and EpCAM xenografts | Less active than CX-DM1 | [15] |
| Cleavable (Val-Cit) | MMAE | NCI-N87 human gastric carcinoma | Dose-dependent tumor growth inhibition | [16] |
| Non-Cleavable | MMAF | NCI-N87 human gastric carcinoma | Dose-dependent tumor growth inhibition | [16] |
| Exo-cleavable | Not specified | Not specified | Higher in vivo efficacy than Kadcyla | [14] |
Next-Generation Linker Technologies
To overcome the limitations of early-generation linkers, research is focused on developing novel technologies that offer improved stability, site-specific conjugation, and innovative payload release mechanisms.
Site-Specific Conjugation: Conventional conjugation methods often result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DAR). This heterogeneity can impact the ADC's pharmacokinetics and therapeutic index. Site-specific conjugation technologies aim to produce homogeneous ADCs with a uniform DAR, leading to a more predictable and consistent clinical performance.
Novel Cleavable Linkers: Researchers are exploring new cleavable linker designs with enhanced stability and specificity. For example, "exo-cleavable" linkers have been developed to improve stability and allow for higher DARs.[14] Additionally, linkers that are cleaved by enzymes specifically overexpressed in the tumor microenvironment are being investigated.[6]
Dual-Payload and Modular Systems: To address tumor heterogeneity and drug resistance, next-generation platforms are being designed to carry two different payloads or to have modular linker systems that allow for the rapid optimization of payload attachment.
Experimental Protocols for Key Assays
A rigorous evaluation of ADC linker technologies relies on a suite of well-defined in vitro and in vivo assays.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma, predicting the potential for premature payload release and off-target toxicity.[17]
Methodology:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at a concentration of approximately 1 mg/mL at 37°C.[18] Include a buffer control to assess the inherent stability of the ADC.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).[13]
-
Quantification:
-
Data Analysis: Plot the concentration of intact ADC and free payload over time to determine the ADC's half-life and the rate of drug release.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of an ADC by measuring its ability to kill cancer cells.[19][20]
Methodology:
-
Cell Seeding: Seed target antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density (e.g., 1,000–10,000 cells/well) and allow them to attach overnight.[4]
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include untreated cells as a control.[21]
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 48-144 hours).[21]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.[21]
In Vivo Efficacy Study in Xenograft Models
This study evaluates the anti-tumor activity of an ADC in a living organism.[22][23]
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.[23][24] For some models, such as patient-derived xenografts (PDX), tumor fragments are implanted.[23]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses). Administer the treatment, typically via intravenous injection.[24]
-
Tumor Measurement: Measure tumor volume (e.g., twice or three times a week) using calipers.[16] Body weight should also be monitored as an indicator of toxicity.[25]
-
Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, tumors can be excised and weighed.[24] Statistical analysis is performed to determine the significance of the anti-tumor effect.
In Vitro Bystander Effect Assay
This assay quantitatively assesses the ability of an ADC's payload to kill neighboring antigen-negative cells.[8][26]
Methodology:
-
Co-culture Seeding: Seed a mixture of antigen-positive (Ag+) cells and fluorescently labeled antigen-negative (Ag-) cells in a 96-well plate.[8][27]
-
ADC Treatment: Treat the co-culture with the ADC at various concentrations.[28]
-
Incubation: Incubate the plate for a period sufficient to observe cell killing (e.g., 72-144 hours).[21]
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable fluorescently labeled Ag- cells.[8] The reduction in the number of Ag- cells in the presence of Ag+ cells and the ADC, compared to controls, indicates a bystander effect.
Visualizing ADC Mechanisms and Workflows
The selection of an appropriate linker is a critical, multifaceted decision in the ADC design process. Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for heterogeneous tumors, but may come with the tradeoff of lower plasma stability.[13] Conversely, non-cleavable linkers provide enhanced stability and a potentially better safety profile but lack the bystander effect.[2] The incorporation of hydrophilic spacers and the development of site-specific conjugation technologies represent promising strategies to improve the physicochemical properties and pharmacokinetic profiles of ADCs, potentially enabling higher drug loading and greater efficacy. By systematically applying the in vitro and in vivo assays described, researchers can confidently select the most promising ADC candidates for further preclinical and clinical development.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. purepeg.com [purepeg.com]
- 6. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 26. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 27. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. agilent.com [agilent.com]
Validating Success: A Comparative Guide to LC-MS Methods for ADC Payload Release
The therapeutic promise of Antibody-Drug Conjugates (ADCs) hinges on their ability to act as molecular guided missiles, delivering potent cytotoxic payloads directly to cancer cells. This targeted delivery mechanism aims to maximize efficacy while minimizing off-target toxicity.[1] A critical aspect of ADC development and quality control is the validation of payload release, ensuring the cytotoxic agent is liberated from the antibody at the desired site of action.[2][3] This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for quantifying released payloads, contrasting them with the traditional Ligand-Binding Assay (LBA) approach.
The Power of Precision: LC-MS for Payload Quantification
LC-MS has become an indispensable tool in ADC analysis, offering high sensitivity, specificity, and the versatility to quantify various ADC components, from the intact conjugate to the free small-molecule payload.[4][5][6] Unlike other methods, LC-MS can directly measure the released cytotoxic drug, providing crucial data for pharmacokinetic (PK) studies, stability assessments, and understanding the drug's safety profile.[7][8]
The analytical strategy often depends on the ADC's linker chemistry—whether it's cleavable or non-cleavable.[4]
-
Cleavable Linkers: For ADCs with linkers designed to be cleaved by specific enzymes (like cathepsin B) or chemical conditions, an LC-MS workflow can quantify the "conjugated payload."[9][10] This is achieved by first capturing the ADC from a biological matrix, then subjecting it to controlled enzymatic or chemical cleavage to release the payload for subsequent LC-MS/MS analysis.[10][11]
-
Non-cleavable Linkers: With non-cleavable linkers, the payload is released after the complete proteolytic degradation of the antibody.[4] In this case, the analytical target for LC-MS is typically the payload-linker-amino acid moiety.[4]
Below is a typical workflow for quantifying the released payload from an ADC with a cleavable linker using an LC-MS-based method.
Alternative Approaches: Ligand-Binding Assays (LBA)
Traditionally, Ligand-Binding Assays (LBAs), such as ELISA, have been the "gold standard" for quantifying large-molecule therapeutics.[12] For ADCs, these assays are used to measure the concentration of total antibody or, with specific reagents, the antibody-drug conjugate itself.[1][6] While highly sensitive, LBAs have significant limitations for assessing payload release. They cannot directly measure the free payload, nor can they differentiate between ADCs with different drug-to-antibody ratios (DARs), a critical quality attribute that can change in vivo.[4][12] Furthermore, LBA development is often time-consuming and costly.[4]
The following diagram illustrates a standard workflow for a total antibody ELISA.
Head-to-Head Comparison: LC-MS vs. LBA
The choice of analytical method has significant implications for the depth and quality of data obtained during ADC development. LC-MS provides more detailed, molecular-level information, while LBAs offer high-throughput quantification of total antibody concentrations.[4][6]
| Feature | LC-MS Methods | Ligand-Binding Assays (LBA/ELISA) |
| Analyte Measured | Free payload, conjugated payload, specific ADC species, total antibody (via peptide surrogate)[4][7] | Total antibody, total ADC[1][12] |
| Specificity | High; can distinguish payload, metabolites, and different DAR species.[4] | Dependent on reagent specificity; cannot differentiate DAR species.[4][12] |
| Key Advantage | Provides direct measurement of payload release and detailed structural information.[6] | High sensitivity (pg/mL levels) and high throughput.[1] |
| Matrix Effects | Generally matrix- and species-independent, allowing for easier method transfer.[4][6] | Often matrix- and species-dependent, requiring significant optimization.[12] |
| Development Time | Rapid method development.[4][5] | Time-consuming and costly due to the need for specific biological reagents.[4][12] |
| DAR Analysis | Capable of determining DAR and monitoring its changes over time.[1][12] | Cannot differentiate between different DAR species.[4] |
Quantitative Performance of LC-MS Payload Assays
LC-MS methods deliver robust quantitative performance, enabling the sensitive detection of released payloads in complex biological matrices. The high sensitivity is crucial, as the concentration of free toxins in plasma is typically very low.[1]
| Parameter | Typical Performance | Source |
| Lower Limit of Quantification (LLOQ) | 0.04 - 0.4 nM (in serum) | |
| Linear Range | Spans 3-4 orders of magnitude (e.g., 0.04 - 100 nM) | [11] |
| Sample Volume | As low as 5 µL of serum | |
| Extraction Recovery | >90% |
Experimental Protocols
A detailed protocol is essential for reproducible results. The following outlines a representative methodology for quantifying a released payload from plasma samples.
Sample Preparation: Immunocapture and Enzymatic Release
-
ADC Capture: An ADC-containing plasma sample is incubated with Protein A/G magnetic beads to capture the antibody portion of the conjugate.[11]
-
Washing: The beads are washed to remove unbound plasma proteins and other matrix components.
-
Payload Release: The linker is cleaved by adding a specific enzyme (e.g., papain for a valine-citrulline linker) and incubating under optimized conditions (e.g., specific pH and temperature).[9][10]
-
Payload Extraction: The reaction is stopped, and the supernatant containing the released payload is collected. A protein precipitation step (e.g., using a methanol-ethanol mixture) is performed to remove the enzyme and any remaining proteins. The final supernatant is collected for analysis.
LC-MS/MS Analysis
-
Chromatography: The extracted sample is injected into an HPLC or UPLC system. A reverse-phase column (e.g., C18) is commonly used to separate the payload from other small molecules.[11][13] A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is typical.[13]
-
Mass Spectrometry: The analyte is ionized (e.g., using electrospray ionization - ESI) and detected by a tandem mass spectrometer. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, where specific precursor-to-product ion transitions for the payload and an internal standard are monitored.[11]
-
Quantification: A calibration curve is generated using known concentrations of a payload standard.[11] The concentration of the released payload in the study samples is determined by comparing its peak area to the calibration curve.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. admescope.com [admescope.com]
- 4. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Refining Method Development & Validation Testing for Antibody Drug Conjugate Payloads - KCAS Bio [kcasbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. sciex.com [sciex.com]
A Comparative Guide to Linker Stability in Human vs. Rodent Plasma
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. Conversely, a linker that is too stable may not efficiently release the cytotoxic payload at the tumor site. As preclinical development of ADCs often relies on rodent models, understanding the species-specific differences in linker stability between rodents and humans is paramount for the successful translation of these promising therapeutics. This guide provides an objective comparison of linker stability in human versus rodent plasma, supported by experimental data and detailed protocols.
Key Differences in Plasma Environments
The enzymatic landscape of plasma can vary significantly between species, leading to differential metabolism of ADC linkers. A notable example is the presence of carboxylesterase 1c (Ces1c) in mouse plasma, which is known to cleave certain peptide-based linkers that are otherwise stable in human plasma.[1][2][3] This highlights the importance of evaluating linker stability in plasma from multiple species during preclinical assessment.
Comparative Stability of Common Linkers
The stability of an ADC is often evaluated by monitoring the drug-to-antibody ratio (DAR) over time or by quantifying the amount of released payload.[1][4] A decrease in DAR signifies premature drug deconjugation. The following table summarizes the stability of commonly used linkers in human and rodent plasma.
| Linker Type | Linker Example | Stability in Human Plasma | Stability in Rodent (Mouse) Plasma | Key Enzymatic Factor |
| Dipeptide | Valine-Citrulline (VC) | High stability, minimal cleavage.[2][5] | Low stability, significant cleavage observed.[2][3][5] | Carboxylesterase 1c (Ces1c) in mouse plasma hydrolyzes the linker.[1][3] |
| Tripeptide | Glutamic acid-Valine-Citrulline (EVCit) | High stability.[2] | High stability, designed to resist cleavage by mouse carboxylesterases.[2] | N/A |
| Hydrazone | (illustrative) | Generally lower stability, pH-sensitive cleavage. | Similar pH-sensitive cleavage, but potential for enzymatic degradation. | Plasma enzymes |
| Disulfide | (illustrative) | Susceptible to reduction by plasma components like glutathione. | Higher rates of reduction can be observed due to differences in plasma reductase activity. | Plasma reductases |
| Non-cleavable | Thioether (e.g., SMCC) | High stability, relies on lysosomal degradation of the antibody.[6] | High stability. | N/A |
Quantitative Data Highlights:
-
A valine-citrulline (VC) linked ADC lost over 95% of its conjugated monomethyl auristatin F (MMAF) after a 14-day incubation in mouse plasma. In contrast, the same ADC showed almost no linker cleavage in human plasma over the same period.[5]
-
For another ADC utilizing a VC-PABC linker, the concentration of the released free payload in mouse plasma reached almost 80% of the initial antibody-conjugated drug amount after 7 days.[3]
-
In a comparative study, an ADC with a glutamic acid-valine-citrulline (EVCit) linker demonstrated almost no degradation in mouse plasma over 14 days, whereas the VC-linked counterpart showed significant payload loss.[2]
Experimental Protocols
Accurate assessment of linker stability is crucial for ADC development. The following is a generalized protocol for an in vitro plasma stability assay.
Protocol: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC linker in human and rodent plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human plasma (pooled, citrated)
-
Rodent plasma (e.g., mouse, rat; pooled, citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein A or Protein G magnetic beads for immunoprecipitation
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0)
-
LC-MS grade water, acetonitrile, and formic acid
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubation:
-
Dilute the ADC to a final concentration of 1.3 mg/mL in pre-warmed human and rodent plasma.[1]
-
A control sample of the ADC in PBS should be included to assess the inherent stability of the conjugate.
-
Incubate all samples at 37°C.
-
-
Time Points:
-
Collect aliquots from each incubation mixture at specified time points (e.g., 0, 24, 48, 72, 96, and 168 hours).[1]
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
-
Sample Processing (Immunocapture):
-
Thaw the plasma aliquots on ice.
-
Add Protein A or Protein G magnetic beads to each plasma sample to capture the ADC.
-
Incubate for a specified time with gentle mixing to allow for efficient binding.
-
Wash the beads several times with wash buffer to remove unbound plasma proteins.
-
-
Analysis by LC-MS:
-
For Drug-to-Antibody Ratio (DAR) Analysis:
-
Elute the captured ADC from the beads using an elution buffer and neutralize the sample.
-
Analyze the intact or partially deglycosylated ADC by LC-MS to determine the average DAR at each time point.[1]
-
-
For Released Payload Quantification:
-
After capturing the ADC, collect the supernatant.
-
Precipitate the remaining plasma proteins from the supernatant (e.g., with acetonitrile).
-
Centrifuge to pellet the proteins and analyze the resulting supernatant by LC-MS to quantify the concentration of the free payload.[7]
-
-
-
Data Interpretation:
-
A stable ADC will exhibit a minimal decrease in DAR over the incubation period.
-
An increase in the concentration of the free payload in the supernatant indicates linker cleavage.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the comparative plasma stability assessment of an ADC.
Caption: Workflow for comparing ADC linker stability in human versus rodent plasma.
Conclusion
The choice of preclinical species for evaluating ADC stability is a critical decision in drug development. The significant differences in enzymatic activity between human and rodent plasma, particularly the presence of carboxylesterases in mice, can lead to misleading stability profiles for certain linkers. Therefore, a thorough in vitro evaluation of linker stability in plasma from both humans and the selected rodent model is essential. This comparative approach allows for a more informed selection of appropriate linkers and a better prediction of the clinical performance of an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Quantitative Analysis of ADC Conjugation Efficiency
For researchers, scientists, and drug development professionals vested in the field of antibody-drug conjugates (ADCs), the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute that directly influences therapeutic efficacy and safety. An optimal DAR ensures potent cell-killing activity while minimizing off-target toxicities. This guide provides an objective comparison of the most common analytical techniques used for the quantitative analysis of ADC conjugation efficiency, supported by experimental data and detailed protocols.
Key Analytical Techniques for DAR Determination
The primary methods for quantifying ADC conjugation efficiency include Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and UV-Vis Spectroscopy. Mass Spectrometry (MS) is often coupled with chromatography to provide more detailed characterization. Each technique offers distinct advantages and is suited for different stages of ADC development and characterization.
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a widely used method for the analysis of ADCs, particularly for cysteine-linked conjugates.[1][2] It separates ADC species based on their hydrophobicity under non-denaturing conditions, which preserves the native structure of the antibody.[1][3] As the number of conjugated drug molecules increases, the hydrophobicity of the ADC also increases, leading to stronger retention on the HIC column.[4]
Experimental Protocol for HIC-HPLC:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in a high-salt mobile phase A (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[5]
-
Chromatographic Conditions:
-
Column: A HIC column, such as one with a butyl or phenyl stationary phase.
-
Mobile Phase A (Binding): High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).[5]
-
Mobile Phase B (Elution): Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with a small percentage of organic modifier like isopropanol).[5]
-
Gradient: A linear gradient from high salt to low salt concentration to elute the ADC species.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: The chromatogram will show peaks corresponding to the naked antibody (DAR=0) and the various drug-loaded species (DAR=2, 4, 6, 8 for cysteine-linked ADCs). The weighted average DAR is calculated from the relative peak area of each species.[2]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful technique for determining the average DAR, particularly for cysteine-linked ADCs.[2] This method involves the reduction of the ADC to separate the light and heavy chains, which are then separated based on their hydrophobicity.[2]
Experimental Protocol for RP-HPLC:
-
Sample Preparation: The ADC sample is reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to separate the light and heavy chains.[6]
-
Chromatographic Conditions:
-
Column: A reversed-phase column, typically with C4 or C8 chemistry.
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid).
-
Mobile Phase B: An organic solvent like acetonitrile (B52724) with a small amount of acid.
-
Gradient: A linear gradient with an increasing concentration of mobile phase B.
-
Temperature: Elevated temperatures (e.g., 60-80°C) are often used to improve peak shape.[7]
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: The chromatogram will display peaks for the unconjugated and conjugated light and heavy chains. The weighted average DAR is calculated based on the peak areas of these separated chains.[2]
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for determining the average DAR.[8] It relies on the Beer-Lambert law and the distinct UV-Vis absorbance spectra of the antibody and the cytotoxic drug.[]
Experimental Protocol for UV-Vis Spectroscopy:
-
Determine Extinction Coefficients:
-
Measure the absorbance of a known concentration of the naked antibody at 280 nm and at the wavelength of maximum absorbance of the drug.
-
Measure the absorbance of a known concentration of the drug at 280 nm and at its wavelength of maximum absorbance.
-
Calculate the molar extinction coefficients for both the antibody and the drug at both wavelengths.[]
-
-
Measure ADC Absorbance: Measure the absorbance of the ADC sample at 280 nm and at the maximum absorbance wavelength of the drug.[]
-
Calculate DAR: Use the Beer-Lambert law and the measured absorbances and extinction coefficients to solve a set of simultaneous equations to determine the concentrations of the antibody and the drug in the ADC sample. The average DAR is then calculated as the molar ratio of the drug to the antibody.[]
Comparison of Analytical Techniques
The choice of analytical technique for DAR determination depends on the specific requirements of the analysis, including the stage of development, the type of ADC, and the level of detail required.
| Feature | HIC-HPLC | RP-HPLC | UV-Vis Spectroscopy | Mass Spectrometry (LC-MS) |
| Principle | Separation based on hydrophobicity under non-denaturing conditions. | Separation of reduced light and heavy chains based on hydrophobicity. | Measurement of absorbance at two wavelengths to determine antibody and drug concentrations. | Measures the mass-to-charge ratio of intact ADC or its subunits. |
| Information Provided | Average DAR, drug load distribution, presence of unconjugated antibody.[2] | Average DAR, drug distribution on light and heavy chains.[2] | Average DAR only.[8] | Precise mass of each DAR species, average DAR, confirmation of conjugation sites. |
| Sample Preparation | Minimal, non-denaturing. | Requires reduction of the ADC.[6] | Simple dilution. | Can be coupled with HIC, RP, or SEC; may require deglycosylation.[8] |
| Advantages | - Preserves native structure- Good for cysteine-linked ADCs- Provides distribution information | - High resolution- Orthogonal to HIC | - Simple and fast- High throughput | - High accuracy and specificity- Provides detailed structural information |
| Disadvantages | - Not ideal for lysine-linked ADCs- High salt mobile phases can be corrosive | - Denaturing conditions- More complex sample preparation | - Only provides average DAR- Prone to interference from impurities | - Requires specialized equipment and expertise- Higher cost |
| Typical Application | QC and characterization of cysteine-linked ADCs. | Orthogonal method for DAR determination and characterization. | Rapid screening and process monitoring. | In-depth characterization, identification of impurities, and confirmation of conjugation. |
Complementary Technique: Size Exclusion Chromatography (SEC-HPLC)
While not a direct measure of conjugation efficiency, Size Exclusion Chromatography (SEC-HPLC) is a crucial complementary technique in ADC analysis. It separates molecules based on their hydrodynamic radius and is the industry standard for detecting and quantifying aggregates and fragments, which are critical quality attributes that can affect the safety and efficacy of the ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. ymc.eu [ymc.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pharmiweb.com [pharmiweb.com]
A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and characteristics of cleavable and non-cleavable linkers in antibody-drug conjugates (ADCs).
The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, directly influencing its mechanism of action, stability, and therapeutic window. This guide provides an objective comparison of these two major linker classes, supported by experimental data and detailed methodologies for key evaluative assays.
Executive Summary
Cleavable and non-cleavable linkers represent two distinct strategies for payload delivery in ADCs. Cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells, offering the potential for a "bystander effect" that can eliminate neighboring antigen-negative tumor cells.[1][2] In contrast, non-cleavable linkers remain attached to the payload until the antibody itself is degraded within the lysosome, a mechanism that generally leads to greater plasma stability and a more favorable safety profile, though it limits the bystander effect.[1][2][3] The optimal choice of linker is not universal and depends on the specific therapeutic application, including the nature of the target antigen, the tumor histology, and the properties of the cytotoxic payload.[1]
Data Presentation: A Quantitative Comparison
The following tables summarize key performance metrics for cleavable and non-cleavable linkers based on representative data from various studies. It is important to note that direct head-to-head comparisons in a single system are limited in publicly available literature, and performance is highly dependent on the specific antibody, payload, and experimental conditions.
Table 1: Comparative Plasma Stability of ADCs with Cleavable and Non-Cleavable Linkers
| Linker Type | Linker Chemistry Example | Payload | Species | % Intact ADC (after 7 days) | Reference(s) |
| Cleavable | Val-Cit | MMAE | Mouse | ~50% | [4] |
| Cleavable | Silyl Ether | MMAE | Human | >7 days (t1/2) | [5] |
| Cleavable | Sulfatase-cleavable | MMAE | Mouse | High stability (>7 days) | [5] |
| Non-Cleavable | SMCC | DM1 | Rat | >80% | [4] |
| Non-Cleavable | SMCC | DM1 | In vivo (general) | Relatively stable | [6] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Types
| Linker Type | Linker Chemistry Example | Payload | Cell Line | IC50 (pM) | Reference(s) |
| Cleavable | Val-Ala | MMAE | HER2+ | Comparable to non-cleavable | [5] |
| Non-Cleavable | (various) | MMAE | HER2+ | 609 | [5] |
| Non-Cleavable | PEG6-C2-MMAD | MMAD | BxPC3 | 0.3 nM (300 pM) | [7] |
Note: Lower IC50 values indicate higher potency. These values are highly dependent on the specific experimental setup.
Mechanisms of Action and Key Differences
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism, which has significant downstream implications for efficacy and toxicity.
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be stable in the systemic circulation and to release their cytotoxic payload upon encountering specific conditions that are prevalent in the tumor microenvironment or within cancer cells.[2][] This targeted release is crucial for maximizing on-target efficacy while minimizing off-target toxicity.[9] There are three primary mechanisms of cleavage:
-
Protease-Sensitive Linkers: These linkers incorporate peptide sequences (e.g., valine-citrulline or Val-Cit) that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[2]
-
pH-Sensitive Linkers: These linkers, often containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2]
-
Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space.[2]
A major advantage of many cleavable linkers is their ability to induce a bystander effect .[1] This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells.[10] This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen.[11]
Non-Cleavable Linkers: Proteolytic Degradation for Payload Liberation
In contrast, non-cleavable linkers, such as those based on a thioether bond (e.g., succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate or SMCC), form a highly stable covalent bond between the antibody and the payload.[3] The release of the payload occurs only after the ADC is internalized by the target cell and the antibody component is completely degraded by lysosomal proteases.[1][3] This process liberates the payload with the linker and a single amino acid residue attached.
The resulting payload-linker-amino acid complex is often charged and cannot readily cross cell membranes, which largely prevents a bystander effect.[12] This characteristic, combined with their high plasma stability, generally results in a wider therapeutic window and reduced off-target toxicity compared to ADCs with cleavable linkers.[3][9]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for an ADC with a cleavable linker.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Caption: Key experimental workflows for ADC linker evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to aid researchers in the evaluation of ADCs with different linker technologies.
Protocol 1: Plasma Stability Assay by LC-MS
Objective: To assess the in vitro stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, or rat plasma (anticoagulant-treated)
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity purification resin (e.g., Protein A/G magnetic beads)
-
LC-MS grade water, acetonitrile, and formic acid
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubation:
-
Spike the ADC into plasma at a final concentration of 100-200 µg/mL.
-
Incubate the plasma samples at 37°C in a controlled environment.
-
Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C until analysis.
-
-
Immunoaffinity Purification:
-
Thaw the plasma samples on ice.
-
Add an appropriate amount of Protein A/G magnetic beads to each sample.
-
Incubate for 1-2 hours at 4°C with gentle mixing to allow the ADC to bind to the beads.
-
Wash the beads several times with cold PBS to remove unbound plasma proteins.
-
-
Elution and Sample Preparation:
-
Elute the ADC from the beads using a low-pH elution buffer (e.g., 0.1% formic acid).
-
Neutralize the eluted sample with a suitable buffer.
-
-
LC-MS Analysis:
-
Analyze the purified ADC samples by LC-MS.
-
Use a suitable reversed-phase column for separation.
-
Acquire mass spectra of the intact ADC.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the mass of the different drug-loaded antibody species.
-
Calculate the average DAR at each time point by averaging the number of drugs per antibody across all detected species.
-
Plot the average DAR as a function of time to determine the stability of the ADC in plasma.
-
Protocol 2: In Vitro Cytotoxicity and Bystander Effect Co-Culture Assay
Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells and to quantify the bystander killing of antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for identification)
-
Complete cell culture medium
-
96-well cell culture plates
-
Antibody-Drug Conjugate (ADC)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader and/or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed the Ag+ and Ag- cells together in 96-well plates at a defined ratio (e.g., 1:1).
-
As controls, seed each cell line in monoculture in separate wells.
-
Allow the cells to adhere overnight in a cell culture incubator (37°C, 5% CO2).
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete cell culture medium.
-
Remove the old medium from the wells and add the ADC dilutions to the co-culture and monoculture wells.
-
Include a vehicle control (medium without ADC).
-
-
Incubation:
-
Incubate the plates for 72-96 hours.
-
-
Cell Viability Assessment:
-
For monocultures and total co-culture viability: Add a cell viability reagent (e.g., MTT) and measure the absorbance or luminescence according to the manufacturer's instructions.
-
For bystander effect quantification: Use a fluorescence microscope or high-content imager to count the number of viable GFP-expressing Ag- cells in the co-culture wells.
-
-
Data Analysis:
-
IC50 Determination: For the monoculture of Ag+ cells, plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Bystander Effect Quantification: Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[13][14]
-
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical determinant of an ADC's therapeutic success. Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for treating heterogeneous tumors, but they may have lower plasma stability, leading to potential off-target toxicities.[1][4] Non-cleavable linkers provide enhanced stability and a generally better safety profile but lack a significant bystander effect.[3][9] The experimental protocols provided in this guide offer a framework for the systematic evaluation of these critical linker properties, enabling researchers to make informed decisions in the design and development of novel and effective antibody-drug conjugates.
References
- 1. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 9. adcreview.com [adcreview.com]
- 10. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 11. pharmafocuseurope.com [pharmafocuseurope.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. agilent.com [agilent.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Structure of Synthesized Peptide Linkers
The precise structural confirmation of synthesized peptide linkers is a critical step in drug development and various research applications. The identity, purity, sequence, and conformation of these linkers directly impact their function and efficacy. This guide provides an objective comparison of the primary analytical techniques used for this purpose, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate methods for their needs.
Comparison of Key Analytical Techniques
Choosing the right analytical method depends on the specific information required, the amount of sample available, and the length of the peptide linker. The following table summarizes the key performance characteristics of the most common techniques.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Edman Degradation |
| Primary Information | Molecular Weight, Elemental Composition, Primary Sequence, Post-Translational Modifications | Atomic-level 3D Structure, Conformation in Solution, Molecular Dynamics, Protein-Ligand Interactions | N-terminal Amino Acid Sequence |
| Sensitivity | High (picomole to femtomole) | Moderate (micromole to nanomole) | High (low picomole)[1] |
| Sample Requirement | Typically < 1 mg | 1.5 - 10 mg[2][3] | ~1-5 µg |
| Peptide Length | Wide range, suitable for large proteins and complexes | Optimal for peptides/proteins < 30-50 kDa[3][4] | Optimal for peptides up to 30-60 residues[5] |
| Throughput | High | Low to Medium | Medium |
| Sample State | Solid or Liquid | Solution | Solid (immobilized) or Solution |
| Destructive? | Yes | No | Yes |
| Key Strength | Excellent for accurate mass determination and sequencing of linear peptides. | Unparalleled for determining 3D structure and dynamics in a near-native state. | Gold standard for definitive N-terminal sequencing.[1] |
| Key Weakness | Provides limited information on higher-order structure; complex spectra for mixtures.[6] | Requires larger amounts of pure sample; complex data analysis. | Cannot sequence peptides with a modified N-terminus; struggles with certain residues.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for the key analytical techniques.
Mass Spectrometry (MS) for Peptide Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and sequence of peptides. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are standard.
General Protocol (Bottom-Up Approach):
-
Sample Preparation:
-
Solubilization: Dissolve the purified peptide linker in a suitable buffer, such as 50 mM ammonium (B1175870) bicarbonate.
-
Reduction & Alkylation (if Cysteine is present): To break disulfide bonds, add Dithiothreitol (DTT) and incubate. Then, add iodoacetamide (B48618) to cap the free thiols, preventing bonds from reforming.[6]
-
Enzymatic Digestion: For linkers longer than what can be sequenced directly, add a protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.[6][7]
-
Desalting: Stop the digestion with formic acid.[7] Before MS analysis, desalt and concentrate the peptide mixture using a C18 ZipTip or similar solid-phase extraction method to remove contaminants.[7]
-
-
Data Acquisition (LC-MS/MS):
-
Inject the prepared peptide sample into a High-Performance Liquid Chromatography (HPLC) system coupled to the mass spectrometer. Peptides are separated on a reverse-phase column (e.g., C18).[8]
-
As peptides elute from the column, they are ionized (e.g., by ESI) and enter the mass spectrometer.
-
The instrument performs an initial full scan (MS1) to determine the mass-to-charge (m/z) ratios of the peptide ions.
-
Selected precursor ions are then isolated and fragmented (MS2 or tandem MS) to generate a fragmentation spectrum.[8][9]
-
-
Data Analysis:
-
The fragmentation spectra are analyzed by software that matches the experimental data against theoretical fragmentation patterns derived from a sequence database.
-
This process identifies the amino acid sequence of the peptide fragments, which can then be assembled to confirm the full sequence of the linker.
-
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[10][11]
General Protocol:
-
Sample Preparation:
-
Purity and Concentration: The peptide sample must be highly pure (>95%). Dissolve the peptide to a final concentration of 0.5-5 mM.[2][3]
-
Solvent: Use a deuterated solvent (e.g., 90% H₂O / 10% D₂O) to minimize the solvent signal. The D₂O provides a lock signal for the spectrometer.[11]
-
Buffer Conditions: Use a suitable buffer system (e.g., phosphate-buffered saline) with a salt concentration below 300 mM to avoid signal broadening. Adjust the pH as needed, typically below 7.5 to observe amide protons.[4]
-
Sample Volume: A typical sample volume is 450-500 µL for standard NMR tubes.[4]
-
-
Data Acquisition:
-
1D ¹H Spectrum: Acquire a simple one-dimensional proton spectrum to check for sample purity, aggregation, and overall folding.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5-6 Å), providing crucial distance restraints for structure calculation.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): If the sample is isotopically labeled (¹³C or ¹⁵N), this experiment correlates protons with their directly attached carbons or nitrogens, which helps resolve spectral overlap.[4]
-
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: Use the combination of TOCSY and NOESY spectra to assign every proton resonance to a specific amino acid in the peptide sequence.
-
Restraint Generation: Extract distance restraints from the NOESY spectrum and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use computational software to calculate an ensemble of 3D structures that satisfy all the experimental restraints.[11]
-
Validation: Assess the quality of the final structures based on geometric parameters and agreement with the experimental data.
-
Edman Degradation for N-Terminal Sequencing
Edman degradation is a chemical method that sequentially removes one amino acid at a time from the N-terminus of a peptide.[12]
General Protocol:
-
Sample Preparation:
-
Sequential Chemistry (Automated Sequencer):
-
Step 1: Coupling: The peptide is treated with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC reacts with the free N-terminal amino group.[5][14][15]
-
Step 2: Cleavage: The reaction conditions are switched to anhydrous acid (e.g., trifluoroacetic acid). This cleaves the N-terminal residue as an anilinothiazolinone (ATZ)-amino acid derivative, leaving the rest of the peptide chain intact.[5][12][14]
-
Step 3: Conversion: The unstable ATZ-amino acid is treated with aqueous acid to convert it into a more stable phenylthiohydantoin (PTH)-amino acid derivative.[5][15]
-
-
Identification and Analysis:
-
The resulting PTH-amino acid is injected into an HPLC system.
-
It is identified by comparing its retention time to that of known PTH-amino acid standards.[12]
-
The remaining shortened peptide automatically undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.
-
Mandatory Visualizations
General Workflow for Peptide Linker Confirmation
The following diagram illustrates a typical workflow from the initial synthesis of a peptide linker to its final structural confirmation using various analytical techniques.
References
- 1. Verification of Synthetic Peptide Sequence - Creative Proteomics [creative-proteomics.com]
- 2. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 3. nmr-bio.com [nmr-bio.com]
- 4. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Peptide analysis by 2D-PAGE-MS protocol - Creative BioMart [creativebiomart.net]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 9. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 13. cib.csic.es [cib.csic.es]
- 14. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
Unmasking Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Enzymatic Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the specificity of enzymatic linkers is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic window. Premature cleavage of the linker in circulation by off-target proteases can lead to systemic toxicity and diminished efficacy. This guide provides an objective comparison of commonly used enzymatic linkers, their susceptibility to cross-reactivity with various proteases, and detailed experimental protocols for assessing their stability.
The Valine-Citrulline (Val-Cit) dipeptide linker, a widely adopted motif in ADC design, is renowned for its efficient cleavage by cathepsin B within the lysosomal compartment of tumor cells.[1] However, emerging evidence reveals its susceptibility to degradation by other proteases, notably human neutrophil elastase (NE), which can contribute to off-target toxicities such as neutropenia.[2][3] This has spurred the development of alternative linker technologies with improved selectivity. This guide delves into the comparative stability of Val-Cit and other linkers, offering a data-driven perspective for informed ADC design.
Quantitative Comparison of Linker Stability
The stability of an ADC's linker in the presence of various proteases is a key indicator of its potential for off-target payload release. The following table summarizes the quantitative data on the cleavage of different enzymatic linkers by their intended target proteases and key off-target proteases.
| Linker Type | Protease | Incubation Time | Remaining Intact Linker (%) | Reference |
| Valine-Citrulline (VCit) | Human Plasma | 28 days | No significant degradation | [4] |
| Human Neutrophil Elastase | 24 hours | Degradation observed | [3] | |
| Cathepsin B | 240 minutes (t1/2) | 50% | [2] | |
| Cathepsin L | - | Cleavage observed | [4] | |
| Cathepsin S | - | Cleavage observed | [4] | |
| Valine-Alanine (Val-Ala) | Human Plasma | - | Similar stability to Val-Cit | [5][] |
| Cathepsin B | - | Cleaved at half the rate of Val-Cit | [2] | |
| Glutamic acid-Glycine-Citrulline (EGCit) | Human Plasma | 28 days | No significant degradation | [4] |
| Human Neutrophil Elastase | 24 hours | Completely intact | [3] | |
| Proteinase 3 | - | Completely intact | [3] | |
| Cathepsin G | - | Completely intact | [3] | |
| Glycine-Phenylalanine-Leucine-Glycine (GFLG) | Cathepsin B | - | Cleavage observed | [7] |
| Cathepsin L | 72 hours | Nearly complete release of payload | [8] | |
| Exo-cleavable Linker (EVCit) | Human Neutrophil Elastase | - | Payload remained attached | [2][3] |
Visualizing Cleavage Pathways
The following diagrams illustrate the intended and off-target cleavage pathways of common enzymatic linkers.
Experimental Protocols
Accurate assessment of linker stability is paramount in the preclinical development of ADCs. The following are detailed methodologies for key experiments to evaluate the cross-reactivity of enzymatic linkers.
In Vitro Plasma Stability Assay
This assay evaluates the stability of an ADC in human plasma, simulating its journey through the circulatory system.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human plasma (pooled, citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Incubation: Dilute the ADC to a final concentration of 100 µg/mL in human plasma. As a control, prepare a similar dilution in PBS. Incubate all samples at 37°C with gentle agitation.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
ADC Capture: To each aliquot, add Protein A or G magnetic beads and incubate at 4°C for 1-2 hours with gentle mixing to capture the ADC.
-
Washing: Pellet the magnetic beads using a magnetic stand and wash three times with cold PBS to remove unbound plasma proteins.
-
Elution: Elute the captured ADC from the beads by adding the elution buffer and incubating for 5-10 minutes.
-
Neutralization: Transfer the eluate to a new tube and immediately neutralize with the neutralization buffer.
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker cleavage.
LC-MS Parameters for DAR Analysis:
-
Column: A reversed-phase column suitable for protein analysis, such as a C4 or C8 column (e.g., Agilent PLRP-S, Waters ACQUITY UPLC BEH C4).[9][10]
-
Mobile Phase A: 0.1% formic acid in water.[9]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[9]
-
Gradient: A linear gradient from 20% to 90% Mobile Phase B over 10-15 minutes is a typical starting point.[9]
-
Flow Rate: 0.3-0.5 mL/min.[9]
-
Column Temperature: 70-80°C to aid in protein denaturation and improve peak shape.[9]
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to resolve the different drug-loaded species.
In Vitro Protease Cleavage Assay
This assay directly assesses the susceptibility of a linker to cleavage by a specific protease.
Materials:
-
ADC with the linker of interest
-
Purified protease (e.g., human neutrophil elastase, cathepsin B)
-
Assay buffer specific to the protease (e.g., for neutrophil elastase: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5; for cathepsin B: 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
LC-MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (final concentration ~10 µM) and the purified protease (e.g., 100 nM) in the appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding an equal volume of quenching solution to the collected aliquots.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of released payload and/or the remaining intact ADC. This can be achieved by monitoring the parent and fragment ions of the payload and the different DAR species of the ADC.
By employing these robust experimental protocols and leveraging the comparative data presented, researchers can make more informed decisions in the design and selection of enzymatic linkers, ultimately contributing to the development of safer and more effective Antibody-Drug Conjugates.
References
- 1. acrobiosystems.com [acrobiosystems.com]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Fmoc-Ala-Ala-Asn-PABC-PNP
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Fmoc-Ala-Ala-Asn-PABC-PNP, a peptide linker commonly used in the synthesis of antibody-drug conjugates (ADCs).
Hazard Profile and Safety Summary
This compound and its components necessitate careful handling as hazardous chemical waste. A safety data sheet for a structurally similar compound, Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is crucial to prevent its release into the environment.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||
| P330: Rinse mouth. | ||
| Hazardous to the Aquatic Environment (Acute and Chronic) | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. |
| P391: Collect spillage. | ||
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. |
Data derived from the safety data sheet of a closely related compound, Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP.[1]
Experimental Protocol for Proper Disposal
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste containing this compound, such as contaminated weighing paper, pipette tips, and gloves, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this waste with non-hazardous laboratory trash.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and solvents from rinsing contaminated glassware, in a separate, compatible, and sealable hazardous waste container.
-
Never dispose of liquid waste containing this compound down the drain.[2]
-
3. Waste Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and the approximate concentration and quantity of the waste.
-
Indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").
4. Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Final Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS office or contractor with a detailed inventory of the waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Fmoc-Ala-Ala-Asn-PABC-PNP
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of Fmoc-Ala-Ala-Asn-PABC-PNP.
This document provides crucial safety and logistical information for the proper handling of the peptide-drug conjugate linker, this compound. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.
I. Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE to be worn at all times.[1]
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Standard laboratory coat.[2] | Chemical-resistant or disposable coveralls. |
| Hand Protection | Disposable nitrile or latex gloves.[2] | Double gloving with chemical-resistant gloves. |
| Eye & Face Protection | Safety glasses with side shields. | Full-face shield or chemical safety goggles for splash hazards.[3] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area.[1] | An N95 respirator or higher is recommended when handling the lyophilized powder to prevent inhalation.[1][2] |
| Foot Protection | Closed-toe shoes. | Chemical-resistant boots. |
II. Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
A. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing solutions.[3]
-
An eyewash station and safety shower should be readily accessible.
B. Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is donned correctly.[2] Prepare a clean and designated workspace.
-
Weighing: When weighing the solid compound, do so in a ventilated enclosure to minimize inhalation of any dust particles.
-
Reconstitution: If preparing a solution, add the solvent slowly to the solid to avoid splashing. Cap the container securely before mixing.[2]
-
General Handling: Avoid direct contact with the skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the handling area.[5]
-
Clean-up: After handling, thoroughly wipe down all surfaces and equipment with an appropriate cleaning agent.[2] Wash hands thoroughly with soap and water.[5]
C. Storage:
-
Keep the container tightly closed to prevent moisture absorption and degradation.
-
For solutions, it is advisable to aliquot the peptide to avoid repeated freeze-thaw cycles and store at -20°C or below.[2]
III. Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination, as the substance is very toxic to aquatic life with long-lasting effects.[5] All waste must be handled in accordance with institutional, local, and national regulations for chemical waste.[2]
A. Waste Segregation:
-
Solid Waste: All contaminated solid materials, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled chemical waste container.[1]
-
Liquid Waste: Unused or waste solutions of the compound should be collected in a separate, labeled liquid chemical waste container.[1] Do not pour chemical waste down the drain. [2]
B. Step-by-Step Disposal Procedure:
-
Waste Collection: Place all solid and liquid waste into their respective, clearly labeled waste containers designated for chemical waste.[2]
-
Container Sealing: Securely seal the waste containers to prevent any leakage.[2]
-
Institutional Protocol: Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) office for guidance.[1]
IV. Emergency Procedures
In the event of exposure, follow these first-aid guidelines:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area thoroughly with plenty of soap and water.[8] Remove contaminated clothing.[4] If skin irritation or a rash occurs, seek medical advice.[4] |
| Eye Contact | Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[8] Seek immediate medical attention.[8] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.[2] |
V. Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Guidelines for Safe Operation and Maintenance of High-throughput Peptide Synthesizer-Beijing Dilun Biotechnology Co., Ltd [dilunbio.com]
- 4. echemi.com [echemi.com]
- 5. Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP|MSDS [dcchemicals.com]
- 6. Fmoc-Ala-Ala-Asn-PAB-PNP, CAS 1834516-06-1 | AxisPharm [axispharm.com]
- 7. This compound, ADC linker, 1834516-06-1 | BroadPharm [broadpharm.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
